Succinic dihydrazide
Beschreibung
The exact mass of the compound Succinohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42940. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
butanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOMFAYPHBFMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194363 | |
| Record name | Succinic dihydrazide | |
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Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4146-43-4 | |
| Record name | Succinic dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4146-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Succinic dihydrazide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinic dihydrazide | |
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| Record name | Succinic dihydrazide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29540 | |
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| Record name | Succinic dihydrazide | |
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| Record name | Succinic dihydrazide | |
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| Record name | Succinohydrazide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.792 | |
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| Record name | SUCCINIC DIHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3WMY7S4LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Succinic Dihydrazide: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinic dihydrazide (SDH), a versatile molecule with applications ranging from pharmaceutical intermediates to crosslinking agents, is a compound of significant interest in chemical and biomedical research.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of this compound. It includes a detailed experimental protocol for its preparation, a summary of its key physical and spectroscopic properties in tabular format for easy reference, and a visual representation of the synthesis workflow. This document is intended to serve as a practical resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound, also known as butanedihydrazide, is a symmetrical molecule featuring two hydrazide functional groups attached to a succinyl backbone.[3][4] Its chemical structure allows it to act as a bidentate ligand in the formation of metal complexes and as a building block in the synthesis of various heterocyclic compounds, including pyrazoles and oxadiazoles.[1][4] Furthermore, derivatives of succinic acid hydrazide have shown potential biological activities, making it a valuable scaffold in drug discovery.[1] This guide will focus on the practical aspects of its laboratory-scale synthesis and the analytical techniques used for its comprehensive characterization.
Synthesis of this compound
The most common and efficient laboratory synthesis of this compound involves the hydrazinolysis of a succinic acid diester, such as diethyl succinate or dimethyl succinate, with hydrazine hydrate.[5] An alternative route involves the reaction of succinic acid with hydrazine hydrate, often facilitated by a catalyst.[1] The following section details a typical experimental protocol based on the reaction of diethyl succinate with hydrazine hydrate.
Experimental Protocol: Synthesis from Diethyl Succinate
This protocol is adapted from established methods for the preparation of hydrazide compounds.[6]
Materials:
-
Diethyl succinate
-
Hydrazine hydrate (80% solution)
-
Methanol (optional, as solvent)
-
Ethanol (for washing)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and flask
-
Vacuum source
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl succinate and hydrazine hydrate. A typical molar ratio of ester to hydrazine hydrate is 1:1.2 to 1:1.5.[6] For example, for 1 mole of diethyl succinate, use 1.2 moles of 80% hydrazine hydrate. The reaction can be carried out neat or with a solvent like methanol.[5]
-
Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction temperature is typically controlled between 95-115°C.[6] The reaction is monitored for its completion, which usually takes several hours (e.g., 6-8 hours).[5][6] During the reaction, the byproduct ethanol and water can be distilled off using a fractionation or rectification column to drive the reaction to completion.[6]
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate as a white solid. If the reaction was performed neat, the excess hydrazine hydrate, water, and any unreacted diethyl succinate are removed by vacuum distillation.[6]
-
Purification: The crude product is collected by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified this compound under vacuum to obtain a white crystalline powder. The reported yield for this method is typically high, often exceeding 89%.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques. The following sections provide a summary of the expected characterization data.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀N₄O₂ | [3][5][7] |
| Molecular Weight | 146.15 g/mol | [3][7] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 170-171 °C (lit.) | [2][5] |
| Water Solubility | Soluble | [5] |
Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ¹H NMR | DMSO-d₆ | ~2.3 | s | -CH₂-CH₂- | [8] |
| ¹H NMR | DMSO-d₆ | ~4.15 | s | -NH₂ | [4] |
| ¹H NMR | DMSO-d₆ | ~8.97 | s | -NH- | [4] |
| ¹³C NMR | DMSO-d₆ | ~29.5 | - | -C H₂-C H₂- | [4] |
| ¹³C NMR | DMSO-d₆ | ~169.8 | - | -C=O | [4] |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3312, 3287 | Strong | N-H stretching (symmetric) | [9] |
| 1627, 1608 | Strong | C=O stretching (Amide I) | [9] |
| 1532 | Medium | N-H bending (Amide II) | [9] |
| Technique | m/z | Interpretation | Reference |
| GC-MS (EI) | 115 | Top Peak | [3] |
| GC-MS (EI) | 55 | 2nd or 3rd Highest Peak | [3] |
| GC-MS (EI) | 31 | 3rd Highest Peak | [3] |
| Exact Mass | 146.08037557 | [M]⁺ | [3][5] |
Thermal Analysis
Safety Information
This compound is harmful if swallowed.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and tabulated analytical data offer a valuable resource for researchers and professionals. The straightforward synthesis and the versatile chemical nature of this compound make it a readily accessible and important building block for further chemical exploration and development.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. This compound | C4H10N4O2 | CID 72491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound|lookchem [lookchem.com]
- 6. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
Succinic Dihydrazide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic dihydrazide, also known as butanedihydrazide, is a versatile molecule with significant applications in pharmaceuticals, agrochemicals, and polymer science.[1] Its symmetrical structure, featuring two hydrazide functional groups, allows it to serve as a valuable building block in the synthesis of a wide array of bioactive molecules and as a crosslinking agent.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its relevance in biological signaling pathways pertinent to drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is soluble in water. Key chemical and physical properties are summarized in the tables below for easy reference.
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | butanedihydrazide | |
| Synonyms | Succinhydrazide, Succinyl dihydrazide, Butanediohydrazide | [1] |
| CAS Number | 4146-43-4 | [1] |
| Molecular Formula | C4H10N4O2 | [1][2] |
| Molecular Weight | 146.15 g/mol | [1][3][2] |
| Purity | ≥ 97% (HPLC) | [1] |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 168-171 °C | [1][4][5] |
| Boiling Point | 540.2 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.284 g/cm³ (Predicted) | |
| Solubility in water | Soluble | |
| Appearance | White to off-white powder | [1] |
| pKa | 12.62 ± 0.35 (Predicted) | |
| LogP | -2.8 |
Table 3: Spectral Data
| Spectrum Type | Key Data/Peaks | Source |
| ¹H NMR (DMSO-d6) | Signals for NH, OH, NH2, and CH2 groups have been reported. | [1] |
| ¹³C NMR (DMSO-d6) | Signals for C=O and CH2 carbons have been reported. | [1] |
| IR (KBr disc) | Peaks around 3312 and 3287 cm⁻¹ (-NH symm), 1627 and 1608 cm⁻¹ (C=O), and 1532 cm⁻¹ (N-H bend) have been observed. | [7] |
| Mass Spectrometry | Data available through NIST Mass Spectrometry Data Center. | [6] |
Experimental Protocols
Synthesis of this compound Derivatives (Illustrative Protocol)
While a specific protocol for the synthesis of unsubstituted this compound is not detailed in the provided search results, the synthesis of its derivatives through cyclocondensation reactions provides a strong methodological basis. The following is a generalized protocol based on the synthesis of pyrazolyl-substituted succinic acid hydrazides.[1]
Materials:
-
4-alkoxy-1,1,1-trihaloalk-3-en-2-one
-
Succinic acid dihydrazide
-
Ethanol
-
Distilled water
Procedure:
-
A solution of 4-substituted 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones (10 mmol), succinic acid dihydrazide (5 mmol), ethanol (20 mL), and distilled water (1 mL) is prepared.[1]
-
The reaction mixture is stirred at 80 °C for 5-10 hours.[1]
-
The solvent is then partially evaporated under reduced pressure.[1]
-
Upon cooling to ≤ 8 °C for 1-2 days, the product crystallizes and is isolated by filtration.[1]
-
The solid product is washed with cold ethanol and dried under vacuum.[1]
Purification by Recrystallization
This compound can be purified by recrystallization from ethanol.[1] A general procedure for recrystallization of an organic solid is as follows:
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve the crude this compound in the minimum amount of hot ethanol.
-
If the solution is colored, it may be treated with activated carbon.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration under reduced pressure using a Büchner funnel.[8]
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[8]
-
Dry the purified crystals in a vacuum desiccator.[9]
HPLC Analysis
A reverse-phase HPLC method can be used for the analysis of this compound.[3][10]
Instrumentation and Conditions:
-
Column: Newcrom R1 reverse-phase column.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[3][10]
-
Detection: UV detection is suitable.
Role in Signaling Pathways and Drug Development
While direct evidence for the mechanism of action of this compound in specific signaling pathways is limited in the available literature, the structurally related molecule, succinate, is a well-established signaling molecule, particularly in the context of cancer. The accumulation of succinate in the tumor microenvironment can drive tumorigenesis and metastasis.[11][12][13] It is plausible that this compound, as a derivative or potential metabolic precursor/mimic, could interact with these pathways.
Succinate-Mediated HIF-1α Stabilization
In cancer cells with mutations in succinate dehydrogenase (SDH), succinate accumulates and can inhibit prolyl hydroxylases (PHDs).[11] PHDs are responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). The inhibition of PHDs leads to the stabilization of HIF-1α, which then promotes the transcription of genes involved in angiogenesis, cell proliferation, and metastasis.[11][12][13]
Caption: Succinate-mediated stabilization of HIF-1α.
SUCNR1 Signaling Pathway
Extracellular succinate can also act as a signaling molecule by binding to its receptor, SUCNR1 (also known as GPR91).[11] This interaction can activate downstream signaling cascades, such as the PI3K/Akt and ERK1/2 pathways, which are involved in cell migration, proliferation, and angiogenesis.[11] This suggests that targeting the succinate-SUCNR1 axis could be a therapeutic strategy in cancer.
Caption: Extracellular succinate signaling via SUCNR1.
Experimental Workflow: Synthesis to Biological Assay
The following diagram outlines a general workflow for the synthesis, purification, and subsequent biological evaluation of this compound or its derivatives in the context of cancer research.
Caption: General experimental workflow.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its potential applications in various scientific fields. This guide has provided a summary of its core chemical and physical properties, outlined key experimental methodologies for its synthesis and analysis, and explored its potential relevance to cancer biology through the lens of succinate signaling. Further research into the direct biological activities of this compound is warranted to fully elucidate its potential as a therapeutic agent or a tool for chemical biology.
References
- 1. scispace.com [scispace.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Succinic anhydride(108-30-5) 1H NMR [m.chemicalbook.com]
- 5. This compound - Starshinechemical [starshinechemical.com]
- 6. This compound | C4H10N4O2 | CID 72491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. Cancer-derived extracellular succinate: a driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Succinic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinic dihydrazide is a molecule of significant interest due to its structural similarity to succinate, a key intermediate in the citric acid cycle. This guide delineates the core mechanism of action of this compound, positing it as a competitive inhibitor of succinate dehydrogenase (SDH). Inhibition of this critical enzyme disrupts cellular respiration and initiates a cascade of downstream signaling events, including the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and potential activation of the succinate receptor 1 (SUCNR1). This document provides a comprehensive overview of the biochemical pathways, quantitative data from analogous compounds, detailed experimental protocols for mechanism elucidation, and visual representations of the involved signaling cascades and experimental workflows.
Introduction
This compound (also known as butanedihydrazide) is a symmetrical molecule characterized by a four-carbon backbone identical to that of succinic acid, with hydrazide groups at both ends.[1][2][3] This structural mimicry of the natural substrate for succinate dehydrogenase (SDH) is the foundation of its primary mechanism of action. SDH, also known as mitochondrial complex II, is a unique enzyme that participates in both the citric acid cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[4][5][6] Inhibition of SDH can have profound effects on cellular metabolism and signaling.[5][7][8] This guide explores the direct and downstream consequences of SDH inhibition by this compound, providing a technical resource for researchers in cellular biology and drug development.
Core Mechanism: Competitive Inhibition of Succinate Dehydrogenase
The primary proposed mechanism of action for this compound is the competitive inhibition of succinate dehydrogenase.[1][9][10][11] this compound's structural resemblance to succinate allows it to bind to the active site of SDH, thereby preventing the binding and oxidation of the endogenous substrate.[1][9] This competitive inhibition disrupts the flow of electrons in the electron transport chain and leads to the accumulation of succinate within the mitochondrial matrix and subsequently in the cytoplasm.[5][12]
Quantitative Data on Hydrazide Derivatives as SDH Inhibitors
| Compound Class | Specific Compound | Target Organism/System | IC50/EC50 | Reference |
| d/l-camphorhydrazide derivatives | Compound A1-7 (d-camphor) | Rhizoctonia solani | EC50: 0.38 µg/mL | [13][14] |
| Compound A2-7 (l-camphor) | Rhizoctonia solani | EC50: 0.48 µg/mL | [13][14] | |
| Compound A2-5 (l-camphor) | Valsa mali | EC50: 3.27 µg/mL | [14] | |
| Compound A2-7 | Fusarium graminearum | EC50: 2.13 µg/mL | [14] | |
| Pyrazole-4-carbohydrazides | Compound 7l | Fusarium graminearum | EC50: 0.47 µg/mL | [13] |
| Compound 7t | Fusarium graminearum | EC50: 0.46 µg/mL | [13] | |
| Adamantane hydrazide-hydrazones | Not Specified | Various bacterial and fungal strains | MIC: 25-100 µg/mL | [15] |
| Benzoylhydrazide HDAC Inhibitor | UF010 | Human Breast Cancer Cells (MDA-MB-231) | Not Applicable (Gene Expression) | [16][17] |
Note: The data presented for analogous compounds are intended to illustrate the potential for hydrazide derivatives to inhibit SDH or affect related cellular processes. These values are not directly representative of this compound's activity.
Downstream Signaling Pathways
The inhibition of SDH and the subsequent accumulation of intracellular succinate trigger significant downstream signaling events.
Stabilization of HIF-1α
Accumulated cytosolic succinate inhibits prolyl hydroxylase domain (PHD) enzymes.[12][18] PHDs are responsible for hydroxylating HIF-1α, marking it for ubiquitination and proteasomal degradation under normoxic conditions.[18] By inhibiting PHDs, succinate accumulation leads to the stabilization and activation of HIF-1α, even in the presence of oxygen, a state often referred to as "pseudohypoxia".[12][18] Activated HIF-1α translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to hypoxia.[18][19][20]
Activation of SUCNR1 Signaling
Elevated extracellular succinate can act as a signaling molecule by binding to and activating the G protein-coupled receptor, SUCNR1 (also known as GPR91).[21][22][23][24] Activation of SUCNR1 can trigger various downstream pathways, including those mediated by Gq and Gi proteins, leading to increases in intracellular calcium and modulation of cyclic AMP (cAMP) levels.[22][23] This can influence processes such as inflammation, blood pressure regulation, and immune cell function.[21][22] It is plausible that the accumulation of intracellular succinate due to SDH inhibition by this compound could lead to increased succinate efflux and subsequent activation of SUCNR1 on the cell surface or on neighboring cells.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound.
References
- 1. A competitive inhibitor of succinic dehydrogenase is class 12 biology CBSE [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. DeSigN: connecting gene expression with therapeutics for drug repurposing and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate Dehydrogenase and Ribonucleic Acid Networks in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Interaction of the membrane-bound succinate dehydrogenase with substrate and competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rational design and discovery of novel hydrazide derivatives as potent succinate dehydrogenase inhibitors inspired by natural d/l-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The regulation of Hypoxia-Inducible Factor-1 (HIF-1alpha) expression by Protein Disulfide Isomerase (PDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Activation of succinate receptor 1 boosts human mast cell reactivity and allergic bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Structural insights into ligand recognition and activation of the succinate receptor SUCNR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Succinic Dihydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic dihydrazide, also known as butanedihydrazide or succinyl dihydrazide, is a versatile chemical compound with the molecular formula C4H10N4O2. Its symmetrical structure, featuring a four-carbon backbone flanked by two hydrazide groups, allows it to participate in a wide array of chemical reactions, making it a valuable building block and functional molecule in diverse scientific and industrial fields. This technical guide provides a comprehensive review of the synthesis, properties, and key applications of this compound, with a focus on its roles in polymer chemistry, agriculture, and pharmaceutical sciences. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in materials science, drug discovery, and agricultural technology.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. It is soluble in water and possesses a melting point in the range of 168-171 °C.[1][2] The presence of two reactive hydrazide groups makes it an excellent candidate for crosslinking reactions and as a precursor for the synthesis of various heterocyclic compounds.
| Property | Value | Reference |
| Molecular Formula | C4H10N4O2 | [1][2] |
| Molecular Weight | 146.15 g/mol | [1] |
| CAS Number | 4146-43-4 | [1] |
| Melting Point | 168-171 °C | [1][2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water | [2] |
Synthesis of this compound
The most common method for synthesizing this compound is through the hydrazinolysis of succinic acid or its esters, such as diethyl succinate or dimethyl succinate. This reaction involves heating the succinic acid derivative with hydrazine hydrate.
Experimental Protocol: Hydrazinolysis of Diethyl Succinate
Materials:
-
Diethyl succinate
-
Hydrazine hydrate (80% solution)
-
Absolute ethanol
Procedure:
-
A mixture of diethyl succinate (1 mole) and an 80% solution of hydrazine hydrate (2 moles) in absolute ethanol is prepared.
-
The mixture is refluxed for 6-8 hours.
-
After reflux, the reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration.
-
The crude product is then recrystallized from ethanol to yield pure this compound.
Recent studies have also explored the use of ion-exchange resins as catalysts for the liquid-phase hydrazinolysis of succinic acid, achieving high yields of up to 93%.[3]
Synthesis of this compound via Hydrazinolysis.
Applications
Plant Growth Regulation (Daminozide)
A well-known derivative of succinic acid, N-(dimethylamino)succinamic acid, commonly known as daminozide, has been widely used as a plant growth regulator.[4][5][6] Its primary function is to control plant height by inhibiting internodal elongation, leading to more compact and robust plants.[4]
Daminozide acts as an inhibitor of gibberellin biosynthesis.[1][2][4] Gibberellins are plant hormones that play a crucial role in stem elongation. Daminozide specifically blocks the 3β-hydroxylation of GA20 to the biologically active GA1, a late step in the gibberellin biosynthesis pathway.[2] This inhibition is believed to be due to the structural similarity of daminozide to 2-oxoglutarate, a co-substrate for the dioxygenases involved in this conversion.[2]
Inhibition of Gibberellin Biosynthesis by Daminozide.
Polymer Crosslinking and Hydrogel Formation
This compound serves as an effective crosslinking agent for various polymers, including polysaccharides like chitosan and collagen.[7] This crosslinking ability is attributed to the reaction of its hydrazide groups with functional groups on the polymer chains, such as carboxyl or aldehyde groups.
This compound can be used to crosslink chitosan, a biopolymer with applications in drug delivery and tissue engineering. The crosslinking process enhances the mechanical properties and stability of the chitosan matrix.
Materials:
-
Chitosan
-
This compound
-
1% Acetic acid solution
-
Deionized water
Procedure:
-
Prepare a 1% (w/v) solution of chitosan in 1% acetic acid.
-
Separately, prepare a solution of this compound in deionized water.
-
Add the this compound solution to the chitosan solution under constant stirring. The concentration of this compound can be varied to control the degree of crosslinking.
-
Continue stirring the mixture for a specified period (e.g., 4-6 hours) at room temperature to allow for the crosslinking reaction to occur.
-
The resulting crosslinked chitosan hydrogel can then be purified by dialysis against deionized water to remove any unreacted this compound.
Crosslinking of Chitosan with this compound.
Studies have shown that crosslinking with succinic acid (a related dicarboxylic acid) significantly improves the mechanical properties of chitosan and collagen scaffolds. While specific data for this compound is less reported, the trends are expected to be similar.
| Material | Crosslinker Concentration (% w/v) | Tensile Strength (MPa) | Young's Modulus (MPa) |
| Chitosan | 0 (Control) | 0.79 | - |
| SACCH | 0.2% Succinic Acid | 2.91 | 10.6 |
| Collagen | 0 (Control) | 0.3 | - |
| SACC | 0.2% Succinic Acid | 0.97 | 20.45 |
SACCH: Succinic acid cross-linked chitosan; SACC: Succinic acid cross-linked collagen. Data adapted from studies on succinic acid crosslinking.[7]
Curing Agent for Epoxy Resins
Dihydrazides, including this compound, are utilized as thermal latent curing agents for epoxy resins.[8][9] The hydrazide groups react with the epoxide rings of the epoxy resin upon heating, leading to the formation of a crosslinked thermoset polymer with enhanced mechanical and thermal properties. The curing temperature is related to the melting point of the dihydrazide.[9]
The choice of dihydrazide curing agent influences the final properties of the epoxy system.
| Dihydrazide Curing Agent | Melting Point (°C) | Adhesion Strength (kgf cm⁻²) | Elongation (%) |
| Adipic Dihydrazide (ADH) | 181 | 28.3 | - |
| This compound (SDH) | 170 | 50.4 | - |
| Isophthalic Dihydrazide (IDH) | 224 | 25.7 | - |
| VDH (bulky heterocyclic) | 120 | 54.3 | 57.3 |
Data from a study on various dihydrazides as curing agents for epoxy-based sealing materials.[8]
Pharmaceutical Applications and Synthesis of Heterocycles
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which exhibit interesting biological activities. Its two hydrazide functionalities allow for the construction of bis-heterocyclic systems.
This compound can be reacted with 1,3-dicarbonyl compounds or their equivalents to form bis-pyrazole derivatives. These reactions typically proceed through a condensation mechanism.
Materials:
-
4-substituted 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones
-
Succinic acid dihydrazide
-
Ethanol
-
Distilled water
Procedure:
-
A solution of the 4-substituted 4-alkoxy-1,1,1-trifluoro-3-alken-2-one (10 mmol), succinic acid dihydrazide (5 mmol), ethanol (20 mL), and distilled water (1 mL) is prepared.
-
The mixture is stirred at 80 °C for 5-10 hours.
-
After the reaction, the solvent is partially evaporated under reduced pressure.
-
Upon cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried.
Synthesis of Bis-pyrazoline Derivatives.
Numerous studies have investigated the anticancer potential of hydrazide-hydrazone derivatives. While specific data for derivatives of this compound are part of broader studies, the general findings indicate that the hydrazone moiety is a promising pharmacophore. The anticancer activity is often dependent on the nature of the substituents attached to the hydrazone framework.
| Compound Type | Cancer Cell Line | IC50 (µM) |
| Benzylidene hydrazine benzamides | A549 (Lung) | Varies based on substituents |
| Quinoline-hydrazide scaffold | MDA-MB-231 (Breast) | <30% viability reduction |
| Hydrazide-hydrazone derivatives | PC-3 (Prostate) | 1.32 - (for a specific derivative) |
| MCF-7 (Breast) | 2.99 - (for a specific derivative) | |
| HT-29 (Colon) | 1.71 - (for a specific derivative) |
The IC50 values are highly dependent on the specific chemical structure of the derivative.[10][11]
Safety and Toxicology
This compound is classified as harmful if swallowed.[12] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a multifunctional and valuable chemical intermediate with a broad spectrum of applications. Its utility as a plant growth regulator, a crosslinking agent for polymers and hydrogels, a curing agent for epoxy resins, and a precursor for biologically active heterocyclic compounds highlights its significance in various fields of research and development. This technical guide has provided a comprehensive overview of its properties, synthesis, and major applications, complete with quantitative data and experimental protocols, to aid researchers and professionals in leveraging the potential of this versatile molecule. Further research into novel derivatives and applications of this compound is likely to unveil even more of its capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]
- 3. mdpi.com [mdpi.com]
- 4. The Plant Growth Regulator Daminozide is a Selective Inhibitor of the Human KDM2/7 Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daminozide [sitem.herts.ac.uk]
- 6. Daminozide reduces red color intensity in herbaceous peony (Paeonia lactiflora Pall.) flowers by inhibiting the expression of flavonoid biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. ac-catalysts.com [ac-catalysts.com]
- 10. scholar.unair.ac.id [scholar.unair.ac.id]
- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dawn of a Scaffold: Early Research on Butanedihydrazide
For researchers, scientists, and drug development professionals, this technical guide delves into the foundational research on butanedihydrazide (also known as succinic dihydrazide). This document provides a comprehensive overview of its initial synthesis, physicochemical properties, and early biological investigations, presenting the core data and methodologies that established this compound as a versatile chemical scaffold.
Butanedihydrazide, a symmetrical dihydrazide derived from succinic acid, emerged from the pioneering work of early 20th-century chemists. Its simple, yet reactive structure, featuring two hydrazide moieties, positioned it as a valuable building block for the synthesis of a wide array of heterocyclic compounds and as a candidate for biological activity screening. This guide recapitulates the seminal data and protocols from its earliest explorations.
Physicochemical Characteristics
The fundamental physical and chemical properties of butanedihydrazide were established in its early characterizations. These properties are crucial for its application in synthesis and for understanding its behavior in biological systems.
| Property | Value |
| Molecular Formula | C₄H₁₀N₄O₂ |
| Molecular Weight | 146.15 g/mol |
| Melting Point | 170-171 °C |
| Boiling Point | 540.2 °C at 760 mmHg (Predicted) |
| Water Solubility | Soluble |
| Appearance | White crystalline powder |
Core Synthesis: The Genesis of Butanedihydrazide
The earliest documented synthesis of butanedihydrazide is attributed to Curtius and Franzen in 1902, published in the Journal für praktische Chemie. Their method, a straightforward hydrazinolysis of a succinic acid ester, laid the groundwork for subsequent preparations of this compound.
Experimental Protocol: Synthesis from Diethyl Succinate
This protocol is based on the foundational principles of early synthesis.
Materials:
-
Diethyl succinate
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
-
Diethyl succinate and an excess of 80% hydrazine hydrate are combined in a round-bottom flask.
-
The mixture is heated under reflux for a period of 0.5 to 2 hours.
-
Following the initial reflux, the reaction is continued with fractional distillation to remove the ethanol and water byproducts. The reaction temperature is maintained between 95-115°C.
-
After the reaction is complete (typically after several hours), the excess hydrazine hydrate and any remaining volatile components are removed by vacuum distillation.
-
The resulting solid product, butanedihydrazide, is then collected.
Quantitative Data:
-
Yield: Modern adaptations of this method report yields as high as 89%.
Early Biological Investigations: A Search for Bioactivity
The mid-20th century saw a surge in the screening of chemical compounds for pharmacological activity. While specific, quantitative data from the earliest studies on butanedihydrazide is sparse in readily available literature, the broader class of hydrazides was a subject of significant interest, particularly for their potential antimicrobial and tuberculostatic properties.
It is documented that hydrazides were investigated for their ability to inhibit the growth of various microorganisms. The isonicotinic acid hydrazide (isoniazid), a prominent antituberculosis drug, spurred research into other hydrazide-containing compounds. While early reviews discuss the tuberculostatic potential of this chemical class, specific data points for butanedihydrazide from this era are not widely cited in modern databases.
More recent studies have revisited the antimicrobial potential of butanedihydrazide and its derivatives, confirming moderate activity against certain bacterial and fungal strains. These contemporary findings support the historical interest in this class of compounds.
Conceptual Pathway for Antimicrobial Screening
The general workflow for evaluating the antimicrobial properties of a novel compound during the mid-20th century would have followed a logical progression from in vitro testing to more complex evaluations if initial results were promising.
Conclusion
The early research on butanedihydrazide established a simple and effective synthesis method and defined its fundamental physicochemical properties. While the historical record of its initial biological screening is not as detailed as modern studies, the interest in the broader class of hydrazides for antimicrobial activity provides a context for its investigation. The foundational work on butanedihydrazide has enabled its continued use as a versatile scaffold in medicinal chemistry and materials science, demonstrating the enduring value of this core chemical entity.
Succinic Dihydrazide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinic dihydrazide, with the chemical formula C₄H₁₀N₄O₂, is a versatile molecule with significant applications in medicinal chemistry, polymer science, and as a general chemical intermediate.[1] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and characterization are included, alongside spectroscopic data and a discussion of its structural features.
Molecular Structure and Formula
This compound, systematically named butanedihydrazide, is a symmetrical molecule derived from succinic acid by the replacement of both hydroxyl groups with hydrazinyl groups.[2]
Chemical Formula and Molecular Weight
Structural Representation
The structure of this compound is characterized by a central four-carbon chain (the succinyl moiety) flanked by two hydrazide functional groups (-CONHNH₂).
-
SMILES: C(CC(=O)NN)C(=O)NN[3]
-
InChI: InChI=1S/C4H10N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10)[2]
While a definitive single-crystal X-ray diffraction study detailing precise bond lengths and angles for this compound was not publicly available in its entirety, data for closely related hydrazide structures from the Cambridge Structural Database (CCDC) can provide valuable comparative insights. For instance, the bond lengths and angles in carbohydrazide have been determined, offering a reference for the hydrazide moiety.[4] It is anticipated that the succinyl backbone will exhibit typical sp³ C-C and C-H bond lengths and angles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Melting Point | 170-171 °C | [3][5] |
| Boiling Point | 540.2 °C (at 760 mmHg) | [3] |
| Density | 1.284 g/cm³ | [3] |
| Water Solubility | Soluble | [3] |
| Hydrogen Bond Donors | 4 | [2][3] |
| Hydrogen Bond Acceptors | 4 | [2][3] |
| Rotatable Bonds | 3 | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 - 3050 | N-H stretching vibrations (hydrazide) |
| ~2950 - 2850 | C-H stretching vibrations (alkane) |
| ~1640 | C=O stretching (Amide I band) |
| ~1530 | N-H bending (Amide II band) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~2.4 ppm (s, 4H, -CH₂-CH₂-)
-
δ ~4.2 ppm (s, 4H, -NH₂)
-
δ ~9.0 ppm (s, 2H, -CONH-)
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~29 ppm (-CH₂-CH₂-)
-
δ ~170 ppm (C=O)
Experimental Protocols
Synthesis of this compound from Diethyl Succinate
This protocol describes the synthesis of this compound via the hydrazinolysis of diethyl succinate.
Materials:
-
Diethyl succinate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95%)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine diethyl succinate (1 mole equivalent) and ethanol.
-
Slowly add hydrazine hydrate (2.2 mole equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of this compound will form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.
-
Recrystallize the crude product from a minimal amount of hot deionized water or an ethanol-water mixture to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Characterization
Purity Assessment: The purity of the synthesized this compound can be assessed by determining its melting point and comparing it to the literature value (170-171 °C). Further purity analysis can be performed using High-Performance Liquid Chromatography (HPLC).
Titration: The purity of this compound can also be determined by acid-base titration. The two basic hydrazide groups can be titrated with a standardized solution of a strong acid (e.g., HCl).
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification of this compound.
Reaction with Aldehydes and Ketones
This compound readily reacts with aldehydes and ketones to form the corresponding bis-hydrazones. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination of water.
References
An In-depth Technical Guide to Succinic Dihydrazide (CAS 4146-43-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic dihydrazide (CAS 4146-43-4), also known as butanedihydrazide, is a versatile organic compound with significant applications in pharmaceuticals, agrochemicals, and polymer science.[1] Its structure, featuring a succinic acid backbone with two hydrazide functional groups, allows it to serve as a valuable building block in organic synthesis and as a modulator of biological processes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and biological activities of this compound, with a focus on its potential therapeutic applications.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] It is soluble in water and various organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4146-43-4 | [1][2] |
| Molecular Formula | C₄H₁₀N₄O₂ | [1][2] |
| Molecular Weight | 146.15 g/mol | [1][2] |
| IUPAC Name | butanedihydrazide | [2] |
| Synonyms | Butanedihydrazide, Succinhydrazide, Succinyl dihydrazide | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 170-171 °C | |
| Solubility | Soluble in water | [1] |
| InChI | InChI=1S/C4H10N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10) | [2] |
| InChIKey | HCOMFAYPHBFMKU-UHFFFAOYSA-N | [2] |
| SMILES | C(CC(=O)NN)C(=O)NN | [2] |
Synthesis and Characterization
Synthesis Protocol: From Diethyl Succinate and Hydrazine Hydrate
A common and efficient method for the synthesis of this compound involves the reaction of diethyl succinate with hydrazine hydrate.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a rectifying column, add diethyl succinate (174 g, 1 mole) and 80% hydrazine hydrate (150 g, 2.4 moles).
-
Reaction: Heat the flask with stirring to reflux for 30 minutes. As the reaction proceeds, ethanol and water will begin to distill. Maintain the reaction temperature between 95-115°C and the temperature at the top of the rectifying column between 75-85°C. Continue the reaction for 6 hours.
-
Work-up: After the reaction is complete, stop heating and stirring. Perform vacuum distillation to remove excess hydrazine hydrate, water, and any unreacted diethyl succinate.
-
Product Isolation: The resulting solid is this compound. The reported yield for this method is approximately 89% (129.9 g).
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations and Assignments |
| ¹H NMR | (400 MHz, CDCl₃, δ, ppm): 1.26 (s, 4H, 2CH₂), 7 (s, 2H, 2NH), 7.5 (s, 4H, 2NH₂) |
| ¹³C NMR | (DMSO-d₆, δ, ppm): Signals for carbonyl carbons are expected around 170 ppm and for the ethylene carbons around 29 ppm. |
| FT-IR | (KBr, cm⁻¹): Symmetrical N-H stretching vibrations around 3312 and 3287 cm⁻¹, amide C=O stretching vibrations around 1627 and 1608 cm⁻¹, and an N-H bending vibration around 1532 cm⁻¹. |
| Mass Spec. | (ESI, m/z): (M+H)⁺ = 147 |
Biological Activities and Putative Mechanisms of Action
This compound has been reported to possess anti-inflammatory and antimicrobial properties.[1] While the precise mechanisms of action are still under investigation, a plausible hypothesis is that this compound may act as a pro-drug, undergoing in vivo hydrolysis to release succinate. Succinate is a known signaling molecule that can modulate inflammatory and immune responses through two primary pathways: stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and activation of the G-protein coupled receptor SUCNR1 (also known as GPR91).
Hypothesized Signaling Pathway: HIF-1α Stabilization
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent degradation. Succinate can inhibit PHDs, leading to the stabilization of HIF-1α, which can then translocate to the nucleus and induce the expression of various genes, including those involved in inflammation such as Interleukin-1β (IL-1β).
Hypothesized HIF-1α Signaling Pathway for this compound
Caption: Hypothesized HIF-1α stabilization pathway by this compound.
Hypothesized Signaling Pathway: SUCNR1 Activation
Extracellular succinate can bind to and activate the G-protein coupled receptor SUCNR1, which is expressed on various immune cells. Activation of SUCNR1 can trigger downstream signaling cascades, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway, leading to the production of inflammatory mediators.
Hypothesized SUCNR1 Signaling Pathway for this compound
Caption: Hypothesized SUCNR1 activation pathway by this compound.
Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.
Detailed Methodology:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth and bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay evaluates the anti-inflammatory effect of this compound by measuring its ability to reduce paw swelling induced by carrageenan.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Detailed Methodology:
-
Animal Acclimatization and Grouping: Acclimatize rodents (e.g., Wistar rats) to laboratory conditions. Divide the animals into groups: a vehicle control group, a positive control group (e.g., receiving indomethacin), and one or more test groups receiving different doses of this compound.
-
Dosing: Administer this compound, the positive control, or the vehicle to the respective animal groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the volume of the injected paw immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Conclusion
This compound is a compound with a well-defined chemical structure and accessible synthetic routes. Its potential as an anti-inflammatory and antimicrobial agent warrants further investigation. The hypothesized mechanisms of action, centered around the established signaling pathways of its potential metabolite, succinate, provide a strong foundation for future research into its therapeutic applications. The experimental protocols detailed in this guide offer a starting point for researchers to explore the properties and biological activities of this promising molecule.
References
The Multifaceted Biological Activities of Succinic Dihydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic dihydrazide (also known as butanedihydrazide) is a versatile organic compound with the molecular formula C₄H₁₀N₄O₂.[1] It serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, polymers, and other bioactive molecules.[2][3][4] Its unique chemical structure, characterized by a central succinyl moiety flanked by two hydrazide groups, imparts a remarkable range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological properties, and underlying mechanisms of action of this compound and its derivatives, with a focus on its potential applications in pharmaceutical and agrochemical research.
Synthesis of this compound
This compound is typically synthesized through the hydrazinolysis of succinic acid or its esters. A common laboratory-scale synthesis involves the reaction of succinic acid with hydrazine hydrate.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Succinic acid
-
Hydrazine hydrate
-
Ion-exchange resin catalyst (e.g., AV-17-8)[3]
-
Aqueous medium (e.g., distilled water)
-
Ethanol (for recrystallization, if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of succinic acid and an aqueous medium is prepared.
-
An ion-exchange resin catalyst is added to the mixture.[3]
-
Hydrazine hydrate is added, and the reaction mixture is heated to 90°C with stirring for approximately 3 hours.[3]
-
The progress of the reaction can be monitored using appropriate analytical techniques such as photocolorimetry or IR spectroscopy.[3]
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol to yield a white crystalline powder.
The yield of succinyldihydrazide can reach up to 93% using an efficient anion exchanger like AV-17-8.[3]
Synthesis of this compound.
Biological Activities
This compound and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Hydrazide derivatives are known for their antimicrobial properties.[5] this compound serves as a precursor for the synthesis of various heterocyclic compounds that exhibit significant antibacterial and antifungal activities.
Experimental Protocol: Antimicrobial Susceptibility Testing (Paper Disc Diffusion Method)
This method is widely used for the preliminary screening of antimicrobial activity.
Materials:
-
Nutrient agar medium
-
Sterile petri dishes
-
Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile paper discs (6 mm in diameter)
-
Solution of the test compound in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare and sterilize the nutrient agar medium and pour it into sterile petri dishes.
-
Once the agar solidifies, uniformly inoculate the surface with a standardized suspension of the test microorganism.
-
Impregnate sterile paper discs with a known concentration of the test compound solution.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Paper Disc Diffusion Assay Workflow.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method provides a quantitative measure of antimicrobial activity.
Materials:
-
96-well microtiter plates
-
Bacterial suspension standardized to 0.5 McFarland
-
Mueller-Hinton Broth (MHB)
-
Test compound solution
-
Positive and negative controls
Procedure:
-
Dispense MHB into all wells of a 96-well plate.
-
Create a serial two-fold dilution of the test compound across the wells.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone 5c | B. subtilis | 2.5 (mg/mL) | [5] |
| Hydrazide-hydrazone 5f | E. coli | 2.5 (mg/mL) | [5] |
| Hydrazide-hydrazone 5f | K. pneumoniae | 2.5 (mg/mL) | [5] |
| Cyclic imide A₁B | E. coli | 16 | [6] |
Antifungal Activity
Derivatives of this compound have shown potent activity against various plant pathogenic fungi. A key mechanism of action for some of these derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[7][8]
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | EC₅₀ (µg/mL) | Reference |
| Pyrazole-hydrazide 5aa | Fusarium graminearum | 0.12 | [7] |
| Pyrazole-hydrazide 5aa | Botrytis cinerea | 4.48 | [7] |
| Pyrazole-hydrazide 5aa | Sclerotinia sclerotiorum | 0.33 | [7] |
| Pyrazole-hydrazide 5aa | Rhizoctonia solani | 0.15 | [7] |
| Pyrazole-4-acetohydrazide 6w | Rhizoctonia solani | 0.27 | [8] |
| Pyrazole-4-acetohydrazide 6c | Fusarium graminearum | 1.94 | [8] |
| Pyrazole-4-acetohydrazide 6f | Botrytis cinerea | 1.93 | [8] |
Signaling Pathway: Inhibition of Succinate Dehydrogenase
Antifungal Mechanism via SDH Inhibition.
Anticancer Activity
Derivatives of this compound, particularly those incorporating heterocyclic moieties, have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis through the activation of stress-signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
96-well plates
-
Culture medium
-
Test compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the concentration of the compound that inhibits 50% of cell growth (IC₅₀).
MTT Assay Workflow for Cytotoxicity.
Table 3: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dicarboximide Ic | K562 (Leukemia) | Not specified, but induces apoptosis | [9] |
| Dicarboximide II | K562 (Leukemia) | Not specified, but induces apoptosis | [9] |
| Triazine derivative 7f | EGFR | 0.059 | [2] |
| Triazine derivative 7d | EGFR | 0.070 | [2] |
| Thiobarbiturate-s-triazine | HCT-116 (Colon) | 1.9 (µg/mL) | [2] |
| Thiobarbiturate-s-triazine | HepG2 (Liver) | 3.8 (µg/mL) | [2] |
Signaling Pathway: Proposed Anticancer Mechanism
Some succinimide derivatives have been shown to induce apoptosis by activating stress-activated protein kinase (SAPK) pathways, including JNK and p38 MAP kinase.[9] This leads to the upregulation of pro-apoptotic genes and ultimately, programmed cell death.
Proposed Anticancer Apoptotic Pathway.
Antiviral Activity
Recent studies have highlighted the antiviral potential of succinate, a molecule closely related to this compound, against influenza viruses.[10][11] The proposed mechanism involves the post-translational modification of viral proteins. Derivatives of this compound have also been investigated for their activity against plant viruses like the Tobacco Mosaic Virus (TMV).
Signaling Pathway: Antiviral Mechanism against Influenza Virus
Succinate has been shown to inhibit influenza virus replication by inducing the succinylation of the viral nucleoprotein (NP) at a highly conserved lysine residue.[10][11] This modification is thought to interfere with the electrostatic interactions between the nucleoprotein and viral RNA, thereby impairing the formation and trafficking of viral ribonucleoprotein (vRNP) complexes and disrupting the viral replication cycle.[10][11]
Antiviral Mechanism of Succinate.
Table 4: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | Activity (% inhibition at 500 mg/L) | Reference |
| 4-Oxo-4H-quinoline acylhydrazone 4 | Tobacco Mosaic Virus (TMV) | Inactive: 51.2, Curative: 47.6, Protective: 46.3 | |
| 4-Oxo-4H-quinoline acylhydrazone 11 | Tobacco Mosaic Virus (TMV) | Inactive: 49.6, Curative: 43.0, Protective: 45.2 | |
| 4-Oxo-4H-quinoline acylhydrazone 17 | Tobacco Mosaic Virus (TMV) | Inactive: 47.1, Curative: 49.2, Protective: 44.1 |
Anti-inflammatory Activity
While direct studies on the anti-inflammatory mechanism of this compound are limited, the role of its parent molecule, succinate, in inflammation is well-documented. Succinate can act as a pro-inflammatory signal by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), which in turn promotes the expression of inflammatory cytokines like IL-1β. Conversely, some studies suggest that succinate can also have anti-inflammatory effects.[5] Furthermore, various hydrazide derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2]
Proposed Anti-inflammatory Signaling Pathway
It is hypothesized that certain this compound derivatives may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound derivatives may interfere with this cascade, potentially at the level of IKK activation or IκB degradation.
Hypothesized Anti-inflammatory Mechanism.
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antimicrobial, antifungal, anticancer, and antiviral agents, coupled with their potential for anti-inflammatory applications, makes them attractive candidates for further investigation in drug discovery and development. The versatility of the this compound scaffold allows for the synthesis of diverse chemical libraries, offering ample opportunities for the optimization of lead compounds with enhanced potency and selectivity. Future research should focus on elucidating the precise mechanisms of action, particularly for the anti-inflammatory and anticancer activities, and on conducting in vivo studies to validate the therapeutic potential of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. glaceum.com [glaceum.com]
- 10. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 11. Succinate: a metabolic signal in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Succinic Dihydrazide Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for succinic dihydrazide powder to ensure its safe use in research and development environments. The following sections detail the chemical's properties, associated hazards, proper handling and storage procedures, emergency protocols, and waste disposal guidelines.
Chemical and Physical Properties
This compound, also known as butanedihydrazide, is a white crystalline powder.[1][2][3] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C4H10N4O2 | [2][3][4][5][6][7] |
| Molecular Weight | 146.15 g/mol | [2][4][5][6] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 168 - 171 °C | [3][5][7] |
| Solubility | Soluble in water | [2][5][7] |
| Density | ~1.284 g/cm³ (Predicted) | [5][7] |
| Flash Point | Not applicable / 280.5 °C | [1][5][7] |
| Boiling Point | Decomposes before boiling / 540.2 °C (Predicted) | [2][7] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4][8][9] It is important to be aware of the potential hazards before handling this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
Toxicology Data
Understanding the toxicity of this compound is crucial for assessing its risk. The following table summarizes the available toxicological data.
| Test | Species | Route | Value |
| LD50 | Mouse | Intraperitoneal | > 1 g/kg |
| LD50 | Mouse | Oral | 6300 mg/kg |
| LD50 | Rat | Oral | 8400 mg/kg |
| LD50 | Rabbit | Skin | > 5 g/kg |
| LC50 | Rat | Inhalation | > 147 gm/m3/1H |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Use in a well-ventilated area.[1][10][11] A chemical fume hood is recommended, especially when handling large quantities or when dust generation is likely.[10]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][10]
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound powder:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[1][8]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator (such as a dust mask type N95) should be used.[1]
Handling Procedures
Storage Conditions
-
Keep containers tightly closed to prevent moisture absorption.[2][10]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Keep in a dark place, under an inert atmosphere at room temperature.[5][7]
Experimental Protocols
Protocol for Weighing and Preparing Solutions
-
Preparation: Don the appropriate PPE (lab coat, gloves, and safety goggles). Ensure the chemical fume hood is operational.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, sealed container within the fume hood to minimize dust dispersion.
-
Dissolving: Slowly add the powder to the solvent in a suitable container, stirring gently to avoid splashing.
-
Cleaning: Clean any spills on the balance and surrounding areas immediately using a damp cloth.
-
Storage: Tightly seal the solution container and label it appropriately with the chemical name, concentration, date, and your initials.
Protocol for Spill Cleanup
-
Evacuate: If the spill is large, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, dampen the solid material with water to prevent dust from becoming airborne.[13]
-
Collect: Carefully sweep or vacuum the dampened material and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[13]
-
Dispose: Dispose of the waste and contaminated cleaning materials as hazardous waste.
Protocol for Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[10][14]
-
Do not dispose of it with household garbage or allow it to reach the sewage system.[12][14]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][8][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and not convulsing, rinse their mouth and give 1-2 glasses of water to dilute the chemical.[1][13] |
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows for this compound powder.
Caption: A general workflow for the safe handling of chemical powders.
Caption: A logical diagram for the chemical risk assessment process.
Caption: A decision-making flowchart for selecting appropriate PPE.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound: Properties, Uses, Safety Data & High-Purity Suppliers in China [histry-chem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C4H10N4O2 | CID 72491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. This compound|lookchem [lookchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound - Starshinechemical [starshinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.ca [fishersci.ca]
- 13. SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of Succinic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic dihydrazide (C₄H₁₀N₄O₂) is a versatile molecule with significant applications in pharmaceuticals, agriculture, and polymer science.[1] Its utility as a building block in the synthesis of bioactive molecules, including anti-inflammatory and anti-tumor agents, necessitates a thorough understanding of its physicochemical properties.[1][2] A critical parameter in this regard is its solubility, which influences reaction kinetics, formulation, and bioavailability. This technical guide provides a comprehensive overview of the known solubility of this compound in various solvents, outlines standard experimental protocols for its determination, and discusses the relationship between solvent properties and solubility.
Physicochemical Properties of this compound
This compound is a symmetrical molecule featuring two hydrazide functional groups. These groups, with their capacity for hydrogen bonding as both donors and acceptors, play a dominant role in the molecule's solubility characteristics. The presence of polar carbonyl and N-H groups suggests a preference for polar solvents.
Quantitative Solubility Data
Despite its wide-ranging applications, publicly available quantitative solubility data for this compound in a variety of solvents is limited. The most definitive data point is for its solubility in water.
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 25 | 340 g/L | [3] |
One source describes this compound as "slightly soluble in water," which may be anomalous or refer to a specific, less pure grade of the compound.[4] The general consensus from multiple suppliers and chemical databases is that it is soluble in water.[5][6][7]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This method is suitable for generating reliable solubility data for crystalline solids like this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.
-
-
Quantitative Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Solvent Polarity and Solubility Relationship
The solubility of a solute is governed by the principle of "like dissolves like." this compound, with its polar functional groups, is expected to be more soluble in polar solvents. The relationship between solvent polarity and the solubility of this compound can be visualized as follows:
Caption: Logical relationship between solvent polarity and expected this compound solubility.
Conclusion
This technical guide summarizes the currently available solubility data for this compound, with a notable quantitative value in water. While comprehensive data in a range of organic solvents is lacking, the physicochemical properties of the molecule suggest a higher solubility in polar protic and aprotic solvents. The provided experimental protocol offers a standardized approach for researchers to determine the solubility of this compound in solvents relevant to their specific applications. Further research to quantify the solubility in common organic solvents would be highly beneficial to the scientific community, particularly for those in drug development and synthetic chemistry.
References
Methodological & Application
Application Notes and Protocols for Succinic Dihydrazide in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic dihydrazide (SDH) is a homobifunctional crosslinking agent that serves as a valuable tool in the development of immunoassays. Its symmetrical structure, featuring a hydrazide group at both ends of a four-carbon spacer, enables the covalent linkage of molecules through the formation of stable hydrazone bonds with carbonyl groups (aldehydes and ketones) or by coupling to carboxyl groups in the presence of an activator. These application notes provide detailed protocols for utilizing this compound in the preparation of conjugates for various immunoassay formats, including ELISA and lateral flow assays. The primary application of SDH in this context is the conjugation of proteins, such as antibodies and enzymes, to other proteins or to carboxylated surfaces.
Chemical Properties and Mechanism of Action
This compound is a water-soluble crosslinker, which is advantageous for reactions involving biological molecules. The hydrazide moieties are nucleophilic and react with electrophilic carbonyls. In the context of protein chemistry, the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues contain carboxyl groups that can be activated to react with the hydrazide groups of SDH. This reaction is facilitated by a coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which allows for efficient conjugation at a neutral pH, thereby preserving the structural integrity of most proteins.
The overall strategy involves a two-step process. First, one hydrazide group of SDH reacts with an activated carboxyl group on the first protein (e.g., an antibody). After purification to remove excess SDH, the second hydrazide group is then available to react with an activated carboxyl group on a second protein (e.g., an enzyme) or a carboxylated surface.
Key Applications in Immunoassays
-
Enzyme-Antibody Conjugation for ELISA: Covalent linkage of enzymes (e.g., Horseradish Peroxidase - HRP, Alkaline Phosphatase - AP) to primary or secondary antibodies.
-
Immobilization of Antibodies to Solid Phases: Covalent attachment of capture antibodies to carboxylated surfaces of microtiter plates, magnetic beads, or nanoparticles.
-
Hapten-Carrier Conjugation: Linking small molecule haptens containing a carboxyl group to carrier proteins to generate immunogens.
-
Preparation of Conjugates for Lateral Flow Assays: Conjugation of antibodies to colored or fluorescent nanoparticles that have been functionalized with carboxyl groups.
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Antibody to an Enzyme (e.g., HRP) using this compound
This protocol describes the conjugation of an antibody to horseradish peroxidase (HRP) by targeting the acidic residues (Asp and Glu) on both proteins.
Materials:
-
Antibody (Ab) to be conjugated
-
Horseradish Peroxidase (HRP)
-
This compound (SDH)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydroxylamine solution, 2 M, pH 7.0 (for quenching)
-
Dialysis tubing or centrifugal ultrafiltration units with appropriate molecular weight cut-off (MWCO)
-
Spectrophotometer
Procedure:
Step 1: Activation of Antibody with this compound
-
Prepare a solution of the antibody at a concentration of 2-5 mg/mL in MES buffer (0.1 M, pH 6.0).
-
Prepare a fresh solution of this compound in MES buffer.
-
Prepare a fresh solution of DMTMM in MES buffer.
-
Add a 50-fold molar excess of this compound to the antibody solution.
-
Add a 100-fold molar excess of DMTMM to the antibody-SDH mixture.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Remove the excess SDH and DMTMM by dialysis against PBS (pH 7.4) for 18-24 hours at 4°C with at least three buffer changes, or by using a centrifugal ultrafiltration device. This results in the SDH-activated antibody (Ab-SDH).
Step 2: Conjugation of SDH-Activated Antibody to HRP
-
Prepare a solution of HRP at a concentration of 5-10 mg/mL in MES buffer (0.1 M, pH 6.0).
-
Add a 100-fold molar excess of DMTMM to the HRP solution and incubate for 30 minutes at room temperature to activate the carboxyl groups on the enzyme.
-
Combine the SDH-activated antibody (from Step 1) with the activated HRP at a molar ratio of 1:2 (Ab:HRP).
-
Incubate the reaction mixture for 3-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 30 minutes at room temperature.
-
Purify the antibody-HRP conjugate using size-exclusion chromatography to separate the conjugate from unconjugated antibody and enzyme.
-
Collect the fractions containing the conjugate and store at 4°C with a preservative such as sodium azide (0.02%).
Protocol 2: Immobilization of a Capture Antibody to a Carboxylated Surface
This protocol outlines the procedure for covalently attaching a capture antibody to a carboxylated microtiter plate or other solid support.
Materials:
-
Capture Antibody
-
Carboxylated microtiter plate or beads
-
This compound (SDH)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
Activation Buffer: MES Buffer (0.1 M, pH 6.0)
-
Coupling Buffer: PBS (pH 7.4)
-
Blocking Buffer: PBS with 1% BSA or other suitable blocking agent
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Wash the carboxylated surface three times with Activation Buffer.
-
Prepare a solution of 10 mg/mL this compound and 20 mg/mL DMTMM in Activation Buffer.
-
Add the SDH/DMTMM solution to the carboxylated surface and incubate for 1 hour at room temperature. This activates the surface by attaching one end of the SDH.
-
Wash the surface three times with Coupling Buffer.
-
Immediately add the capture antibody, diluted to the desired concentration (e.g., 1-10 µg/mL) in Coupling Buffer, to the activated surface.
-
Incubate for 2-3 hours at room temperature or overnight at 4°C.
-
Wash the surface three times with Wash Buffer.
-
Block any remaining active sites by incubating with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the surface three times with Wash Buffer. The surface is now ready for use in an immunoassay.
Data Presentation
| Parameter | Protocol 1: Antibody-Enzyme Conjugation | Protocol 2: Surface Immobilization |
| Crosslinker | This compound (SDH) | This compound (SDH) |
| Activator | DMTMM | DMTMM |
| Target Functional Group | Carboxyl groups (Asp, Glu) | Carboxyl groups |
| pH of Activation | 6.0 | 6.0 |
| pH of Coupling | 7.4 | 7.4 |
| Molar Excess of SDH | 50-fold over antibody | N/A (used in solution) |
| Molar Excess of DMTMM | 100-fold over antibody/enzyme | N/A (used in solution) |
| Reaction Time (Activation) | 2 hours | 1 hour |
| Reaction Time (Coupling) | 3-4 hours | 2-3 hours (or overnight) |
| Quenching Agent | Hydroxylamine | N/A (Blocking step serves this purpose) |
Visualizations
Caption: Workflow for two-step antibody-enzyme conjugation using SDH.
Caption: Chemical pathway of SDH-mediated protein conjugation.
Conclusion
This compound, in conjunction with an appropriate activator like DMTMM, provides a reliable method for crosslinking proteins through their acidic residues for immunoassay development. The protocols provided herein offer a starting point for the optimization of specific conjugation reactions. It is recommended that parameters such as molar ratios, reaction times, and buffer conditions be further optimized for each specific application to achieve the desired degree of labeling and to ensure the retention of biological activity of the conjugated molecules.
Application of Succinic Dihydrazide in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic dihydrazide (SDH) is a versatile, water-soluble crosslinking agent increasingly utilized in the development of advanced drug delivery systems. Its symmetrical structure, featuring two terminal hydrazide groups, allows for the efficient and stable crosslinking of polymers containing aldehyde or ketone functionalities. This reaction, forming hydrazone bonds, is particularly advantageous for biomedical applications due to its biocompatibility and the stability of the resulting linkage under physiological conditions.
These application notes provide a comprehensive overview of the use of this compound in creating hydrogels and nanoparticles for controlled drug release. Detailed protocols for synthesis, characterization, and drug loading are presented, along with quantitative data to guide researchers in this field.
Key Applications and Advantages
This compound is primarily employed as a crosslinker to form hydrogels and modify nanoparticles for drug delivery. The core principle lies in its reaction with carbonyl groups (aldehydes and ketones) introduced into polymer backbones.
Advantages of Using this compound:
-
Biocompatibility: SDH and its reaction byproducts are generally considered biocompatible, minimizing cytotoxicity in drug delivery applications.
-
Stable Hydrazone Linkage: The formation of hydrazone bonds between the dihydrazide and aldehyde/ketone groups results in a stable, covalent crosslink under physiological pH.[1]
-
Controlled Crosslinking: The degree of crosslinking can be readily controlled by adjusting the molar ratio of this compound to the reactive polymer, allowing for the tuning of mechanical properties and degradation rates.
-
Versatility: It can be used to crosslink a variety of natural and synthetic polymers that can be functionalized with carbonyl groups, such as oxidized polysaccharides (e.g., hyaluronic acid, alginate, dextran) and proteins (e.g., gelatin).
Application 1: Injectable Hydrogels for Sustained Drug Release
Injectable hydrogels formed using this compound as a crosslinker offer a minimally invasive approach for localized and sustained drug delivery. These hydrogels are formed in situ by mixing a solution of a polymer functionalized with aldehyde or ketone groups with a solution of this compound.
Experimental Protocol: Synthesis of a this compound-Crosslinked Hyaluronic Acid Hydrogel for Doxorubicin Delivery
This protocol is adapted from methodologies using similar dihydrazide crosslinkers with oxidized hyaluronic acid.[2]
Materials:
-
Hyaluronic Acid (HA), sodium salt
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
This compound (SDH)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
-
Syringes and needles
Protocol:
-
Oxidation of Hyaluronic Acid:
-
Dissolve 1.0 g of hyaluronic acid in 100 mL of deionized water to form a 1% (w/v) solution.
-
Add 0.5 g of sodium periodate to the HA solution and stir in the dark at room temperature for 24 hours. This reaction introduces aldehyde groups onto the HA backbone.[3]
-
Stop the reaction by adding 1 mL of ethylene glycol and continue stirring for 1 hour.
-
Purify the oxidized hyaluronic acid (oHA) solution by dialysis against deionized water for 3 days, changing the water twice daily.
-
Lyophilize the purified oHA to obtain a white powder.
-
-
Preparation of Component Solutions:
-
Prepare a 2% (w/v) solution of oHA in PBS (pH 7.4).
-
Prepare a 1% (w/v) solution of this compound in PBS (pH 7.4).
-
Prepare a 5 mg/mL stock solution of doxorubicin in deionized water.
-
-
Hydrogel Formation and Drug Encapsulation:
-
To 1 mL of the oHA solution, add the desired amount of doxorubicin stock solution (e.g., 50 µL for a final concentration of 0.25 mg/mL). Mix thoroughly.
-
In a separate vial, take 1 mL of the this compound solution.
-
Using two separate syringes, draw up the oHA/doxorubicin solution and the this compound solution.
-
Inject both solutions simultaneously into a mold or directly into a buffer solution and mix rapidly. Gelation should occur within minutes at 37°C.[2]
-
Characterization:
-
Gelation Time: Monitor the time taken for the solution to transition into a stable gel by vial tilting.
-
Morphology: Analyze the porous structure of the lyophilized hydrogel using Scanning Electron Microscopy (SEM).
-
Mechanical Properties: Determine the storage modulus (G') and loss modulus (G'') of the hydrogel using a rheometer to assess its stiffness and viscoelastic properties.
Quantitative Data: Doxorubicin-Loaded Hydrogels
The following table summarizes representative data for doxorubicin-loaded hydrogels based on dihydrazide crosslinking chemistry.
| Parameter | Value | Reference |
| Drug Loading Content (DLC) | 0.440 mg DOX / mg hydrogel | [4] |
| Drug Loading Efficiency (DLE) | > 95% | [4] |
| Initial Burst Release (first 6h) | ~20% at pH 7.4 | [5][6] |
| Cumulative Release (72h) | ~28% at pH 7.4 | [4] |
| Cumulative Release (72h) | ~40-60% at pH 5.5 | [5][6] |
| Storage Modulus (G') | 100 - 500 Pa |
Note: Data is representative of doxorubicin-loaded peptide and polysaccharide hydrogels and may vary based on the specific polymer and crosslinking density.
Application 2: Polymer Nanoparticles for Targeted Drug Delivery
This compound can be used to modify polymers like chitosan to facilitate the formation of nanoparticles. While not a direct crosslinker in this context, it can be used to functionalize polymers which are then assembled into nanoparticles. A more direct application involves using SDH to crosslink the surface of pre-formed nanoparticles to enhance their stability.
Experimental Protocol: Surface Crosslinking of Chitosan Nanoparticles
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound (SDH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (pH 6.0)
Protocol:
-
Preparation of Chitosan Nanoparticles:
-
Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 2 mg/mL.
-
Prepare a 1 mg/mL solution of TPP in deionized water.
-
Add the TPP solution dropwise to the chitosan solution under constant stirring. Nanoparticles will form spontaneously via ionic gelation.
-
Isolate the nanoparticles by centrifugation (15,000 rpm, 30 min) and wash twice with deionized water.
-
-
Surface Functionalization and Crosslinking:
-
Resuspend the chitosan nanoparticles in MES buffer (pH 6.0).
-
In a separate tube, activate the carboxyl groups of a carrier molecule (if desired for targeting) or a linker by adding EDC and NHS.
-
Alternatively, to directly crosslink the surface, modify some of the amine groups on the chitosan nanoparticle surface to carboxyl groups using succinic anhydride.
-
To the carboxylated nanoparticles, add this compound, followed by EDC/NHS to catalyze amide bond formation between the carboxyl groups on the nanoparticle surface and one of the hydrazide groups of SDH.
-
The remaining free hydrazide groups on the nanoparticle surface can then be used for further conjugation or can react with aldehyde/ketone groups on other nanoparticles to form crosslinked clusters.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM).
-
Drug Loading and Release: For drug-loaded nanoparticles, quantify the drug content using UV-Vis spectroscopy or HPLC after lysing the nanoparticles. Perform in vitro drug release studies in relevant buffer systems (e.g., PBS at pH 7.4 and pH 5.5).
Quantitative Data: Drug-Loaded Nanoparticles
The following table presents typical quantitative data for drug-loaded polymeric nanoparticles.
| Parameter | Value Range |
| Particle Size | 100 - 300 nm |
| Zeta Potential | +20 to +40 mV (for chitosan-based) |
| Drug Loading Content (DLC) | 5 - 20% (w/w) |
| Drug Loading Efficiency (DLE) | 60 - 90% |
| Cumulative Release (48h) | 30 - 70% (pH-dependent) |
Note: These values are general for polymeric nanoparticles and will depend on the polymer, drug, and preparation method.
Mandatory Visualizations
Signaling Pathway: Doxorubicin-Induced Apoptosis
Doxorubicin, a common chemotherapeutic agent delivered via hydrogel systems, primarily induces apoptosis in cancer cells through the DNA damage pathway.
Caption: Doxorubicin's mechanism of inducing apoptosis in cancer cells.
Experimental Workflow: Hydrogel Synthesis and Drug Loading
The following diagram illustrates the general workflow for preparing a this compound-crosslinked hydrogel for drug delivery.
Caption: Workflow for this compound-crosslinked hydrogel synthesis.
Logical Relationship: Factors Influencing Drug Release
The release of a drug from a this compound-crosslinked hydrogel is governed by several interconnected factors.
Caption: Factors influencing drug release from a crosslinked hydrogel.
References
- 1. researchgate.net [researchgate.net]
- 2. Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Oxidized Polysaccharides for In Situ Forming Hydrogels | MDPI [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Succinic Dihydrazide for Protein Conjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic dihydrazide (SDH) is a versatile, homobifunctional crosslinking agent widely employed in protein conjugation. Its symmetrical structure, featuring two hydrazide functional groups, enables the formation of stable hydrazone bonds with carbonyl groups (aldehydes and ketones). This reactivity makes it a valuable tool for coupling proteins to other molecules, including other proteins, peptides, drugs, and solid supports.
This document provides detailed application notes and experimental protocols for utilizing this compound in protein conjugation, with a focus on two primary methodologies: the conjugation to glycoproteins via periodate oxidation and the coupling to proteins containing accessible carboxylic acids through carbodiimide chemistry.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound and its derivatives are used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Protein Immobilization: Covalent attachment of proteins to solid supports (e.g., beads, surfaces) for applications such as affinity chromatography and immunoassays.
-
Enzyme Conjugation: Modification of enzymes to enhance stability, activity, or for use in diagnostic assays.
-
Peptide Conjugation: Coupling of peptides to carrier proteins to enhance immunogenicity for antibody production.
Data Presentation: Quantitative Parameters for Protein Conjugation
The efficiency of protein conjugation using this compound is influenced by several factors, including pH, temperature, reaction time, and the concentration of reagents. The following tables summarize key quantitative data for the two primary conjugation strategies.
Table 1: Parameters for Periodate Oxidation of Glycoproteins and Subsequent Hydrazide Conjugation
| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation | Hydrazide Ligation |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL | 1-10 mg/mL |
| Sodium Periodate (NaIO₄) Conc. | 1-2 mM | 10-20 mM | N/A |
| This compound Conc. | N/A | N/A | 10-50 mM |
| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate | 0.1 M Sodium Phosphate |
| pH | 5.5 | 5.5 | 6.5 - 7.5 |
| Temperature | 4°C (on ice) | 25°C (Room Temp) | 25°C (Room Temp) |
| Incubation Time | 30 minutes | 1-2 hours | 2-4 hours |
| Catalyst (optional) | N/A | N/A | Aniline (10 mM) |
| Coupling Efficiency | >80% | >80% | >90% (with catalyst)[1] |
Table 2: Parameters for EDC-Mediated Conjugation of this compound to Protein Carboxyl Groups
| Parameter | Value Range |
| Protein Concentration | 1-5 mg/mL |
| This compound Conc. | 10-100 mM |
| EDC (Carbodiimide) Conc. | 2-10 mM |
| NHS/sulfo-NHS Conc. | 5-10 mM |
| Buffer | 0.1 M MES |
| Activation pH | 4.7 - 6.0 |
| Conjugation pH | 7.2 - 7.5 |
| Temperature | 25°C (Room Temp) |
| Activation Time | 15 minutes |
| Conjugation Time | 2-4 hours |
Experimental Protocols
Protocol 1: Conjugation of this compound to Glycoproteins via Periodate Oxidation
This protocol describes the generation of aldehyde groups on glycoproteins through the oxidation of sugar moieties, followed by conjugation to this compound.
Materials:
-
Glycoprotein solution (1-10 mg/mL in a suitable buffer)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol or Ethylene Glycol
-
This compound (SDH)
-
Aniline (optional, for catalysis)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Desalting columns
Procedure:
-
Glycoprotein Preparation:
-
Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.
-
-
Periodate Oxidation:
-
Prepare a fresh 20 mM solution of NaIO₄ in the same acetate buffer.
-
Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-2 mM for sialic acid-specific oxidation or 10-20 mM for general sugar oxidation.
-
Incubate the reaction in the dark for 30 minutes (for sialic acid) or 1-2 hours (for general sugars) at room temperature with gentle stirring.
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes.
-
Remove excess periodate and quenching agent by passing the solution through a desalting column equilibrated with PBS (pH 7.4).
-
-
Hydrazide Conjugation:
-
Prepare a 100 mM stock solution of this compound in PBS (pH 7.4).
-
Add the SDH stock solution to the oxidized glycoprotein solution to a final concentration of 10-50 mM.
-
For enhanced reaction kinetics, aniline can be added to a final concentration of 10 mM.[1]
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Characterization:
-
The extent of conjugation can be determined using various methods, including SDS-PAGE analysis (observing a shift in molecular weight), mass spectrometry, or by using a labeled version of this compound.
-
Protocol 2: EDC-Mediated Conjugation of this compound to Protein Carboxyl Groups
This protocol details the conjugation of this compound to the carboxylic acid side chains of aspartic and glutamic acid residues using a carbodiimide crosslinker.
Materials:
-
Protein solution (1-5 mg/mL in MES buffer)
-
This compound (SDH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7-6.0)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Hydroxylamine-HCl (for quenching)
-
Desalting columns
Procedure:
-
Protein and Reagent Preparation:
-
Dissolve the protein in 0.1 M MES buffer (pH 4.7-6.0) to a final concentration of 1-5 mg/mL.
-
Prepare a 1 M stock solution of this compound in water.
-
Prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in water immediately before use.
-
-
Activation of Carboxyl Groups:
-
Add the EDC stock solution to the protein solution to a final concentration of 2-10 mM.
-
Immediately add the NHS (or sulfo-NHS) stock solution to a final concentration of 5-10 mM.
-
Incubate for 15 minutes at room temperature with gentle stirring.
-
-
Conjugation with this compound:
-
Add the this compound stock solution to the activated protein solution to a final concentration of 10-100 mM.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of concentrated PBS.
-
Incubate for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubate for 5 minutes.
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to observe changes in molecular weight.
-
Mass spectrometry can be used to confirm the conjugation and identify the sites of modification.
-
Visualizations
Caption: Experimental workflows for protein conjugation.
Caption: Chemical reactions in protein conjugation.
Caption: ADC targeting CD33 signaling pathway.
References
Application Notes and Protocols for Preparing Hybridization Probes Using Succinic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of non-radioactive hybridization probes is a cornerstone of modern molecular biology, offering safer and more stable alternatives to traditional radioisotopic methods. Succinic dihydrazide plays a crucial role in a two-step chemical method for the preparation of these non-radioactive probes. This homobifunctional crosslinker introduces hydrazide groups into the DNA structure, which then serve as reactive sites for the covalent attachment of reporter molecules such as biotin or fluorophores.[1] This method provides an effective means to generate sensitive and specific probes for various applications, including in situ hybridization (ISH), Southern blotting, and microarray analysis.
These application notes provide a detailed protocol for the preparation of hybridization probes using this compound, tailored for researchers in basic science and drug development.
Chemical Principle
The preparation of hybridization probes using this compound is a two-step process:
-
Modification of DNA with this compound: DNA is chemically modified by this compound. This reaction typically targets cytosine residues, introducing a hydrazide group.
-
Coupling of Reporter Molecule: A reporter molecule, such as biotin or a fluorescent dye containing a reactive group (e.g., an aldehyde or an N-hydroxysuccinimide ester), is then covalently attached to the hydrazide-modified DNA.
This process results in a stably labeled DNA probe ready for use in hybridization experiments.
Experimental Protocols
Protocol 1: Modification of DNA with this compound
This protocol describes the introduction of hydrazide groups into a DNA probe. Two alternative methods are provided based on the desired reaction conditions.
Materials:
-
DNA to be labeled (e.g., PCR product, plasmid DNA)
-
This compound
-
Sodium bisulfite (for Method B)
-
Sodium acetate buffer (pH 4.5 and 5.0)
-
Nuclease-free water
-
Heating block or thermal cycler
-
pH meter
Method A: High-Temperature Modification
-
In a sterile microcentrifuge tube, dissolve the DNA to a final concentration of 1 mg/mL in 100 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add this compound to a final concentration of 0.1 M.
-
Incubate the reaction mixture at 95°C for 15-30 minutes.[1]
-
Immediately place the tube on ice to stop the reaction.
-
Proceed to the purification of the modified DNA (Protocol 3).
Method B: Low-Temperature Modification with Bisulfite
-
In a sterile microcentrifuge tube, dissolve the DNA to a final concentration of 1 mg/mL in 100 µL of 0.1 M sodium acetate buffer (pH 4.5).
-
Add this compound to a final concentration of 0.1 M.
-
Add sodium bisulfite to a final concentration of 1 M.
-
Incubate the reaction mixture at 37°C for 2-4 hours.[1]
-
Immediately place the tube on ice to stop the reaction.
-
Proceed to the purification of the modified DNA (Protocol 3).
Protocol 2: Biotinylation of Hydrazide-Modified DNA
This protocol details the coupling of biotin to the hydrazide-modified DNA.
Materials:
-
Hydrazide-modified DNA (from Protocol 1)
-
Biotin-N-hydroxysuccinimide (Biotin-NHS) ester or an aldehyde-containing biotin derivative
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (pH 8.5) or sodium acetate buffer (pH 5.5 for aldehyde reactions)
-
Nuclease-free water
Procedure:
-
Resuspend the purified hydrazide-modified DNA in 50 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Prepare a 10 mg/mL stock solution of Biotin-NHS ester in anhydrous DMSO.
-
Add a 20-fold molar excess of the Biotin-NHS ester solution to the DNA solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Proceed to the purification of the biotinylated probe (Protocol 3).
Protocol 3: Purification of the Labeled DNA Probe
Purification is critical to remove unreacted this compound, biotin, and other reaction components.
Materials:
-
Labeled DNA probe solution
-
Sephadex G-50 or equivalent size-exclusion chromatography resin
-
Spin columns
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge
Procedure:
-
Prepare a spin column with Sephadex G-50 by centrifuging to pack the resin and remove the storage buffer.
-
Equilibrate the column by washing it twice with TE buffer.
-
Carefully load the labeling reaction mixture onto the center of the resin bed.
-
Centrifuge the column according to the manufacturer's instructions to elute the purified, labeled DNA probe.
-
The purified probe is collected in the eluate and is ready for quantification and use. The probe can be stored at -20°C for several years.[2]
Quantification of Labeling Efficiency
The efficiency of biotin incorporation can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or commercially available biotin quantification kits. These assays provide a colorimetric or fluorescent readout to determine the amount of biotin incorporated per unit of DNA.
Data Presentation
| Parameter | Method A (High Temp) | Method B (Low Temp) | Expected Outcome |
| DNA Modification pH | 5.0[1] | 4.5[1] | Optimal for hydrazide reaction |
| DNA Modification Temp. | 95°C[1] | 37°C[1] | Efficient DNA modification |
| Biotinylation pH | 8.5 | 8.5 | Efficient NHS-ester reaction |
| Probe Stability | High | High | Non-radioactive probes are generally more stable than their radioactive counterparts.[3][4][5] |
| Detection Sensitivity | Picogram levels[6] | Picogram levels[6] | Comparable to some radioisotopic methods.[7][8] |
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway for labeling DNA using this compound and biotin.
Experimental Workflow
Caption: Experimental workflow for preparing and using a this compound-based hybridization probe.
Detection Signaling Pathway
Caption: Signaling pathway for the detection of a biotinylated hybridization probe.
References
- 1. [Modification of DNA with dihydrazide of succinic acid for preparation of hybridization probes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PREPARATION AND PURIFIATION OF BIOTIN-LABELED PROBES FOR IN SITU HYBRIDIZATION (ISH) [k-state.edu]
- 3. Non-radioactive techniques for the labelling of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Development & evaluation of biotinylated DNA probe for clinical diagnosis of chikungunya infection in patients’ acute phase serum & CSF samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Non-radioactive hybridization probes prepared by the chemical labelling of DNA and RNA with a novel reagent, photobiotin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Succinic Dihydrazide as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic dihydrazide (SDH), also known as butanedihydrazide, is a versatile organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its symmetrical structure, featuring two hydrazide functional groups, makes it an ideal building block for the construction of heterocyclic compounds and as a linker in more complex molecular architectures. In the pharmaceutical industry, this compound has shown significant promise in the development of novel anti-inflammatory and anti-tumor agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole derivatives, a class of compounds with significant therapeutic potential.
Molecular Structure of this compound:
-
Chemical Formula: C₄H₁₀N₄O₂
-
Molecular Weight: 146.15 g/mol
-
CAS Number: 4146-43-4
Applications in Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of various heterocyclic compounds, most notably pyrazole derivatives. Pyrazoles are a well-established class of pharmacologically active molecules found in numerous FDA-approved drugs. The pyrazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.
Synthesis of Anti-inflammatory Agents
Pyrazole derivatives synthesized from this compound have been shown to exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] The inflammatory cascade is a complex signaling pathway, and by targeting key enzymes like COX-2, these compounds can effectively reduce the production of prostaglandins, which are key mediators of inflammation.
Signaling Pathway of Inflammation and COX-2 Inhibition
Caption: COX-2 inhibition by pyrazole derivatives.
Synthesis of Anti-Cancer Agents
Derivatives of this compound, particularly pyrazoles, have demonstrated significant potential as anti-cancer agents by targeting various signaling pathways involved in tumor growth, proliferation, and angiogenesis.[3][4] These compounds have been shown to inhibit several key protein kinases, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks the signaling pathway responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers and leads to uncontrolled cell growth. Pyrazole derivatives can inhibit EGFR signaling.[3][5]
-
PI3K/AKT Pathway: This is a crucial signaling pathway for cell survival and proliferation, and its inhibition by pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells.[6]
-
MAPK Pathway: The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and division, and its inhibition is a key strategy in cancer therapy.[7]
Signaling Pathways Targeted by Pyrazole Derivatives in Cancer
Caption: Kinase inhibition by pyrazole derivatives.
Experimental Protocols
The following protocols are based on the synthesis of symmetrical and non-symmetrical succinyl-bis[5-trifluoro(chloro)methyl-1H-pyrazoles] as described in the scientific literature.[8][9]
General Synthesis Workflow
The general workflow for the synthesis of pyrazole derivatives from this compound involves a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent.
Experimental Workflow for Pyrazole Synthesis
Caption: General workflow for pyrazole synthesis.
Synthesis of 1,4-bis[5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-diones[8]
Materials:
-
4-substituted 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones
-
Succinic acid dihydrazide
-
Ethanol
-
Distilled water
Procedure:
-
A solution of 4-substituted 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones (10 mmol), succinic acid dihydrazide (5 mmol), ethanol (20 mL), and distilled water (1 mL) is stirred at 80°C for 5-10 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solvent is evaporated to half its volume using a rotary evaporator under reduced pressure.
-
The mixture is cooled to ≤ 8°C for 1-2 days.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Quantitative Data
The following table summarizes the reported yields for the synthesis of various 1,4-bis[5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-diones using the protocol described above.[8]
| Substituent (R) | Product | Yield (%) | Melting Point (°C) |
| H | 1,4-bis[5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-dione | 75 | 224-225 |
| Me | 1,4-bis[5-methyl-5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-dione | 82 | 230-231 |
| Ph | 1,4-bis[5-phenyl-5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-dione | 79 | 210-211 |
| 4-FC₆H₄ | 1,4-bis[5-(4-fluorophenyl)-5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-dione | 88 | 213-214 |
| 4-ClC₆H₄ | 1,4-bis[5-(4-chlorophenyl)-5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-dione | 85 | 218-219 |
| 4-OMeC₆H₄ | 1,4-bis[5-(4-methoxyphenyl)-5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-dione | 78 | 205-206 |
| 4-NO₂C₆H₄ | 1,4-bis[5-(4-nitrophenyl)-5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-dione | 65 | 228-229 |
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of pyrazole-based therapeutic agents. The straightforward and efficient synthesis protocols, coupled with the significant anti-inflammatory and anti-cancer activities of the resulting compounds, make this compound a molecule of high interest for drug discovery and development. Further research into the derivatization of this compound and the biological evaluation of its products is warranted to explore its full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Succinic acid dihydrazide: a convenient N,N-double block for the synthesis of symmetrical and non-symmetrical succinyl-bis[5-trifluoro(chloro)methyl-1H-pyrazoles] – ScienceOpen [scienceopen.com]
Application Notes and Protocols for Succinic Dihydrazide in Agricultural Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Succinic dihydrazide, also known by its common names daminozide and Alar, is a plant growth regulator historically used in agriculture to control vegetative growth and improve fruit quality. Its primary mode of action is the inhibition of auxin and gibberellin biosynthesis, leading to a variety of physiological responses in plants. These application notes provide a comprehensive overview of its use in research, including experimental protocols and data presentation.
Overview of this compound's Agricultural Applications
This compound (SADH) is primarily utilized to manage the balance between vegetative growth and fruit production in various horticultural crops. Its application can lead to:
-
Reduced Internode Elongation: Resulting in more compact or "dwarf" plants.[1][2]
-
Promotion of Flowering and Fruit Set: By redirecting the plant's energy from vegetative growth to reproductive development.[1]
-
Enhanced Fruit Quality: Including improved color, firmness, and synchronized maturity.[1][2][3]
-
Prevention of Pre-harvest Fruit Drop: Particularly in apples.[4]
-
Increased Resistance to Environmental Stress: Such as drought and frost.[2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various plant species as reported in agricultural research.
Table 1: Effects of this compound on Fruit Trees
| Crop | Application Rate | Application Timing | Observed Effects |
| Apple ('Delicious') | 4000 ppm | Fall | Bloom delayed by 4-5 days; increased fruit set; smaller, less elongated fruit.[5] |
| Apple ('McIntosh') | 1000-2000 ppm | 21 days after flowering | Inhibition of new shoot growth.[1] |
| Apple ('McIntosh') | 2000-4000 ppm | 45-60 days before harvest | Inhibition of new shoot growth.[1] |
| Peach | 1000-2000 ppm | 14 days after flowering and 21 days before harvest | Prevention of young fruit drop.[1] |
| Grapes | 1000-2000 ppm | When new shoots have 6-7 leaves | Inhibition of new shoot growth.[1] |
Table 2: Effects of this compound on Other Crops
| Crop | Application Rate | Application Timing | Observed Effects |
| Peanut | 1000-1500 ppm | At the beginning of the needle stage | Dwarfing of the plant and increased yield.[1] |
| Tomato | 2500 mg/L | At 1 and 4 leaf stages | Inhibition of stem and leaf growth.[1] |
| Potato | 3000 mg/L | At the initial stage of flowering | Inhibition of stem growth and increased tuber size.[1] |
| Rice | 4500-7000 mg/L | At the stage of panicle differentiation | Promotes dwarfism, lodging resistance, and increased cold tolerance.[1] |
| Chrysanthemum | 2500-3500 mg/L | 7-14 days after transplanting (2-3 applications) | Promotes dwarfism and flower growth.[1] |
Experimental Protocols
Preparation of this compound (Daminozide) Stock Solution
This protocol describes the preparation of a 1 mg/mL (1000 ppm) stock solution of daminozide.
Materials:
-
This compound (Daminozide, e.g., B-Nine or Dazide which are 85% active ingredient)
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Calculate the required mass: To prepare a 1000 ppm (1 mg/mL) solution, you will need 100 mg of the active ingredient for every 100 mL of solution. If using an 85% formulation, you will need to adjust the mass accordingly (100 mg / 0.85 = 117.65 mg).
-
Weigh the daminozide: Accurately weigh the calculated amount of the daminozide formulation.
-
Dissolve the powder: Add the weighed powder to the volumetric flask. Add a small amount of distilled water (e.g., 50 mL) and a magnetic stir bar.
-
Stir until dissolved: Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. Daminozide is water-soluble.[6]
-
Bring to volume: Once dissolved, add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a refrigerator at 4°C.
To prepare a working solution of a specific concentration (e.g., 2500 ppm) from a 1000 ppm stock solution, use the following formula:
C1V1 = C2V2
Where:
-
C1 = Concentration of the stock solution (e.g., 1000 ppm)
-
V1 = Volume of the stock solution required
-
C2 = Desired concentration of the working solution (e.g., 2500 ppm)
-
V2 = Final volume of the working solution
Foliar Application of this compound in a Research Setting
This protocol outlines a general procedure for the foliar application of this compound to plants in a greenhouse or field experiment.
Materials:
-
This compound working solution of the desired concentration
-
Handheld sprayer or backpack sprayer
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
-
Wetting agent/surfactant (optional, but recommended for better leaf coverage)
-
Well-watered plants
Procedure:
-
Prepare the working solution: Dilute the stock solution to the desired concentration as described in Protocol 3.1. If using a commercial formulation, follow the manufacturer's instructions for mixing.
-
Add surfactant (optional): Add a non-ionic surfactant to the spray solution according to the manufacturer's recommendations. This will help the solution to spread and adhere to the leaf surface.
-
Timing of application: Apply the spray under conditions of high humidity, on a cloudy day, or during the cooler parts of the day (early morning or late evening) to slow down the drying of the spray droplets on the leaves, which increases absorption.[6]
-
Ensure plants are well-watered: Apply to turgid, well-watered plants. Wilted plants will have reduced absorption.[6]
-
Application technique: Spray the foliage of the plants until the point of runoff, ensuring thorough and uniform coverage of all leaf surfaces.
-
Post-application care: Avoid overhead irrigation for at least 24 hours after application to prevent washing the product off the leaves.[6]
-
Control group: For experimental purposes, a control group of plants should be sprayed with water (and surfactant, if used in the treatment group) to serve as a baseline for comparison.
Protocol for Daminozide Residue Analysis in Apple Pulp by HPLC-UV
This protocol is based on a method for determining daminozide residues in apple pulp.[7][8] It involves the alkaline hydrolysis of daminozide to 1,1-dimethylhydrazine (UDMH), followed by derivatization and HPLC analysis.
Materials:
-
Apple pulp sample
-
Sodium hydroxide (NaOH) solution
-
Salicylaldehyde
-
Dichloromethane
-
Extrelut 20 NT column
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Distillation apparatus
Procedure:
-
Sample Preparation and Hydrolysis:
-
Homogenize the apple pulp sample.
-
Take a known weight of the homogenized sample and add it to a distillation flask.
-
Add a strong alkaline solution (e.g., 5M NaOH) to the flask to facilitate the hydrolysis of daminozide to UDMH.
-
-
Distillation:
-
Heat the mixture to distill the volatile UDMH.
-
Collect the distillate in a receiving flask.
-
-
Derivatization:
-
Add salicylaldehyde to the distillate under strongly basic conditions to form salicylaldehyde-N,N-dimethylhydrazone.
-
-
Clean-up:
-
Pass the resulting solution through an Extrelut 20 NT column.
-
Elute the derivatized compound with dichloromethane.
-
-
HPLC Analysis:
-
Evaporate the dichloromethane and reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
Column: C18
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting from 50:50 AcCN/H₂O to 100% AcCN).[8]
-
Detection: UV detector set at 295 nm and 325 nm, which are the absorption maxima for salicylaldehyde-N,N-dimethylhydrazone.[8]
-
-
Quantification:
-
Quantify the daminozide concentration by comparing the peak area of the derivatized UDMH in the sample to a calibration curve prepared from daminozide standards that have undergone the same hydrolysis and derivatization process.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
This compound acts as a plant growth retardant by inhibiting the biosynthesis of two key phytohormones: gibberellins and auxins. It is known to inhibit the action of 2-oxoglutarate dioxygenase, a key enzyme in the gibberellin biosynthesis pathway, and tryptamine oxidase, which is involved in the biosynthesis of endogenous indolylacetic acid (auxin).[9]
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Evaluating this compound Effects
The following diagram illustrates a typical workflow for a research project investigating the effects of this compound on a model plant species.
Caption: Workflow for evaluating this compound effects.
References
- 1. How to use Daminozide /B9 can achieve high effect - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 2. Uses of Daminozide_Chemicalbook [chemicalbook.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. fao.org [fao.org]
- 5. Determination of daminozide in apples and apple leaves by liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantgrower.org [plantgrower.org]
- 7. Determination of daminozide residues in apple pulp using HPLC-DAD-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
Application Notes: Succinic Dihydrazide as a Latent Hardener for Epoxy Resins
Introduction
Succinic dihydrazide (SDH), also known as butanedihydrazide, is a symmetrical difunctional hydrazine derivative used as a highly effective, latent curing agent for epoxy resin systems. Its latency allows for the formulation of stable, one-component (1K) epoxy systems that remain unreactive at ambient temperatures and cure rapidly upon thermal activation. This property is invaluable in applications requiring long pot life, such as in adhesives, powder coatings, and advanced composites.
When heated, the terminal amine groups of the this compound react with the epoxide rings of the resin, initiating a cross-linking reaction.[1] This process forms a robust, three-dimensional polymer network, imparting desirable properties to the cured material, including enhanced mechanical strength, thermal stability, and chemical resistance.[1]
These notes provide researchers, scientists, and formulation chemists with essential data and protocols for utilizing this compound as a hardener in epoxy resin systems.
Curing Mechanism
The curing of an epoxy resin with this compound is a nucleophilic addition reaction. Each of the two terminal primary amine (-NH₂) groups on the dihydrazide molecule contains two active hydrogen atoms. These hydrogens can react with the electrophilic carbon atoms of the epoxy rings. The reaction proceeds in two stages for each amine group: the primary amine reacts to form a secondary amine, which can then react again to form a tertiary amine, leading to a highly cross-linked network.
The overall reaction is thermally initiated. At room temperature, this compound is a solid with low solubility in epoxy resins, contributing to its latency.[2] Upon heating, the hardener melts and dissolves, allowing the amine groups to react with the epoxy groups.[3]
References
Application Notes and Protocols for Succinic Dihydrazide as a Formaldehyde Scavenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde is a highly reactive aldehyde that poses significant health risks due to its cytotoxicity and carcinogenicity. Exposure to formaldehyde, both from environmental sources and as a byproduct of endogenous metabolic processes, can lead to cellular damage, primarily through the formation of DNA-protein crosslinks and the induction of oxidative stress. Succinic dihydrazide (SDH) is a promising scavenger of formaldehyde, reacting with it to form a stable, non-toxic hydrazone. These application notes provide detailed protocols for researchers to quantify the formaldehyde scavenging efficacy of this compound and to assess its potential as a protective agent against formaldehyde-induced cytotoxicity in a research and drug development setting.
Reaction Mechanism
The scavenging of formaldehyde by this compound proceeds via a nucleophilic addition reaction. The nitrogen atoms of the hydrazide groups in this compound act as nucleophiles, attacking the electrophilic carbonyl carbon of formaldehyde. This reaction results in the formation of a stable hydrazone, effectively sequestering the reactive formaldehyde.
Quantitative Data Summary
Currently, specific quantitative data on the formaldehyde scavenging efficiency of this compound in biological systems is limited in publicly available literature. However, studies on other dihydrazide compounds have demonstrated their efficacy. For instance, sebacic dihydrazide and dodecanedioic dihydrazide have been identified as effective formaldehyde scavengers in industrial applications, with their reaction products being readily detectable by LC-MS. Furthermore, research on formaldehyde scavengers in materials science has shown significant reductions in formaldehyde emissions, with one study reporting a 43.24% decrease in formaldehyde levels with the inclusion of a 15% scavenger concentration in fiberboard. The protocols outlined below are designed to generate such quantitative data for this compound in a laboratory setting.
Table 1: Experimental Parameters for In Vitro Formaldehyde Scavenging Assay
| Parameter | Range to be Tested | Rationale |
| This compound Concentration | 1 µM - 10 mM | To determine the dose-dependent scavenging effect. |
| Formaldehyde Concentration | 10 µM - 1 mM | To simulate a range of cytotoxic concentrations. |
| Reaction Time | 15 min - 24 hours | To assess the kinetics of the scavenging reaction. |
| pH | 6.0 - 8.0 | To evaluate the effect of pH on reaction efficiency. |
| Temperature | 25°C and 37°C | To assess the reaction at room and physiological temperatures. |
Table 2: Expected Outcomes of Cytotoxicity Assays
| Cell Line | Formaldehyde Concentration (IC50) | Expected Effect of this compound |
| A549 (Lung Carcinoma) | ~200 mg/L | Increased cell viability in the presence of formaldehyde. |
| HepG2 (Hepatocarcinoma) | ~100 mg/L | Increased cell viability in the presence of formaldehyde. |
| Human Fibroblasts | ~200 mg/L | Increased cell viability in the presence of formaldehyde. |
Experimental Protocols
Protocol 1: Quantification of Formaldehyde Scavenging by this compound (In Vitro)
Objective: To quantify the efficiency of this compound in scavenging formaldehyde in an aqueous solution.
Materials:
-
This compound (SDH)
-
Formaldehyde solution (37%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Spectrophotometer or HPLC with UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM) in deionized water.
-
Prepare a stock solution of formaldehyde (e.g., 100 mM) in deionized water.
-
Prepare a series of working solutions of this compound and formaldehyde in PBS at various molar ratios (e.g., 1:1, 1:2, 1:5 of formaldehyde to SDH).
-
-
Scavenging Reaction:
-
In a microcentrifuge tube, mix the this compound and formaldehyde working solutions.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30 minutes, 1 hour, 4 hours).
-
Include control samples with formaldehyde only and this compound only.
-
-
Quantification of Residual Formaldehyde (Spectrophotometric Method):
-
To the reaction mixture and controls, add the DNPH solution to derivatize the remaining formaldehyde.
-
Allow the derivatization reaction to proceed as per the DNPH assay protocol.
-
Measure the absorbance of the resulting 2,4-dinitrophenylhydrazone at the appropriate wavelength (typically around 360 nm).
-
Calculate the concentration of residual formaldehyde using a standard curve.
-
-
Quantification of Residual Formaldehyde (HPLC Method):
-
After the scavenging reaction, derivatize the samples with DNPH.
-
Analyze the samples using reverse-phase HPLC with a UV detector.
-
Quantify the formaldehyde-DNPH adduct peak against a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of formaldehyde scavenged by this compound using the following formula:
where C_control is the concentration of formaldehyde in the control sample and C_sample is the concentration of residual formaldehyde in the sample with this compound.
-
Protocol 2: Assessment of the Protective Effect of this compound against Formaldehyde-Induced Cytotoxicity
Objective: To determine if this compound can protect cultured cells from formaldehyde-induced cell death.
Materials:
-
Human cell lines (e.g., A549, HepG2, or human fibroblasts)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Formaldehyde solution
-
Cell viability assay kit (e.g., MTS or MTT)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare fresh solutions of formaldehyde and this compound in a serum-free cell culture medium.
-
Treat the cells with different concentrations of formaldehyde alone to determine the IC50 value.
-
In a separate experiment, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Following pre-treatment, add formaldehyde at its predetermined IC50 concentration to the wells containing this compound.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with formaldehyde alone.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell type and the toxicant (e.g., 24 hours).
-
-
Cell Viability Assay:
-
After incubation, perform the MTS or MTT assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with formaldehyde alone to those co-treated with this compound to assess the protective effect.
-
Visualizations
Caption: Workflow for quantifying formaldehyde scavenging.
Caption: Workflow for cytotoxicity assessment.
Caption: Mitigation of formaldehyde-induced cytotoxicity.
Application Notes and Protocols: Succinic Dihydrazide in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinic dihydrazide, a simple and versatile chemical scaffold, has emerged as a valuable building block in the synthesis of a diverse array of bioactive molecules. Its symmetrical structure, featuring two reactive hydrazide moieties, allows for the construction of various heterocyclic and acyclic compounds with significant pharmacological potential. This document provides an overview of the applications of this compound in medicinal chemistry, detailed experimental protocols for the synthesis of key bioactive derivatives, and a summary of their biological activities.
Applications of this compound Derivatives
Derivatives of this compound have been shown to exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. These activities include:
-
Anticancer Activity: this compound-based compounds, particularly pyrazole and hydrazone derivatives, have demonstrated significant cytotoxicity against various cancer cell lines.[1][2][3][4][5]
-
Antimicrobial and Antifungal Activity: The incorporation of this compound into heterocyclic structures like 1,3,4-oxadiazoles and Schiff bases has led to the development of potent antimicrobial and antifungal agents.[6][7][8][9][10]
-
Anti-inflammatory Activity: Hydrazone derivatives of this compound have shown notable anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[11][12][13]
-
Anticonvulsant Activity: Certain this compound derivatives have been investigated for their anticonvulsant effects, showing promise in the management of seizures.[14][15][16][17][18]
-
Fungicidal Activity: As inhibitors of succinate dehydrogenase (SDH), these derivatives are effective against various plant pathogenic fungi.[19][20][21][22][23]
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative | A549 (Lung) | 8.0 | [2] |
| Pyrazole Derivative | HeLa (Cervical) | 9.8 | [2] |
| Pyrazole Derivative | MCF-7 (Breast) | 5.8 | [2] |
| Pyrazole Acetohydrazide | MDA-MB-231 (Breast) | 6.55 | [4] |
| Pyrazole Carbohydrazide | MDA-MB-231 (Breast) | 6.36 | [4] |
Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivative | Staphylococcus aureus | 4 - 32 | [6][9] | |
| 1,3,4-Oxadiazole Derivative | MRSA | 62 | [10] | |
| Pyrazole-4-acetohydrazide | Rhizoctonia solani | 0.27 | [19] | |
| Pyrazole-4-acetohydrazide | Fusarium graminearum | 1.94 | [19] | |
| d/l-camphorhydrazide | Rhizoctonia solani | 0.38 | [20][22] | |
| d/l-camphorhydrazide | Valsa mali | 3.27 | [20][22] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative bioactive molecules derived from this compound.
Protocol 1: Synthesis of Bis-pyrazoline Derivatives
This protocol describes the synthesis of 1,4-bis[5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-diones, which have potential biological activities.
Materials:
-
4-substituted 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones
-
Succinic acid dihydrazide
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 4-substituted 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones (10 mmol) and succinic acid dihydrazide (5 mmol) in ethanol (20 mL) and distilled water (1 mL).
-
Stir the solution at 80°C for 5-10 hours.
-
After the reaction is complete (monitored by TLC), evaporate half of the solvent using a rotary evaporator under reduced pressure.
-
Cool the resulting solution to ≤ 8°C for 1-2 days to allow for crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of Hydrazide-Schiff Bases
This protocol outlines the general procedure for the synthesis of hydrazide-Schiff's bases with potential antimicrobial and antioxidant activities.
Materials:
-
Substituted carboxylic acid
-
Ethanol
-
Concentrated Sulfuric acid
-
Hydrazine hydrate
-
Substituted aldehyde
-
Acetic acid (catalytic amount)
Procedure:
Step 1: Synthesis of Ester
-
To a mixture of a substituted carboxylic acid (1 mmol) in ethanol (10 mL), add concentrated sulfuric acid (0.5 mL).
-
Reflux the mixture for 5 hours.
-
Concentrate the reaction mixture, filter the separated solid, wash with water, and recrystallize from ethanol to obtain the substituted ester.
Step 2: Synthesis of Hydrazide
-
Dissolve the ester from Step 1 (1 mmol) in ethanol (10 mL) and add hydrazine hydrate (1.5 mmol).
-
Reflux the mixture for 6 hours.
-
Evaporate the solvent, wash the solid with water, and recrystallize from ethanol to yield the hydrazide derivative.
Step 3: Synthesis of Hydrazide Schiff's Base
-
Reflux a mixture of the hydrazide derivative from Step 2 (1 mmol) and a suitable aldehyde (1 mmol) in ethanol for 4-5 hours in the presence of a catalytic amount of acetic acid.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter the precipitate, wash with ethanol, and dry to obtain the final Schiff's base.[24]
Signaling Pathway and Workflow Diagrams
Succinate Dehydrogenase (SDH) Inhibition Pathway
Many fungicidal derivatives of this compound act by inhibiting succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[25][26][27] Inhibition of SDH disrupts cellular respiration and energy production in fungi.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound derivatives.
Raf-MEK-ERK Signaling Pathway
Some anticancer compounds derived from natural products have been shown to inhibit the Raf-MEK-ERK signaling pathway.[28][29][30][31][32] While direct inhibition by this compound derivatives is still under investigation, this pathway is a key target in cancer therapy.
Caption: Overview of the Raf-MEK-ERK signaling cascade.
General Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of bioactive molecules from this compound.
Caption: General workflow for synthesis and evaluation of bioactive derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. srrjournals.com [srrjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 9. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 11. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice | PLOS One [journals.plos.org]
- 12. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models [mdpi.com]
- 13. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Screening study of new thiazolidinone derivatives for anticonvulsant activity | Zaporozhye Medical Journal [ts.igs-nas.org.ua]
- 18. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Rational design and discovery of novel hydrazide derivatives as potent succinate dehydrogenase inhibitors inspired by natural d/l-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 26. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 32. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing succinic dihydrazide crosslinking reaction conditions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with succinic dihydrazide (SDH) crosslinking reactions, particularly those mediated by carbodiimides like EDC.
Troubleshooting Guide
This section addresses common issues encountered during SDH crosslinking experiments in a question-and-answer format.
Problem: Low or No Crosslinking Yield
-
Possible Cause 1: Suboptimal pH.
-
Explanation: The activation of carboxyl groups by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in a slightly acidic environment (pH 4.5–6.0)[1][2]. At lower pH values, carboxyl groups are less reactive, while at higher pH, the active O-acylisourea intermediate formed by EDC rapidly hydrolyzes, reducing crosslinking efficiency[3]. The subsequent reaction of the activated ester with the hydrazide group of SDH is more efficient at a slightly higher pH (7.2–8.0)[4].
-
Solution: For a one-step reaction, use a compromise pH around 6.0-6.5 in a non-amine, non-carboxylate buffer like MES[2][3]. For a more efficient two-step protocol, perform the initial EDC/NHS activation at pH 5.0–6.0, then raise the pH to 7.2–7.5 before adding the SDH[4].
-
-
Possible Cause 2: Inappropriate Buffer.
-
Explanation: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with the target molecules for reaction with EDC[5]. Phosphate buffers should also be avoided as they can participate in side reactions with carbodiimides[3].
-
Solution: Use MES buffer for the activation step[2][3]. If a higher pH is needed for the second step, HEPES or PBS can be used, though PBS may have slightly lower efficiency[2].
-
-
Possible Cause 3: Hydrolysis of Active Intermediate.
-
Explanation: The O-acylisourea intermediate formed by EDC is highly unstable in water and prone to hydrolysis, which regenerates the original carboxyl group and inactivates the EDC[1][2].
-
Solution: Add N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is more resistant to hydrolysis and reacts efficiently with the hydrazide[1][3].
-
-
Possible Cause 4: Incorrect Reagent Concentrations.
-
Explanation: An insufficient amount of EDC/NHS will result in incomplete activation of carboxyl groups. Conversely, a very large excess of EDC can lead to undesirable side reactions and potential protein degradation[3][6][7].
-
Solution: A molar excess of EDC and NHS over the available carboxyl groups is typically required to drive the reaction. Start with a 2- to 10-fold molar excess of EDC/NHS over carboxyls and a 10- to 50-fold molar excess of SDH over carboxyls. Optimization may be required for your specific system.
-
Problem: Product Precipitation or Aggregation
-
Possible Cause 1: High Degree of Crosslinking.
-
Explanation: Extensive intermolecular crosslinking can lead to the formation of large, insoluble polymers or aggregates. This is common when both molecules being linked have multiple reactive sites[1].
-
Solution: Reduce the concentration of the crosslinking reagents (EDC, NHS, SDH). Lowering the concentration of the substrate molecules can also favor intramolecular crosslinking over intermolecular aggregation[8]. Shortening the reaction time may also help[3].
-
-
Possible Cause 2: Change in Protein Solubility.
-
Explanation: Modification of carboxyl groups on a protein changes its isoelectric point and can alter its solubility in a given buffer.
-
Solution: Ensure the reaction buffer is appropriate for maintaining the solubility of both the starting material and the final crosslinked product. Consider adding stabilizing excipients like arginine or adjusting the ionic strength of the buffer.
-
Problem: Unintended Side Reactions or Products
-
Possible Cause 1: N-acylisourea Formation.
-
Explanation: The active O-acylisourea intermediate can rearrange to a stable, unreactive N-acylisourea byproduct, especially at neutral to alkaline pH in the absence of a nucleophile[6]. This terminates the reaction at that site.
-
Solution: Use NHS or Sulfo-NHS to create a more stable intermediate that is less prone to this rearrangement[3]. Perform the reaction promptly after adding EDC.
-
-
Possible Cause 2: Intramolecular Crosslinking.
-
Explanation: If a molecule contains both carboxyl and amine/hydrazide groups, EDC can catalyze the formation of an internal (intramolecular) amide bond[3].
-
Solution: This is often difficult to prevent completely. Using a two-step procedure where the carboxyl-containing molecule is activated first, purified to remove excess EDC, and then reacted with the hydrazide-containing molecule can minimize this[4].
-
-
Possible Cause 3: Protein Degradation.
-
Explanation: In some cases, particularly with excess EDC at neutral to alkaline pH and a lack of available primary amines, EDC can induce peptide bond cleavage[6][7].
-
Solution: Use the minimum effective concentration of EDC. Keep the reaction pH in the acidic to slightly neutral range and ensure a sufficient concentration of the nucleophile (SDH) is present.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of EDC, NHS, and SDH in the crosslinking reaction? A1: They form a three-part system for covalently linking molecules.
-
EDC (a carbodiimide) is a zero-length crosslinker that activates carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate[1][2].
-
NHS (N-hydroxysuccinimide) is an optional but highly recommended stabilizer. It reacts with the EDC-activated intermediate to create a semi-stable NHS-ester, which is more resistant to hydrolysis in aqueous solution and provides higher coupling efficiency[1][3].
-
SDH (this compound) is the homobifunctional crosslinker. Its two terminal hydrazide groups (-NHNH₂) act as nucleophiles that attack the EDC/NHS-activated carboxyl group, forming a stable hydrazide bond and linking the two molecules.
Q2: What is a "zero-length" crosslinker? A2: A zero-length crosslinker, like EDC, facilitates the direct coupling of two reactive groups (e.g., a carboxyl group and a hydrazide) without becoming part of the final bond[1]. The final linkage is a direct amide/hydrazide bond between the two target molecules.
Q3: How can I quench the reaction? A3: To stop the EDC activation reaction, a thiol-containing compound like 2-mercaptoethanol can be added[4]. To quench the overall reaction (i.e., unreacted NHS-esters), a small molecule with a primary amine, such as hydroxylamine or Tris, can be added, provided it doesn't interfere with downstream applications[4][5].
Q4: How do I confirm that crosslinking has occurred? A4: Several analytical techniques can be used:
-
SDS-PAGE: Successful intermolecular crosslinking will result in a new band at a higher molecular weight.
-
Size Exclusion Chromatography (SEC): Crosslinked products will elute earlier than the individual starting materials[6][7].
-
Mass Spectrometry (MS): This can confirm the mass of the new, larger molecule and can be used with peptide mapping to identify the specific sites of crosslinking[9][10].
-
Colorimetric Assays: Assays like the trinitrobenzene sulfonic acid (TNBS) assay can be used to quantify the number of free hydrazide groups remaining after the reaction, which can help determine the extent of crosslinking[11][12].
Q5: Can I use SDH to crosslink something other than a carboxyl group? A5: Yes. The hydrazide groups on SDH can also react with carbonyls (aldehydes and ketones) to form a hydrazone bond[8][13]. This is particularly useful for crosslinking glycoproteins after mild oxidation with sodium periodate, which converts sugar diols into aldehydes[8]. This reaction is typically performed at pH 5-7[8].
Data Summary Tables
Table 1: Recommended pH for EDC/SDH Crosslinking Stages
| Reaction Stage | Reagents | Recommended pH Range | Primary Buffer Recommendation | Rationale |
| Carboxyl Activation | Molecule 1 (-COOH) + EDC/NHS | 4.5 - 6.5 | 0.1 M MES | Maximizes activation efficiency and minimizes hydrolysis of the O-acylisourea intermediate[2][3]. |
| Hydrazide Coupling | Activated Molecule 1 + SDH | 7.2 - 8.0 | 0.1 M HEPES or PBS | Efficient nucleophilic attack by the hydrazide group on the activated ester[4]. |
| One-Pot Reaction | All reagents combined | 6.0 - 7.2 | 0.1 M MES or HEPES | A compromise pH to balance activation and coupling, though potentially less efficient than the two-step method. |
Table 2: Typical Molar Ratios for Optimization (Ratios are relative to the concentration of carboxyl groups on the substrate)
| Reagent | Starting Molar Ratio (Reagent:COOH) | Range for Optimization | Purpose |
| EDC | 5:1 | 2:1 to 20:1 | Activates carboxyl groups. Excess drives the reaction but too much can cause side reactions[3]. |
| NHS/Sulfo-NHS | 5:1 | 2:1 to 20:1 | Stabilizes the activated intermediate, improving yield[3]. A 1:1 ratio with EDC is common[14]. |
| SDH | 50:1 | 10:1 to 100:1 | Acts as the nucleophilic crosslinker. High excess ensures efficient capture of activated sites. |
Experimental Protocols
Protocol 1: Two-Step Carbodiimide-Mediated SDH Crosslinking
This method offers higher efficiency and control by separating the carboxyl activation from the hydrazide coupling.
Materials:
-
Molecule A (containing carboxyl groups)
-
Molecule B (to be crosslinked to Molecule A)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
SDH (this compound)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation: Bring all reagents to room temperature before use. Prepare fresh solutions of EDC, Sulfo-NHS, and SDH immediately before the experiment.
-
Activation Step: a. Dissolve Molecule A in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL). b. Add Sulfo-NHS to a final concentration of 5 mM. Mix gently. c. Add EDC to a final concentration of 2 mM. Mix gently and react for 15-30 minutes at room temperature[4].
-
Removal of Excess Reagents: a. Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. b. This step removes excess EDC and Sulfo-NHS, preventing them from reacting with Molecule B and quenching the reaction[4].
-
Coupling Step: a. To the purified, activated Molecule A, add SDH to a final concentration of 10-50 mM. b. In a separate reaction, repeat steps 2 & 3 with Molecule B if it also requires carboxyl activation. c. Combine the activated Molecule A (now linked to one end of SDH) with activated Molecule B. d. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Solution to a final concentration of 20-50 mM Tris to quench any remaining active esters. Incubate for 15 minutes.
-
Purification: Purify the final conjugate using size exclusion chromatography or another appropriate method to remove unreacted molecules and byproducts.
Protocol 2: One-Pot Carbodiimide-Mediated SDH Crosslinking
This simpler method is faster but may be less efficient and prone to more side reactions.
Materials:
-
Molecule A (containing carboxyl groups)
-
Molecule B (to be crosslinked to Molecule A)
-
EDC, Sulfo-NHS, SDH
-
Reaction Buffer: 0.1 M MES, pH 6.5
Procedure:
-
Preparation: Dissolve Molecule A and Molecule B in the Reaction Buffer.
-
Reaction: a. Add SDH to the mixture at a 50-fold molar excess relative to the total carboxyl groups. b. Add Sulfo-NHS to a 5-fold molar excess. c. Initiate the reaction by adding EDC to a 5-fold molar excess. d. Incubate for 2 hours at room temperature.
-
Quenching & Purification: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Mechanism of EDC/NHS activation and subsequent SDH coupling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbodiimide induced cross-linking, ligand addition, and degradation in gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. korambiotech.com [korambiotech.com]
- 9. fenyolab.org [fenyolab.org]
- 10. Discovery and Characterization of Histidine Oxidation Initiated Cross-links in an IgG1 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the cross-linking effect of adipic acid dihydrazide on glycoconjugate preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Succinic Dihydrazide Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of succinic dihydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and purification of this compound.
Synthesis Troubleshooting
Q1: I am experiencing a low yield of this compound in my reaction between diethyl succinate and hydrazine hydrate. What are the potential causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and continue to monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal; for the reaction of diethyl succinate with 80% hydrazine hydrate, a temperature range of 95-115°C is recommended.[1]
-
-
Suboptimal Reactant Ratio: The molar ratio of hydrazine hydrate to the succinate ester is crucial.
-
Solution: An excess of hydrazine hydrate is often used to drive the reaction to completion. A molar ratio of hydrazine hydrate to diethyl succinate of approximately 2.4:1 has been used effectively.[1]
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-
Byproduct Removal: The ethanol generated during the reaction can inhibit the forward reaction.
-
Solution: Employ a distillation setup to remove the ethanol and water byproducts as they form. Maintaining a column top temperature of 75-85°C can facilitate this removal.[1]
-
-
Quality of Reagents: The purity of your starting materials, particularly the hydrazine hydrate, can significantly impact the yield.
-
Solution: Use high-purity reagents. If using hydrazine hydrate, ensure it has not been excessively exposed to air, as it can absorb carbon dioxide.
-
Q2: My reaction of succinic acid with hydrazine hydrate is giving a low yield. What can I do?
A2: When synthesizing from succinic acid, the reaction typically requires a catalyst and specific conditions to proceed efficiently.
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Catalyst Choice: The absence of a catalyst or the use of an inefficient one can lead to low yields.
-
Solution: Anion exchange resins such as AV-17-8 have been shown to be effective catalysts, achieving yields of up to 93%.[2]
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: A reaction temperature of 90°C for 3 hours in an aqueous medium has been reported to give good conversion and yield.[2]
-
Q3: What are the potential side reactions during the synthesis of this compound?
A3: While specific side products for this compound synthesis are not extensively documented in the provided search results, general side reactions in hydrazide synthesis from esters can include:
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Incomplete hydrazinolysis: This results in the formation of the mono-hydrazide intermediate (3-(2-hydrazinyl-2-oxoethyl)propanoic hydrazide). To minimize this, ensure a sufficient excess of hydrazine and adequate reaction time.
-
Hydrolysis of the ester: If water is present in the reaction mixture (e.g., from lower concentration hydrazine hydrate), the diethyl succinate can hydrolyze back to succinic acid and ethanol, especially at elevated temperatures. Using a higher concentration of hydrazine hydrate can mitigate this.
-
Formation of cyclic structures: Although less common for linear dihydrazides, there is a possibility of forming cyclic byproducts under certain conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside your starting material (diethyl succinate or succinic acid) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot for this compound will indicate the reaction's progress.
Purification Troubleshooting
Q1: I am having difficulty purifying my crude this compound by recrystallization. What are some common issues and their solutions?
A1: Recrystallization is the most common method for purifying this compound, with ethanol being a frequently used solvent. Here are some troubleshooting tips:
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Oiling Out: The compound separates as an oil instead of crystals.
-
Cause: The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may also be too high.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding the solution with a pure crystal of this compound can also promote crystallization over oiling out.
-
-
Poor Crystal Formation (Amorphous Solid): The product crashes out of solution as a fine powder with poor crystallinity.
-
Cause: The solution is cooled too rapidly.
-
Solution: Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly at room temperature, followed by cooling in an ice bath.
-
-
Low Recovery: A significant amount of product remains in the mother liquor.
-
Cause: Too much solvent was used for recrystallization.
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Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first. To avoid this, use the minimum amount of hot solvent necessary to dissolve the crude product initially.
-
-
Persistent Impurities: The purified product is still not pure.
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Cause: The impurity has similar solubility to this compound in the chosen solvent.
-
Solution: Consider a different recrystallization solvent or a solvent mixture. Alternatively, column chromatography may be necessary for challenging separations. Washing the filtered crystals with a small amount of cold solvent can also help remove soluble impurities.
-
Q2: How can I remove unreacted hydrazine hydrate from my product?
A2: Excess hydrazine hydrate is a common impurity.
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Solution 1: Washing: If the this compound precipitates from the reaction mixture, it can be washed with a solvent in which hydrazine hydrate is soluble but the product is not. Cold anhydrous ethanol is a suitable choice.
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Solution 2: Vacuum Distillation: After the reaction, excess hydrazine hydrate, water, and any remaining low-boiling starting materials can be removed by vacuum distillation.[1]
-
Solution 3: Aqueous Workup: If your product is not water-soluble, you can perform an aqueous workup to wash away the water-soluble hydrazine hydrate. However, this compound has some solubility in water, so this may lead to yield loss.
Data Presentation
Table 1: Synthesis of this compound - Reaction Conditions and Yields
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Diethyl Succinate | 80% Hydrazine Hydrate (1.2 molar eq.) | None | Neat | 95-115 | 6 | - | 89 | [1] |
| Succinic Acid | Hydrazine Hydrate | Anion Exchange Resin (AV-17-8) | Aqueous | 90 | 3 | 82-95 | 93 | [2] |
| Succinic Acid | Hydrazine Hydrate | Anion Exchange Resin (AN-31) | Aqueous | 90 | 3 | 82-95 | 61-93 | [2] |
| Succinic Acid | Hydrazine Hydrate | Anion Exchange Resin (AN-1) | Aqueous | 90 | 3 | 82-95 | 61-93 | [2] |
Experimental Protocols
Synthesis of this compound from Diethyl Succinate
This protocol is adapted from patent CN103408454A.[1]
Materials:
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Diethyl succinate (174 g)
-
80% Hydrazine hydrate (150 g)
Equipment:
-
Three-necked flask
-
Magnetic stirrer
-
Thermometer
-
Rectifying column
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Add 174 g of diethyl succinate and 150 g of 80% hydrazine hydrate to a three-necked flask equipped with a magnetic stirrer, thermometer, and rectifying column.
-
Heat the flask and begin stirring. Reflux the mixture for 30 minutes.
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After reflux, adjust the heating to distill off the byproduct ethanol and water. Maintain the temperature at the top of the rectifying column between 75-85°C.
-
Control the temperature of the reaction mixture between 95-115°C.
-
Continue the reaction for 6 hours.
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After the reaction is complete, stop heating but continue stirring until the mixture cools down.
-
Perform vacuum distillation to remove excess hydrazine hydrate, water, and any unreacted diethyl succinate.
-
The remaining solid is the crude this compound.
Purification by Recrystallization
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
Technical Support Center: Synthesis of Succinic Dihydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of succinic dihydrazide for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
1. Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in this compound synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reflux time is adequate, typically ranging from 4 to 5 hours when using diethyl succinate and hydrazine hydrate in ethanol.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Suboptimal Temperature: The reaction temperature is crucial. For the reaction between succinic acid and hydrazine hydrate, a temperature of 90°C has been shown to be effective.[2][3] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause degradation of reactants or products.
-
Reagent Quality: The purity of your starting materials, particularly the succinate ester and hydrazine hydrate, is critical. Impurities can interfere with the reaction. Use reagents from a reliable source and ensure the hydrazine hydrate has not been excessively exposed to air, as it can be oxidized.
-
Improper Stoichiometry: An incorrect molar ratio of reactants can significantly impact the yield. An excess of the succinate ester may be required to drive the reaction to completion, but a large excess can complicate purification. Conversely, an insufficient amount of hydrazine hydrate will result in unreacted ester. A common starting point is a slight excess of hydrazine hydrate.
-
2. Formation of Side Products and Impurities
-
Question: I have obtained a product, but it appears to be impure. What are the common side products and how can I minimize their formation?
-
Answer: The most common impurity is the succinic acid monohydrazide. Its formation can be attributed to an incomplete reaction or suboptimal stoichiometry.
-
Minimizing Monohydrazide Formation:
-
Reaction Time: Ensure the reaction is refluxed for a sufficient duration (e.g., 4-5 hours) to favor the formation of the di-substituted product.
-
Stoichiometry: Using a slight excess of hydrazine hydrate can help to drive the reaction towards the formation of the dihydrazide.
-
-
Identifying Impurities:
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the reaction and identify the presence of starting materials and the monohydrazide intermediate. A suitable mobile phase can be a mixture of polar and non-polar organic solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can definitively identify the presence of this compound and its impurities. The symmetrical structure of this compound gives a characteristic singlet for the two methylene groups in its 1H NMR spectrum. The monohydrazide will exhibit a more complex spectrum.
-
-
3. Product is an Oil or Difficult to Crystallize
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Question: After the reaction, my product is an oil and does not solidify, or it is very difficult to crystallize. What should I do?
-
Answer: The formation of an oily product or difficulty in crystallization often points to the presence of impurities or residual solvent.
-
Troubleshooting Crystallization:
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Purity: The presence of unreacted starting materials or the monohydrazide can inhibit crystallization. It is crucial to ensure the reaction has gone to completion.
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Solvent Removal: Ensure all the reaction solvent (e.g., ethanol) is removed under reduced pressure before attempting crystallization.
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Recrystallization Solvent: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1] If the product is oily, try dissolving it in a minimum amount of hot ethanol and then cooling it slowly. Seeding with a small crystal of pure this compound can induce crystallization.
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Solvent Polarity: If ethanol is not effective, you can try a mixed solvent system. Dissolve the oily product in a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or a non-polar solvent like hexane) until turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly.
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Frequently Asked Questions (FAQs)
1. What is the most common and highest-yielding method for synthesizing this compound?
The reaction of a succinic acid diester, such as diethyl succinate or dimethyl succinate, with hydrazine hydrate in a suitable solvent like ethanol is the most widely reported method.[1] Yields as high as 89% have been reported for the reaction using dimethyl succinate. Another highly efficient method involves the hydrazinolysis of succinic acid in an aqueous medium at 90°C for 3 hours using an anion exchange resin as a catalyst, which can achieve yields of up to 93%.[3]
2. How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting materials (succinate ester) and the appearance of the product (this compound).
3. What is the typical melting point of pure this compound?
The reported melting point of this compound is in the range of 170-172°C. A broad melting point range or a melting point lower than this indicates the presence of impurities.
4. What are the key safety precautions when working with hydrazine hydrate?
Hydrazine hydrate is a corrosive and toxic substance. It is also a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Starting Material | Reagents | Solvent | Reaction Conditions | Reported Yield | Reference |
| Diethyl Succinate | Hydrazine Hydrate (98%) | Ethanol | Reflux, 4-5 hours | - | [1] |
| Dimethyl Succinate | Hydrazine Hydrate | Ethanol | Reflux, 4 hours | 89% | |
| Succinic Acid | Hydrazine Hydrate | Water | 90°C, 3 hours, Anion Exchange Resin (AV-17-8) | 93% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Diethyl Succinate
Materials:
-
Diethyl succinate
-
Hydrazine hydrate (98%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine diethyl succinate and ethanol.
-
Slowly add hydrazine hydrate to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-5 hours.[1]
-
After the reflux is complete, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing ice-cold water.
-
A white solid precipitate of this compound should form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
-
Dry the purified crystals in a desiccator.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
troubleshooting low solubility of succinic dihydrazide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of succinic dihydrazide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
This compound is known to be soluble in water.[1][2] One source indicates a high solubility in water at room temperature.[2] However, another source describes it as only slightly soluble in water.[3] Its solubility in common organic solvents is not as well-documented quantitatively, but qualitative information and data on the related compound, succinic acid, can provide guidance. For reactions, it has been used in mixtures of ethanol and water, suggesting some degree of solubility in alcohols.[4]
Q2: Are there any known stability issues with this compound in solution?
While specific stability data for this compound in various solvents is limited, the related compound, succinic anhydride, is generally stable in dimethyl sulfoxide (DMSO).[5] It is good practice to prepare fresh solutions for experiments. If storing solutions, it is recommended to keep them in a cool, dark place and under an inert atmosphere to minimize degradation.[1]
Q3: Can heating be used to improve the solubility of this compound?
Yes, heating can be an effective method to increase the solubility of this compound. In some experimental protocols, this compound is dissolved in a solution with heating to facilitate its dissolution for chemical reactions.[4] However, it is crucial to be mindful of the compound's stability at elevated temperatures and to avoid prolonged heating at high temperatures which could lead to degradation.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A general procedure for preparing a stock solution involves dissolving this compound in an appropriate solvent, such as water or DMSO, with the aid of gentle heating and agitation. For sensitive applications like cell culture, it is critical to ensure the final concentration of any organic solvent is low enough to not affect the cells. A detailed protocol is provided in the "Experimental Protocols" section below.
Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for this compound and the related compound, succinic acid.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility (g/L) | Temperature (°C) |
| Water | 340 | 25 |
Data from Tokyo Chemical Industry.[2]
Table 2: Qualitative and Related Solubility Data
| Solvent | This compound Solubility | Succinic Acid Solubility ( g/100 mL) | Notes |
| Water | Soluble[1], Slightly Soluble[3] | 8.32 (at 25°C)[6] | Solubility of this compound in water is reported to be high by one source. |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | 30 | The related compound, succinic anhydride, is soluble and stable in DMSO.[5][7] |
| Ethanol | Used as a solvent in reactions[4] | 5.4 (in cold alcohol) | This compound has been used in ethanol/water mixtures for synthesis.[4] |
| Methanol | Used as a solvent in synthesis | 15.8 | A synthesis method for this compound involves refluxing in methanol.[1] |
| N,N-Dimethylformamide (DMF) | Data not available | Slightly soluble | No specific data found for this compound. |
Note: Data for succinic acid is provided for guidance and may not be representative of this compound solubility.
Troubleshooting Low Solubility
This guide provides a systematic approach to addressing low solubility issues with this compound.
Caption: Troubleshooting workflow for low this compound solubility.
1. Verify Compound Purity and Identity:
-
Question: Is the correct compound being used and is it of sufficient purity?
-
Action: Confirm the identity of the compound using appropriate analytical techniques (e.g., NMR, mass spectrometry). Impurities can significantly impact solubility.
2. Select an Appropriate Solvent:
-
Question: Is the chosen solvent suitable for this compound?
-
Action: Based on the data in Tables 1 and 2, water is a primary choice. For applications requiring an organic solvent, DMSO is a good starting point. For less polar systems, consider ethanol or methanol.
3. Optimize Dissolution Technique:
-
Question: Can the physical process of dissolution be improved?
-
Action:
-
Agitation: Ensure vigorous mixing by vortexing or stirring.
-
Heating: Gently warm the solution. For example, a water bath set to 40-50°C can be effective.[4] Avoid excessive heat to prevent degradation.
-
Sonication: Use a sonicator bath to break down particle aggregates and enhance solvent interaction.
-
4. Adjust pH (for aqueous solutions):
-
Question: Can a change in pH improve solubility in water?
-
Action: The effect of pH on this compound solubility is not well-documented. However, for compounds with acidic or basic functional groups, adjusting the pH can significantly alter solubility. Experiment with small, incremental additions of a dilute acid or base to see if solubility improves.
5. Consider a Co-solvent System:
-
Question: If a single solvent is ineffective, would a mixture be better?
-
Action: For applications like cell culture, a common technique is to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO first, and then slowly add this stock solution to the aqueous medium while stirring. Ensure the final concentration of the organic solvent is not toxic to the cells.
Experimental Protocols
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (CAS 4146-43-4)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Methodology:
-
Weighing: Accurately weigh out 14.615 mg of this compound and transfer it to a sterile microcentrifuge tube. (Molecular Weight: 146.15 g/mol )
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the tube in a water bath at 37-50°C for 10-15 minutes. Intermittently vortex the tube during this time.
-
-
Sterilization (if for cell culture):
-
Once fully dissolved, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a dark, dry place. For long-term storage, consider -80°C.
-
Caption: Workflow for preparing a this compound stock solution.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 4146-43-4 | TCI AMERICA [tcichemicals.com]
- 3. This compound: Properties, Uses, Safety Data & High-Purity Suppliers in China [histry-chem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Succinic Dihydrazide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of succinic dihydrazide. Our aim is to help you minimize byproducts and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction: Reaction time may be too short or the temperature too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting materials are still present, extend the reaction time or gradually increase the temperature. For reactions with diethyl succinate, ensure reflux is maintained. |
| Inactive reagents: Hydrazine hydrate can degrade over time. | - Use fresh, high-quality hydrazine hydrate. - Ensure starting materials like diethyl succinate or succinic anhydride are pure. | |
| Product is Contaminated with Starting Material | Incomplete reaction: Insufficient reaction time or non-optimal temperature. | - As with low yield, monitor the reaction by TLC and adjust the reaction time or temperature accordingly. |
| Incorrect stoichiometry: An excess of the starting ester or anhydride was used. | - Use a slight excess of hydrazine hydrate to ensure complete conversion of the starting material. A molar ratio of 1:2.2 (ester/anhydride to hydrazine hydrate) is a good starting point. | |
| Formation of a Salt Instead of Dihydrazide | Starting with succinic acid: The acidic protons of succinic acid can react with the basic hydrazine to form a hydrazinium salt.[1][2] | - While direct reaction is possible, it can be less efficient. Consider converting succinic acid to a more reactive derivative like diethyl succinate or succinic anhydride first.[3] |
| Product is an Off-White or Yellowish Color | Presence of impurities: Side reactions or impurities in the starting materials can lead to colored byproducts. | - Recrystallize the crude product from a suitable solvent like ethanol or a water-ethanol mixture to remove colored impurities.[4] - Ensure high purity of starting materials. |
| Oily Product or Difficulty in Crystallization | Presence of soluble impurities: Unreacted starting materials or byproducts can inhibit crystallization. | - Wash the crude product with a solvent in which this compound is insoluble but the impurities are soluble (e.g., cold ethanol or diethyl ether). - Attempt recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: The most common starting materials are diethyl succinate, dimethyl succinate, and succinic anhydride.[5] Succinic acid can also be used, but it may lead to the formation of hydrazinium salts.[1][2]
Q2: What is the recommended solvent for the synthesis?
A2: Ethanol is a widely used and effective solvent for the reaction between diethyl succinate or succinic anhydride and hydrazine hydrate.[4] Methanol has also been reported to give high yields.[5]
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out at reflux temperature when using diethyl succinate and hydrazine hydrate in ethanol, often for several hours.[5] When starting from succinic anhydride, the reaction can also be performed in ethanol.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting material (e.g., diethyl succinate) and the appearance of the this compound product.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most common and effective method for purifying this compound.[4] Ethanol or a mixture of ethanol and water are suitable solvent systems. The crude product can be dissolved in the hot solvent and allowed to cool slowly to form pure crystals.
Q6: What are the potential byproducts in the synthesis of this compound?
A6: While specific byproducts for the direct synthesis are not extensively documented in readily available literature, potential side products can include:
-
From Diethyl Succinate: Incomplete reaction can leave unreacted diethyl succinate and mono-hydrazide intermediates.
-
From Succinic Anhydride: The reaction is generally clean, but harsh conditions could potentially lead to oligomeric or polymeric materials. In reactions with substituted hydrazines, cyclic products can form.
-
From Succinic Acid: The primary side product is the hydrazinium salt of succinic acid.[1][2]
Q7: How can I confirm the identity and purity of my synthesized this compound?
A7: The identity and purity can be confirmed using several analytical techniques:
-
Melting Point: Pure this compound has a sharp melting point of approximately 170-171 °C.[5]
-
Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the chemical structure. Infrared (IR) spectroscopy will show characteristic peaks for the amide and N-H bonds.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess purity.[6]
Data Presentation
| Starting Material | Reagent | Solvent | Reaction Conditions | Reported Yield | Purity | Reference |
| Diethyl Succinate | Hydrazine Hydrate | Methanol | Reflux, 8 hours | 98.0% | Not Specified | [5] |
| Dimethyl Succinate | Hydrazine Hydrate | Di-isopropyl Ether | Ambient Temp, 24 hours | 96.0% | Not Specified | [5] |
| Succinic Anhydride | Hydrazine Hydrate | Ethanol | Not Specified | High | Not Specified | [5] |
| Succinic Acid | Hydrazine Hydrate | Water-Alcohol | Ice-cold | Not Specified | Forms hydrazinium salt | [2] |
Experimental Protocols
Synthesis of this compound from Diethyl Succinate
This protocol is based on a commonly reported high-yield method.[5]
Materials:
-
Diethyl succinate
-
Hydrazine hydrate (85% or higher)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl succinate in methanol.
-
Slowly add a slight molar excess (e.g., 2.2 equivalents) of hydrazine hydrate to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for approximately 8 hours.
-
Monitor the reaction progress by TLC until the diethyl succinate spot is no longer visible.
-
After the reaction is complete, allow the mixture to cool to room temperature. The this compound will precipitate as a white solid.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any soluble impurities.
-
Dry the purified this compound in a vacuum oven or desiccator.
-
If further purification is required, recrystallize the product from hot ethanol.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. This compound|lookchem [lookchem.com]
- 6. calpaclab.com [calpaclab.com]
stability of succinic dihydrazide under different pH conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of succinic dihydrazide under various pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
This compound is a relatively stable compound in its solid form when stored under appropriate conditions (cool, dry, and protected from light)[1][2]. In aqueous solutions, its stability is significantly influenced by the pH of the medium. Generally, hydrazides exhibit their greatest stability in solutions with a pH close to neutral[3].
Q2: How does pH affect the degradation of this compound?
The degradation of this compound in aqueous solutions is primarily driven by hydrolysis. This reaction is subject to both acid and base catalysis[3][4].
-
Acidic Conditions (pH < 7): Under acidic conditions, the hydrazide groups can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond and the formation of succinic acid and hydrazine.
-
Neutral Conditions (pH ≈ 7): Around neutral pH, the rate of hydrolysis is generally at its minimum.
-
Alkaline Conditions (pH > 7): In basic solutions, the hydroxide ion (OH-), a stronger nucleophile than water, directly attacks the carbonyl carbon, leading to an increased rate of hydrolysis[4].
Q3: What are the expected degradation products of this compound?
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the two amide bonds. This results in the formation of succinic acid and hydrazine .
Data on pH-Dependent Stability of Aliphatic Dihydrazides
| pH | Condition | Expected Stability | Estimated Half-Life (t½) at 25°C |
| 2 | Acidic | Low | Hours to Days |
| 4 | Acidic | Moderate | Days to Weeks |
| 7 | Neutral | High | Months |
| 9 | Alkaline | Moderate | Days to Weeks |
| 12 | Alkaline | Low | Hours to Days |
Note: These are estimated values. Actual degradation rates should be determined experimentally under specific conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. Incorrect pH: The solution pH may be too acidic or too alkaline. 2. Presence of Metal Ions: Trace metal ions can catalyze the degradation of hydrazides. 3. High Temperature: Elevated temperatures will accelerate hydrolysis. | 1. Adjust the pH of the solution to be as close to neutral (pH 7) as possible, if compatible with your experimental design. 2. Use high-purity water and reagents. Consider adding a chelating agent like EDTA to sequester metal ions. 3. Prepare solutions fresh and store them at 2-8°C. For long-term storage, consider freezing aliquots. |
| Precipitation in the this compound solution. | 1. Low Solubility: this compound has limited solubility in some organic solvents. 2. Formation of Salts: Interaction with buffer components may lead to the formation of insoluble salts. | 1. Consult solubility data for your chosen solvent system. Gentle warming or sonication may aid dissolution. 2. Evaluate the compatibility of this compound with your chosen buffer system. Phosphate and borate buffers are generally suitable, but empirical testing is recommended. |
| Inconsistent results in derivatization or conjugation reactions. | 1. Degradation of this compound: The active concentration may be lower than expected due to degradation. 2. Competitive Reactions: The pH of the reaction may favor hydrolysis over the desired reaction. | 1. Confirm the concentration and purity of your this compound solution before use, for example, by HPLC. 2. Optimize the reaction pH to favor your desired chemical transformation while minimizing hydrolysis. This may require a compromise between reaction rate and stability. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for determining the degradation kinetics of this compound at different pH values.
1. Materials:
-
This compound
-
HPLC-grade water
-
Buffer solutions (e.g., phosphate, citrate, borate) covering a pH range of 2 to 12
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
pH meter
-
Constant temperature incubator or water bath
2. Procedure:
-
Buffer Preparation: Prepare a series of buffer solutions at the desired pH values (e.g., 2, 4, 7, 9, and 12).
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: For each pH value, dilute the stock solution with the corresponding buffer to a final concentration (e.g., 0.1 mg/mL).
-
Incubation: Incubate the prepared samples at a constant temperature (e.g., 25°C, 37°C, or 50°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound. An example of a starting HPLC method is provided below.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH value. The slope of the resulting line will be the negative of the pseudo-first-order degradation rate constant (-k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Example Stability-Indicating HPLC Method
This method is a starting point and should be optimized and validated for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
Visualizations
Caption: Hydrolysis pathway of this compound under acidic and alkaline conditions.
Caption: Workflow for a pH-dependent stability study of this compound.
References
- 1. This compound: Properties, Uses, Safety Data & High-Purity Suppliers in China [histry-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Succinic Dihydrazide Conjugation Efficiency
Welcome to the technical support center for succinic dihydrazide (SDH) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your conjugation protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in bioconjugation?
This compound (SDH) is a homo-bifunctional crosslinking agent. Its structure contains two hydrazide functional groups separated by a four-carbon spacer. This configuration allows it to be a versatile tool in creating stable covalent bonds. In bioconjugation, it is primarily used for:
-
Crosslinking of glycoproteins: After periodate oxidation of sugar moieties to form aldehydes, SDH can crosslink these groups.
-
Immobilization of proteins: SDH can be used to attach proteins to solid supports that have been functionalized with aldehydes or ketones.[1]
-
Linker in antibody-drug conjugates (ADCs): It can act as a stable linker between a cytotoxic drug and an antibody.
-
Formation of polymer networks: In polymer science, it serves as a crosslinking agent to improve the mechanical properties of materials.[1]
Q2: What are the key functional groups that react with this compound?
The hydrazide groups of SDH primarily react with carbonyl groups, specifically aldehydes and ketones, to form stable hydrazone bonds.[2] This reaction is most efficient under slightly acidic conditions (pH 5-7).[2]
Q3: How should I store and handle this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is sensitive to moisture and should be kept away from strong oxidizing agents.[3][4] Before use, it is recommended to allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[4]
Q4: What are the solubility characteristics of this compound?
This compound is soluble in water.[5][6] However, when preparing stock solutions, it is always best to start with a small amount and gradually add more while vortexing. For reactions involving organic solvents, its solubility should be empirically determined, though it is generally stable in DMSO.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Suboptimal pH: The reaction between hydrazides and aldehydes is pH-dependent.[2] 2. Inefficient Aldehyde/Ketone Formation: Incomplete oxidation of glycoproteins. 3. Hydrolysis of NHS Ester (if using EDC/NHS chemistry): NHS esters are moisture sensitive and can hydrolyze, reducing their reactivity.[8] 4. Steric Hindrance: The target functional groups on the biomolecule may be inaccessible. 5. Low Reagent Concentration: Insufficient concentration of SDH or the target molecule. | 1. Optimize pH: For hydrazide-aldehyde reactions, maintain a pH between 5.0 and 7.0. For EDC/NHS chemistry, the activation step is most efficient at pH 4.5-7.2, while the reaction with primary amines is better at pH 7-8.[8][9] 2. Optimize Oxidation: Adjust the concentration of the oxidizing agent (e.g., sodium periodate) and the reaction time. Ensure complete removal of the oxidizing agent before adding SDH.[10] 3. Use Fresh Reagents: Prepare fresh solutions of EDC and NHS immediately before use. Ensure all reagents and solvents are anhydrous.[4] 4. Use a Longer Spacer Arm: If steric hindrance is suspected, consider a crosslinker with a longer spacer arm. 5. Increase Concentrations: Increase the molar ratio of SDH to the target molecule. |
| Precipitation During Reaction | 1. Poor Solubility of Conjugate: The resulting conjugate may have lower solubility than the starting materials. 2. High Concentration of Reagents: High concentrations can lead to aggregation and precipitation.[11] 3. Incorrect Buffer: Some buffer components may interfere with the reaction or reduce solubility. | 1. Add Solubilizing Agents: Consider adding a non-ionic detergent or increasing the ionic strength of the buffer. 2. Optimize Concentrations: Perform the reaction at a lower concentration.[11] 3. Buffer Selection: Use a buffer that does not contain primary amines (e.g., Tris) if using NHS chemistry, as it will compete with the reaction.[11] Phosphate, MES, or HEPES buffers are generally suitable. |
| Non-Specific Binding | 1. Excess Crosslinker: Unreacted SDH can bind non-specifically to other molecules or surfaces. 2. Hydrophobic Interactions: The crosslinker or conjugate may have hydrophobic regions that lead to non-specific binding. | 1. Quench Excess Reagent: After the conjugation reaction, add a quenching agent like hydroxylamine to react with any remaining active groups.[9][12] 2. Purification: Thoroughly purify the conjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove excess crosslinker and byproducts.[13] 3. Blocking: If immobilizing to a surface, block any remaining active sites on the surface after immobilization. |
| Difficulty Purifying the Conjugate | 1. Similar Properties of Starting Material and Product: The conjugate may have similar size and charge to the unconjugated biomolecule. 2. Presence of Aggregates: Aggregates can complicate purification by chromatography. | 1. Optimize Purification Method: Use a high-resolution purification technique such as HPLC or FPLC. Consider affinity chromatography if one of the components has a suitable tag. 2. Remove Aggregates: Use size exclusion chromatography to separate monomers from aggregates before further purification. |
Data Summary Tables
Table 1: Recommended Reaction Conditions for SDH Conjugation
| Parameter | Hydrazide-Aldehyde/Ketone | EDC/NHS Chemistry (Two-Step) |
| pH | 5.0 - 7.0[2] | Activation: 4.5 - 6.0; Conjugation: 7.2 - 8.0[9] |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 2 - 16 hours[14] | Activation: 15 min; Conjugation: 2 hours[9][12] |
| Buffer | MES, Acetate, or Phosphate | Activation: MES; Conjugation: Phosphate (PBS)[9] |
| Molar Ratio | 10-50 fold molar excess of SDH | 10-fold molar excess of EDC/NHS to carboxyl groups[15] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H10N4O2 | [3][16] |
| Molecular Weight | 146.15 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 170-171 °C | [5][6] |
| Solubility in Water | Soluble | [5][6] |
| Storage | Room temperature, dry, away from light | [3][5] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of a Protein to a Carboxylated Surface
This protocol describes the activation of a carboxylated surface and subsequent coupling of a protein using its primary amines. This compound can be conjugated in a similar manner by first reacting one hydrazide group with an aldehyde/ketone on a molecule, purifying, and then using the second hydrazide to react with another molecule. The following is a generalizable protocol for EDC/NHS chemistry.
Materials:
-
Carboxylated surface (e.g., beads, plate)
-
Protein to be conjugated
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Surface Preparation: Wash the carboxylated surface with Activation Buffer.
-
Activation:
-
Washing: Wash the activated surface with ice-cold Activation Buffer to remove excess EDC and NHS.
-
Conjugation:
-
Immediately add the protein solution (dissolved in Coupling Buffer) to the activated surface.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to block any unreacted NHS-ester groups. Incubate for 15 minutes.
-
Final Wash: Wash the surface extensively with Wash Buffer to remove non-covalently bound protein.
Protocol 2: Conjugation of this compound to an Aldehyde-Containing Molecule
This protocol is suitable for conjugating SDH to a glycoprotein that has been oxidized to generate aldehydes.
Materials:
-
Aldehyde-containing molecule (e.g., oxidized antibody)
-
This compound (SDH)
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Aniline (optional catalyst)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare SDH Solution: Dissolve SDH in Coupling Buffer to a concentration that will result in a 50-fold molar excess when added to the aldehyde-containing molecule.
-
Conjugation Reaction:
-
Purification: Remove excess SDH and byproducts by size exclusion chromatography or dialysis using a buffer appropriate for the newly formed conjugate.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound: Properties, Uses, Safety Data & High-Purity Suppliers in China [histry-chem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Succinic acid dihydrazide [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 16. This compound | C4H10N4O2 | CID 72491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Degradation of Succinic Dihydrazide in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of succinic dihydrazide in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound in an aqueous solution?
Due to the presence of amide linkages, the primary degradation pathway for this compound in aqueous solutions is anticipated to be hydrolysis. This reaction involves the cleavage of the amide bonds, leading to the formation of succinic acid and hydrazine as the main degradation products. This process can be influenced by several factors, including pH, temperature, and the presence of catalysts.
Q2: How does pH influence the degradation of this compound?
The rate of hydrolysis of this compound is expected to be significantly influenced by pH. Generally, amide hydrolysis can be catalyzed by both acids and bases. Therefore, the degradation rate is likely to be slowest in the neutral pH range (around pH 7) and increase under both acidic and alkaline conditions. For analogous compounds, alkaline conditions, in particular, can significantly accelerate hydrolysis.[1][2]
Q3: What is the effect of temperature on the stability of this compound in solution?
As with most chemical reactions, an increase in temperature will likely accelerate the degradation of this compound. The relationship between temperature and the degradation rate constant can typically be described by the Arrhenius equation. Therefore, to minimize degradation, it is recommended to prepare and store aqueous solutions of this compound at low temperatures (e.g., 2-8 °C) and for the shortest possible duration.
Q4: Is this compound susceptible to photodegradation?
Q5: What are the potential degradation products of this compound?
Based on the predicted hydrolysis pathway, the primary degradation products are expected to be succinic acid and hydrazine. Depending on the specific conditions (e.g., presence of oxidizing agents), other minor degradation products could potentially form, but succinic acid and hydrazine are the most probable initial products of hydrolysis.
Troubleshooting Guides
Issue: Unexpectedly rapid degradation of my this compound solution.
-
Potential Cause 1: pH of the solution.
-
Troubleshooting Step: Measure the pH of your aqueous solution. If the pH is significantly acidic or alkaline, it could be accelerating hydrolysis.
-
Solution: Adjust the pH of your solution to a neutral range (pH 6-8) using appropriate buffers, if your experimental protocol allows. For many applications, phosphate-buffered saline (PBS) at pH 7.4 is a suitable choice.
-
-
Potential Cause 2: High storage temperature.
-
Troubleshooting Step: Review your storage conditions. Are the solutions stored at room temperature or higher for extended periods?
-
Solution: Prepare fresh solutions before use and store any stock solutions at 2-8 °C, protected from light. For long-term storage, consider freezing aliquots, but be sure to assess freeze-thaw stability.
-
-
Potential Cause 3: Presence of catalytic impurities.
-
Troubleshooting Step: Consider the purity of your water and any other reagents used. Metal ions can sometimes catalyze hydrolysis.
-
Solution: Use high-purity water (e.g., HPLC-grade or Milli-Q) and analytical grade reagents to prepare your solutions.
-
Issue: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC).
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Step: The unknown peaks could correspond to succinic acid, hydrazine, or other minor degradation products.
-
Solution:
-
Analyze Standards: Inject standards of succinic acid and hydrazine (or a suitable derivative for detection) to see if the retention times match the unknown peaks.
-
Forced Degradation Study: Intentionally degrade a sample of this compound (e.g., by heating or adding acid/base) and analyze the resulting solution. This can help to confirm the identity of the degradation product peaks.
-
Mass Spectrometry (MS): If available, use LC-MS to determine the mass-to-charge ratio of the unknown peaks to aid in their identification.
-
-
Experimental Protocols
Protocol 1: Stability Study of this compound in Aqueous Solution
-
Solution Preparation: Prepare a stock solution of this compound in a relevant aqueous buffer (e.g., phosphate buffer at pH 5, 7, and 9).
-
Incubation: Aliquot the solutions into separate vials for each time point and condition. Store the vials at controlled temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
-
Analysis: Analyze the samples immediately by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics (e.g., calculate the degradation rate constant and half-life).
Protocol 2: Analytical Method for this compound and Succinic Acid by HPLC
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Column: A C18 reverse-phase column is a common starting point.
-
Detection: UV detection at a wavelength where this compound has absorbance (e.g., around 210 nm). Note that succinic acid has a weak UV chromophore, so detection can be challenging. Refractive index (RI) detection or derivatization might be necessary for sensitive quantification of succinic acid.
-
Standard Preparation: Prepare a series of calibration standards for both this compound and succinic acid to establish linearity and quantify the concentrations in the samples.
Data Presentation
Table 1: Hypothetical Degradation Rate Constants and Half-Lives of this compound under Different Conditions
| pH | Temperature (°C) | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 5.0 | 25 | 0.045 | 15.4 |
| 7.0 | 25 | 0.010 | 69.3 |
| 9.0 | 25 | 0.150 | 4.6 |
| 7.0 | 4 | 0.002 | 346.5 |
| 7.0 | 40 | 0.085 | 8.2 |
Note: These are example values for illustrative purposes and should be determined experimentally.
Visualizations
Caption: Proposed primary degradation pathway of this compound in aqueous solution.
Caption: General experimental workflow for a stability study of this compound.
References
Technical Support Center: Purification of Succinic Dihydrazide Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of succinic dihydrazide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a low melting point and appears sticky. What are the likely impurities?
A1: A low or broad melting point, often accompanied by a sticky or oily appearance, typically indicates the presence of unreacted starting materials or byproducts. The most common impurities in a this compound synthesis include:
-
Unreacted Hydrazine Hydrate: Excess hydrazine hydrate used in the reaction is a common impurity and can lead to a depressed melting point.
-
Unreacted Succinic Acid or Succinic Acid Esters: Incomplete reaction will leave residual starting materials in your product.
-
Succinic Acid: Hydrolysis of the dihydrazide product or the succinic acid ester starting material can generate succinic acid.
-
Side-Reaction Products: Depending on the reaction conditions, various side-products may form.
Troubleshooting Steps:
-
Washing: Begin by washing the crude product with a solvent in which this compound is poorly soluble, but the impurities are soluble. Cold ethanol or diethyl ether are often effective.[1]
-
Recrystallization: This is a highly effective method for purifying solid this compound. Ethanol is a commonly used solvent for recrystallization.[1]
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed.
Q2: The yield of my purified this compound is very low after recrystallization. How can I improve it?
A2: Low recovery after recrystallization can be due to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration, product can be lost.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely during filtration.
-
Solvent Optimization: If ethanol is not providing satisfactory results, consider other polar solvents or solvent mixtures. Perform small-scale solubility tests to identify a more suitable solvent system.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Q3: My purified this compound is discolored (e.g., yellow or brown). How can I remove the color?
A3: Discoloration is often caused by trace impurities or degradation products.
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight). The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.
-
Thorough Washing: Ensure the filtered crystals are washed thoroughly with a cold, appropriate solvent to remove any residual colored mother liquor.
Q4: How can I confirm the purity of my final this compound product?
A4: Several analytical techniques can be used to assess the purity of your this compound:
-
Melting Point Analysis: A sharp melting point close to the literature value (around 170-171 °C) is a good indicator of purity.[2]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can provide a precise purity value. A single, sharp peak is indicative of a pure compound.
-
Spectroscopic Methods (NMR, IR): 1H NMR, 13C NMR, and IR spectroscopy can confirm the chemical structure of your compound and help identify any impurities by comparing the spectra to a reference.
Quantitative Data Summary
| Parameter | Recrystallization from Ethanol | Washing with Cold Ethanol |
| Typical Yield | 60-85% | >90% (of crude material) |
| Expected Purity | >98% | Variable, removes soluble impurities |
| Melting Point | 170-171 °C (sharp) | May still be broad if insoluble impurities are present |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
This protocol describes the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel with filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Washing of Crude this compound
This protocol is a quick method to remove highly soluble impurities from the crude product.
Materials:
-
Crude this compound
-
Cold ethanol or diethyl ether
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Suspension: Place the crude this compound in a beaker.
-
Washing: Add a small volume of cold ethanol or diethyl ether and stir the suspension for 5-10 minutes.
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Repeat: Repeat the washing step one or two more times with fresh cold solvent.
-
Drying: Dry the washed product under vacuum.
Protocol 3: Column Chromatography of this compound
This protocol is for the purification of this compound when recrystallization is ineffective.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Appropriate eluent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision-making flowchart for troubleshooting the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of Succinic Dihydrazide and Adipic Dihydrazide for Researchers and Drug Development Professionals
A detailed examination of succinic dihydrazide and adipic dihydrazide reveals distinct performance characteristics rooted in their molecular structures. While both serve as effective crosslinking agents, the difference in the length of their aliphatic chains—two carbons for this compound versus four for adipic dihydrazide—plays a crucial role in determining the mechanical and thermal properties of the resulting polymers. Adipic dihydrazide is more commonly used in industrial applications such as coatings and adhesives, whereas this compound finds utility in pharmaceuticals and as a laboratory reagent.[1][2]
This guide provides a comparative analysis of these two dihydrazides, summarizing their key properties, performance in various applications based on available data, and detailed experimental protocols for their use as crosslinking agents.
Physicochemical Properties: A Head-to-Head Comparison
This compound and adipic dihydrazide share the same reactive hydrazide functional groups but differ in their aliphatic backbone. This structural variance influences their physical properties, as detailed in the table below.
| Property | This compound | Adipic Dihydrazide |
| Molecular Formula | C₄H₁₀N₄O₂[3] | C₆H₁₄N₄O₂ |
| Molecular Weight | 146.15 g/mol [3] | 174.20 g/mol [4] |
| Melting Point | 170-171 °C[5] | 180-182 °C[6] |
| Appearance | White to off-white powder[5] | White crystalline powder[2] |
| Solubility in Water | Soluble | Soluble[2] |
Performance as Crosslinking Agents: A Focus on Epoxy Resins
Dihydrazides are effective as latent curing agents for epoxy resins, where they react with epoxy groups to form a crosslinked network. A study comparing various dihydrazides, including adipic dihydrazide (ADH), in an epoxy resin system provides insights into how the alkyl chain length affects performance. While this particular study did not include this compound, the trends observed can be extrapolated to understand its potential behavior.
In the aforementioned study, dihydrazides with longer alkyl chains, such as sebacic dihydrazide (SDH), exhibited higher adhesive strength compared to adipic dihydrazide.[7] Specifically, the epoxy resin system with SDH showed an adhesive strength of 50.4 kgf/cm², whereas the ADH system had an adhesive strength of 28.3 kgf/cm².[7] This suggests that the longer, more flexible chain of SDH allows for better interfacial bonding. Given that this compound has a shorter alkyl chain than adipic dihydrazide, it is plausible that it might result in a more rigid but potentially less adhesive crosslinked network.
The thermal properties of the cured epoxy resins also varied with the dihydrazide used. The study indicated that the melting point of the dihydrazide influences the curing characteristics.[7]
The Keto-Hydrazide Crosslinking Mechanism in Acrylic Emulsions
A primary application for both this compound and adipic dihydrazide is in the crosslinking of acrylic emulsions, particularly those containing diacetone acrylamide (DAAM). This process, known as keto-hydrazide crosslinking, is a highly efficient and widely used method for creating durable coatings and adhesives.[4]
The reaction proceeds at ambient temperature as water evaporates from the emulsion. The pendant ketone groups on the acrylic polymer react with the hydrazide groups of the dihydrazide to form a stable ketimine linkage, with water as the only byproduct.[4] This post-coalescence crosslinking leads to enhanced mechanical properties of the final film, including improved abrasion, scrub, and solvent resistance.[4]
Experimental Protocols
Below are generalized experimental protocols for the synthesis of polyhydrazides and their use as crosslinking agents. These can serve as a starting point for comparative studies.
Synthesis of Polyhydrazides
This protocol outlines the low-temperature solution polycondensation technique for synthesizing polyhydrazides from a dihydrazide and a diacid chloride.
Materials:
-
Dihydrazide (this compound or Adipic Dihydrazide)
-
Diacid Chloride (e.g., Terephthaloyl Chloride)
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Nitrogen gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flask equipped with a nitrogen inlet and a stirrer, dissolve an equimolar amount of the dihydrazide in NMP containing 5% LiCl.
-
Cool the solution to 0-5 °C using an ice bath.
-
While stirring under a nitrogen atmosphere, add an equimolar amount of the diacid chloride to the solution.
-
Continue stirring at 0-5 °C for approximately 50 minutes.
-
Allow the reaction mixture to warm to room temperature (25 °C) and continue stirring for an additional 2 hours. The viscosity of the solution will increase as the polymer forms.
-
The resulting polyhydrazide can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Crosslinking of Acrylic Emulsions (Keto-Hydrazide Reaction)
This protocol describes the use of a dihydrazide to crosslink an acrylic emulsion containing a ketone-functional monomer like diacetone acrylamide (DAAM).
Materials:
-
Acrylic emulsion containing DAAM
-
Dihydrazide (this compound or Adipic Dihydrazide)
-
Deionized water
-
Ammonia solution (for pH adjustment)
-
Substrate for film casting (e.g., glass plate)
Procedure:
-
Adjust the pH of the acrylic emulsion to 8-9 using ammonia solution.
-
Prepare a solution of the dihydrazide in deionized water.
-
Add the dihydrazide solution to the pH-adjusted acrylic emulsion with gentle stirring to ensure uniform mixing. The amount of dihydrazide added should be calculated based on the molar ratio of hydrazide groups to ketone groups in the emulsion.
-
Cast a film of the formulated emulsion onto a suitable substrate using a film applicator of a desired thickness.
-
Allow the film to dry at ambient temperature. As the water evaporates, the crosslinking reaction will proceed.
-
The dried film can then be subjected to various tests to evaluate its mechanical and chemical resistance properties.
Visualizing the Crosslinking Process
The following diagrams, generated using the DOT language, illustrate the synthesis of dihydrazides and the keto-hydrazide crosslinking mechanism.
Caption: General reaction scheme for the synthesis of dihydrazides.
Caption: The keto-hydrazide crosslinking mechanism in acrylic emulsions.
Conclusion
Both this compound and adipic dihydrazide are valuable bifunctional molecules with important applications in polymer chemistry. The choice between them will largely depend on the desired properties of the final product. Adipic dihydrazide, with its longer aliphatic chain, is likely to impart greater flexibility and potentially higher adhesive strength, making it suitable for many coating and adhesive applications. This compound, on the other hand, may be preferred where a more rigid, tightly crosslinked network is desired, or in applications within the pharmaceutical and life sciences where its specific structure is advantageous. Further direct comparative studies are warranted to fully elucidate the performance differences between these two dihydrazides in various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. ADH is a high-melting powder compound prepared from the reaction of organic acids with hydrazine. It can be used as a latent curing agent for epoxy resins (EP). [sdmingdechem.com]
- 3. mdpi.com [mdpi.com]
- 4. gantrade.com [gantrade.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. ADIPIC DIHYDRAZIDE – escom Chemie GmbH [escom-chemie.com]
- 7. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays | MDPI [mdpi.com]
The Efficacy of Succinic Dihydrazide Crosslinking: A Comparative Analysis
For researchers, scientists, and drug development professionals seeking effective and biocompatible crosslinking agents, succinic dihydrazide (SDH) presents a compelling alternative to traditional methods. This guide provides an objective comparison of SDH's performance against established crosslinkers like glutaraldehyde, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and genipin. The following analysis, supported by experimental data, highlights the efficiency and advantages of SDH in various biomedical applications, including drug delivery and tissue engineering.
This compound is a dihydrazide crosslinking agent that participates in reactions to form stable bonds, enhancing the mechanical properties and stability of biopolymer scaffolds.[1] Its biocompatibility and controlled degradation profile make it an attractive candidate for creating hydrogels and other biomaterials for therapeutic applications.
Performance Comparison of Crosslinking Agents
To validate the efficiency of this compound, a comprehensive comparison with other commonly used crosslinking agents is essential. The following tables summarize quantitative data on key performance indicators.
Table 1: Comparison of Crosslinking Efficiency and Mechanical Properties
| Crosslinking Agent | Polymer System | Crosslinking Degree (%) | Tensile Strength (kPa) | Compressive Modulus (kPa) |
| Succinic Acid | Chitosan/Collagen | 60-65% | Increased with concentration | Not specified |
| Glutaraldehyde | Chitosan/Collagen | 88-93% | Not specified | 1.42 |
| EDC/NHS | Decellularized Meniscus | Not specified | 532.50 | 1.49 |
| Genipin | Not specified | Not specified | Not specified | Not specified |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
Table 2: Comparison of Cytotoxicity, Swelling Ratio, and Degradation
| Crosslinking Agent | Cell Line | Cell Viability (%) | Swelling Ratio (%) | Degradation |
| This compound | THP-1, HepG2 | >50% (considered non-cytotoxic)[2] | Variable | Biodegradable[1] |
| Glutaraldehyde | L929 | >60% (at optimal concentration)[3] | 195.79 - 793.49[3] | Minimized weight loss to 50.98%[3] |
| EDC/NHS | 3T3 fibroblasts | ~100%[4] | Decreased with crosslinking | Slower degradation |
| Genipin | H1299, MSCs | ~100% (at low concentrations)[5] | Not specified | Slower degradation |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
Caption: Mechanism of EDC/NHS-mediated this compound crosslinking.
Caption: Comparative experimental workflow for evaluating crosslinker efficiency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Protocol 1: EDC/NHS-Mediated this compound Crosslinking of a Collagen Hydrogel
-
Preparation of Collagen Solution: Dissolve type I collagen in 0.01 M HCl to a final concentration of 10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare a stock solution of EDC (100 mg/mL) and NHS (60 mg/mL) in chilled activation buffer (e.g., MES buffer, pH 5.5).
-
Add the EDC/NHS solution to the collagen solution at a molar ratio of 5:2:1 (EDC:NHS:carboxyl groups of collagen).
-
Incubate the mixture at 4°C for 15 minutes with gentle stirring.
-
-
Crosslinking Reaction:
-
Prepare a stock solution of this compound (SDH) in the same activation buffer.
-
Add the SDH solution to the activated collagen solution. The molar ratio of SDH to collagen's carboxyl groups can be varied to optimize crosslinking.
-
Continue stirring at 4°C for 2 hours.
-
-
Hydrogel Formation:
-
Adjust the pH of the solution to 7.4 using 0.1 M NaOH to initiate gelation.
-
Cast the solution into desired molds and incubate at 37°C for 24 hours.
-
-
Purification: Wash the resulting hydrogels extensively with phosphate-buffered saline (PBS) to remove unreacted crosslinkers and byproducts.
Protocol 2: Determination of Crosslinking Degree using the TNBSA Assay
-
Sample Preparation:
-
Lyophilize and weigh small pieces of the crosslinked and non-crosslinked hydrogels (control).
-
Place 1-2 mg of each sample into separate test tubes.
-
-
Reaction with TNBSA:
-
Add 1 mL of 4% (w/v) NaHCO₃ solution (pH 8.5) to each tube.
-
Add 1 mL of 0.5% (w/v) 2,4,6-trinitrobenzenesulfonic acid (TNBSA) solution.
-
Incubate the tubes at 40°C for 2 hours.
-
-
Hydrolysis:
-
Add 2 mL of 6 M HCl to each tube.
-
Incubate at 60°C for 90 minutes to completely hydrolyze the samples.
-
-
Spectrophotometric Measurement:
-
Dilute the solutions with deionized water.
-
Measure the absorbance at 345 nm using a UV-Vis spectrophotometer.
-
-
Calculation: The degree of crosslinking is calculated as the percentage decrease in the number of free amino groups in the crosslinked sample compared to the non-crosslinked control.
Protocol 3: L929 Cell Viability Assay for Hydrogels (MTT Assay)
-
Hydrogel Extract Preparation:
-
Sterilize the hydrogel samples by UV irradiation.
-
Incubate the hydrogels in cell culture medium (e.g., DMEM with 10% FBS) at a ratio of 0.2 g/mL at 37°C for 24 hours to obtain the extract.
-
-
Cell Seeding: Seed L929 fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Hydrogel Extract:
-
Remove the culture medium and replace it with the prepared hydrogel extracts.
-
Include a positive control (e.g., medium with a cytotoxic agent) and a negative control (fresh culture medium).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Cell viability is expressed as a percentage relative to the negative control.
Conclusion
This compound emerges as a highly effective and biocompatible crosslinking agent. While glutaraldehyde may offer a higher degree of crosslinking and mechanical stiffness, this often comes at the cost of increased cytotoxicity. In contrast, SDH, particularly when used with EDC/NHS chemistry, provides a favorable balance of mechanical integrity and excellent biocompatibility, comparable to or exceeding that of genipin and standard EDC/NHS crosslinking.[4][5] The detailed protocols and comparative data presented in this guide empower researchers to make informed decisions when selecting the most appropriate crosslinking strategy for their specific biomedical applications, paving the way for the development of safer and more effective therapeutic solutions.
References
A Researcher's Guide to Bioconjugation: Comparing Alternatives to Succinic Dihydrazide
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of biomolecules is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics, diagnostics, and research tools. For decades, succinic dihydrazide has served as a valuable bifunctional crosslinker, primarily utilized in the conjugation of molecules to glycoproteins through the formation of hydrazone bonds with aldehyde groups. However, the landscape of bioconjugation has evolved, offering a diverse toolkit of chemical strategies with distinct advantages in terms of efficiency, selectivity, and stability.
This guide provides an objective comparison of prominent alternatives to this compound-mediated bioconjugation. We will delve into the performance of N-hydroxysuccinimide (NHS) ester chemistry, maleimide-thiol coupling, oxime ligation, and "click chemistry," supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research and development needs.
Quantitative Comparison of Bioconjugation Methods
The choice of a bioconjugation strategy is often a balance between reaction speed, the stability of the formed linkage, and the reaction's orthogonality to other functional groups within the biological system. The following table summarizes key quantitative parameters for this compound and its alternatives, compiled from various sources. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, these values should be considered as representative benchmarks.
| Feature | This compound (Hydrazone Ligation) | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Oxime Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Functional Group | Aldehydes, Ketones | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Aldehydes, Ketones | Azides |
| Optimal Reaction pH | 5.0 - 7.0[1] | 7.2 - 8.5[2][3] | 6.5 - 7.5[4] | 4.0 - 7.0 | 4.0 - 11.0 |
| Reaction Time | 2 - 48 hours | 30 - 120 minutes[2] | 2 hours to overnight[5] | 2 - 24 hours | < 1 hour |
| Reaction Efficiency/Yield | Variable, can be >90% with catalyst[1] | High, but can be variable | 58% - 84% (protein-dependent)[6] | High, often quantitative | Very high, often quantitative |
| Bond Stability | Reversible, pH-sensitive (less stable at acidic pH) | Stable amide bond | Stable thioether bond, but can undergo retro-Michael addition | Highly stable oxime bond | Highly stable triazole ring |
| Biocompatibility | Good | Good | Good, though maleimides can react with other nucleophiles | Excellent | Excellent (no cytotoxic copper catalyst) |
| Key Advantages | Targets periodate-oxidized carbohydrates | Targets abundant primary amines | Highly selective for thiols | Highly stable bond, bioorthogonal | Very fast, bioorthogonal, no catalyst needed |
| Key Disadvantages | Bond is reversible and less stable than oximes | Can lead to heterogeneous products due to multiple lysines | Potential for off-target reactions at higher pH; bond instability in vivo | Slower reaction rates compared to SPAAC | Requires incorporation of non-native functional groups |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key bioconjugation techniques discussed.
This compound Conjugation to Glycoproteins (via Hydrazone Ligation)
This protocol is adapted for the conjugation of a hydrazide-functionalized molecule to a glycoprotein by first oxidizing the carbohydrate moieties to generate aldehyde groups.
Materials:
-
Glycoprotein (e.g., antibody)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Coupling Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Aniline (optional, as a catalyst)[1]
-
Quenching solution (e.g., 1 M glycerol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Glycoprotein Oxidation:
-
Dissolve the glycoprotein in the Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh solution of 20 mM NaIO₄ in the same buffer.
-
Add the NaIO₄ solution to the glycoprotein solution at a 10-fold molar excess.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 5 minutes.
-
Remove excess periodate and glycerol by dialysis or size-exclusion chromatography against the Coupling Buffer.
-
-
Hydrazone Ligation:
-
Dissolve this compound in the Coupling Buffer to a final concentration of 50 mM.
-
Add the this compound solution to the oxidized glycoprotein solution at a 50- to 100-fold molar excess.
-
For catalyzed reactions, add aniline to a final concentration of 10-100 mM.[1]
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the resulting conjugate using size-exclusion chromatography to remove excess this compound and other reagents.
-
NHS Ester Conjugation to Primary Amines
This protocol describes the labeling of a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein with accessible primary amines
-
NHS ester-functionalized molecule
-
Reaction Buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system
Procedure:
-
Preparation of Reactants:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes.
-
-
Purification:
-
Purify the conjugate by size-exclusion chromatography or dialysis to remove unreacted NHS ester and quenching reagent.
-
Maleimide-Thiol Conjugation
This protocol details the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (or protein with reducible disulfides)
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction is needed)
-
Maleimide-activated molecule
-
Conjugation Buffer (e.g., PBS, HEPES, or Tris, pH 7.0-7.5, degassed)
-
Anhydrous DMSO or DMF
-
Purification system
Procedure:
-
Protein Preparation (with Reduction):
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring.
-
Flush the reaction vial with an inert gas, seal, and mix thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If using a fluorescent maleimide, protect the reaction from light.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess, unreacted maleimide and reducing agent.
-
Oxime Ligation
This protocol describes the conjugation of an aminooxy-functionalized molecule to an aldehyde-containing protein.
Materials:
-
Aldehyde-containing protein
-
Aminooxy-functionalized molecule
-
Ligation Buffer (e.g., 100 mM Phosphate Buffer, pH 6.0-7.0)
-
Aniline catalyst (optional)
-
Purification system
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing protein in the Ligation Buffer.
-
Dissolve the aminooxy-functionalized molecule in the same buffer.
-
If using a catalyst, prepare a 100 mM stock solution of aniline in DMSO.
-
-
Conjugation Reaction:
-
Add the aminooxy-functionalized molecule to the protein solution at a desired molar excess.
-
If using, add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing protein.
Materials:
-
Azide-containing protein
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed to dissolve the DBCO reagent)
-
Purification system
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-containing protein in the Reaction Buffer.
-
Dissolve the DBCO-functionalized molecule in DMSO or the Reaction Buffer to create a stock solution.
-
-
Conjugation Reaction:
-
Add the DBCO stock solution to the protein solution at a 3- to 10-fold molar excess.
-
Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction can also be performed at 4°C for a longer duration.
-
The reaction progress can be monitored by analytical techniques like SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the conjugate by size-exclusion chromatography or another suitable method to remove the unreacted DBCO-functionalized molecule.
-
Visualizing the Chemistries: Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental reaction mechanisms and a generalized experimental workflow for bioconjugation.
Reaction Mechanisms
Caption: Reaction schemes for key bioconjugation methods.
General Experimental Workflow
Caption: A generalized workflow for bioconjugation experiments.
Logical Relationship of Method Selection
Caption: Decision tree for selecting a bioconjugation method.
References
- 1. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Traceless pH-Sensitive Antibody Conjugation Inspired by Citraconic Anhydride. | Semantic Scholar [semanticscholar.org]
- 3. korambiotech.com [korambiotech.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydrazide Crosslinkers for Life Science Applications
For Researchers, Scientists, and Drug Development Professionals
Dihydrazide crosslinkers are versatile reagents crucial for numerous applications in life sciences, from the development of sophisticated drug delivery systems to the intricate analysis of protein interactions. Their ability to form stable hydrazone bonds with carbonyl groups makes them indispensable tools for conjugating biomolecules, modifying surfaces, and creating hydrogels with tailored properties. This guide provides a comprehensive comparison of common dihydrazide crosslinkers, focusing on their performance in specific applications, supported by experimental data.
Overview of Common Dihydrazide Crosslinkers
Dihydrazides are characterized by the presence of two hydrazide functional groups (-CONHNH₂). The length and chemical nature of the spacer arm separating these two groups significantly influence the crosslinker's properties, such as solubility, steric hindrance, and the physicochemical characteristics of the resulting crosslinked product. The most commonly utilized dihydrazide crosslinkers in research and development are Adipic Acid Dihydrazide (ADH), Sebacic Acid Dihydrazide (SDH), and Isophthalic Dihydrazide (IDH).
| Feature | Adipic Acid Dihydrazide (ADH) | Sebacic Acid Dihydrazide (SDH) | Isophthalic Dihydrazide (IDH) |
| Structure | H₂NNHCO-(CH₂)₄-CONHNH₂ | H₂NNHCO-(CH₂)₈-CONHNH₂ | H₂NNHCO-C₆H₄-CONHNH₂ |
| Spacer Arm Length | ~7.7 Å | ~12.9 Å | ~7.4 Å |
| Spacer Arm Nature | Aliphatic, flexible | Aliphatic, flexible, more hydrophobic | Aromatic, rigid |
| Molecular Weight | 174.20 g/mol [1] | 258.35 g/mol | 194.19 g/mol |
| Melting Point | 180-182 °C | 187-191 °C | 224-227 °C |
| Solubility in Water | Moderate (50 g/L)[2] | Low | Very Low |
Performance in Specific Applications
The choice of a dihydrazide crosslinker is dictated by the specific requirements of the application, including the desired mechanical properties of a hydrogel, the stability of a bioconjugate, or the efficiency of a crosslinking reaction.
Hydrogel Formation and Properties
Dihydrazides are extensively used to crosslink polysaccharides like hyaluronic acid (HA) that have been oxidized to introduce aldehyde groups. The resulting hydrazone bonds form a hydrogel network. The properties of these hydrogels are directly influenced by the crosslinker used.
Mechanical Properties of Crosslinked Hydrogels:
| Crosslinker | Polymer System | Young's Modulus (E) | Tensile Strength | Elongation at Break | Reference |
| ADH | Alginate/k-Carrageenan | ~1.5 - 4.5 MPa | ~0.2 - 0.6 MPa | ~15 - 35% | [3] |
| Sebacic Acid | Cellulose-based | Lower than Succinic Acid | Lower than Succinic Acid | Higher than Succinic Acid | [4] |
Note: Data for Sebacic Acid is for the dicarboxylic acid, not the dihydrazide, but suggests that the longer aliphatic chain of SDH might lead to more flexible hydrogels compared to shorter-chain dihydrazides.
Swelling Behavior:
The swelling ratio of a hydrogel is crucial for applications like drug delivery and tissue engineering. It is influenced by the crosslinking density and the hydrophobicity of the crosslinker.
| Crosslinker | Polymer System | Swelling Ratio (%) | Conditions | Reference |
| ADH | Alginate/k-Carrageenan | ~200 - 400 | Water | [3] |
| ADH | Hyaluronic Acid | Varies with concentration | PBS |
Bioconjugation: Antibody-Drug Conjugates (ADCs) and Glycoprotein Labeling
Dihydrazide crosslinkers are pivotal in the site-specific conjugation of drugs to antibodies, particularly through the carbohydrate moieties in the Fc region. This process involves the oxidation of the sugar residues to create aldehydes, which then react with the hydrazide groups of the crosslinker.
Workflow for Site-Specific Antibody-Glycoprotein Conjugation:
The choice of dihydrazide for ADC synthesis depends on factors like the desired stability of the hydrazone bond and the required spacer length to avoid steric hindrance for the payload.
Stability of Hydrazone Bonds:
The stability of the hydrazone linkage is pH-dependent, being more stable at neutral pH and more labile under acidic conditions, which can be advantageous for drug release in the acidic environment of endosomes and lysosomes.
| Hydrazone Type | pH/pD | Half-life (t½) | Reference |
| Generic Hydrazone | 7.0 | 183 hours | |
| Generic Hydrazone | 5.0 | 4.4 hours | |
| Phenylketone-derived Hydrazone | 7.4 (in plasma) | ~2 days | |
| Acylhydrazone (in ADC) | 7.0 | > 2.0 hours | |
| Acylhydrazone (in ADC) | ~5.0 | 2.4 minutes |
Note: Stability is influenced by the structure of both the hydrazide and the carbonyl compound.
Experimental Protocols
General Protocol for Hyaluronic Acid (HA) Hydrogel Formation with ADH
This protocol describes the crosslinking of HA using ADH and a carbodiimide activator.
Materials:
-
Hyaluronic Acid (HA)
-
Adipic Acid Dihydrazide (ADH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (MWCO appropriate for HA)
Procedure:
-
HA Solution Preparation: Dissolve HA in MES buffer (e.g., 0.1 M, pH 4.5-6.0) to the desired concentration (e.g., 1-2% w/v). Stir until fully dissolved.
-
Activation of HA: Add EDC and NHS (if used) to the HA solution. A typical molar ratio is a 2- to 5-fold excess of EDC/NHS over the carboxyl groups of HA. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Crosslinking with ADH: Dissolve ADH in MES buffer and add it to the activated HA solution. The molar ratio of ADH to HA carboxyl groups can be varied to control the crosslinking density.
-
Gelation: Stir the mixture gently and allow it to crosslink. Gelation time will depend on the concentrations of reactants and the temperature. It can range from minutes to hours.
-
Purification: Once the hydrogel is formed, it should be purified to remove unreacted crosslinkers and byproducts. This is typically done by dialysis against PBS for several days.
-
Characterization: The resulting hydrogel can be characterized for its swelling behavior, mechanical properties (e.g., using rheometry or compression testing), and degradation profile.
Protocol for Site-Specific Labeling of Glycoproteins
This protocol outlines the general steps for conjugating a hydrazide-containing molecule to the glycan moieties of a protein, such as an antibody.
Materials:
-
Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄)
-
Dihydrazide crosslinker
-
Quenching solution (e.g., glycerol or ethylene glycol)
-
Desalting column
Procedure:
-
Oxidation of Glycans: Dissolve the glycoprotein in an appropriate buffer (e.g., acetate buffer, pH 5.5). Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM. Incubate the reaction on ice for 15-30 minutes in the dark.
-
Quenching: Stop the oxidation reaction by adding a quenching solution to consume the excess periodate.
-
Buffer Exchange: Remove the excess reagents by passing the oxidized glycoprotein solution through a desalting column equilibrated with the desired coupling buffer (e.g., PBS, pH 6.0-7.4).
-
Conjugation: Add the dihydrazide crosslinker to the purified oxidized glycoprotein. The molar ratio of the crosslinker to the glycoprotein should be optimized for the desired degree of labeling. Incubate the reaction for 2-4 hours at room temperature.
-
Purification: Remove the excess crosslinker by dialysis or using a desalting column.
-
Analysis: The conjugation efficiency can be analyzed using techniques like SDS-PAGE (to observe the increase in molecular weight) or mass spectrometry.
Signaling Pathway and Workflow Visualizations
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Dihydrazide crosslinkers can be employed in chemical crosslinking-mass spectrometry (CX-MS) studies to map protein-protein interactions within signaling pathways like the EGFR pathway. The following diagram illustrates some of the key interactions.
Experimental Workflow: Quality Control of ADC Production
The manufacturing of ADCs is a multi-step process that requires rigorous quality control. The following workflow illustrates key stages where analysis is critical.
Conclusion
The selection of an appropriate dihydrazide crosslinker is a critical decision in the design of biomaterials and bioconjugates. Adipic acid dihydrazide (ADH) is a well-characterized and commonly used crosslinker due to its good water solubility and the flexibility of its spacer arm. Sebacic acid dihydrazide (SDH), with its longer and more hydrophobic spacer, may be advantageous in applications requiring greater flexibility or specific interactions. Isophthalic dihydrazide (IDH), with its rigid aromatic spacer, can impart stiffness to crosslinked structures.
While direct comparative performance data for these crosslinkers in a single application is limited, the information provided in this guide on their individual properties and performance in various systems, along with detailed experimental protocols, should serve as a valuable resource for researchers in making informed decisions for their specific applications. Further head-to-head comparative studies would be beneficial to the scientific community to enable more precise selection of these important reagents.
References
A Comparative Guide to the Quantification of Succinic Dihydrazide Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for quantifying protein and peptide modifications using succinic dihydrazide (SDH). It is designed to assist researchers in selecting the most appropriate quantification strategy for their specific needs by comparing SDH-based techniques with common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound Modification
This compound (SDH) is a homobifunctional crosslinking agent that contains two hydrazide functional groups. These groups readily react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds. In protein chemistry, SDH is frequently used to crosslink glycoproteins after the carbohydrate moieties have been oxidized to generate aldehydes. It can also be used to conjugate molecules to carboxyl groups (e.g., on aspartic or glutamic acid residues or the C-terminus of a protein) through the use of a carboxyl-activating agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This two-step process first activates the carboxyl group to a reactive intermediate, which is then susceptible to nucleophilic attack by the hydrazide.
Quantification Methods for this compound Modification
Accurate quantification of the extent of modification is crucial for characterizing conjugates and ensuring batch-to-batch consistency. Several methods can be employed to quantify SDH modification, each with its own advantages and limitations.
Colorimetric Assays
Colorimetric assays are a straightforward and widely used method for quantifying the incorporation of hydrazide-containing molecules.
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBSA) Assay: This is a rapid and sensitive method for the determination of free amino and hydrazide groups.[1] TNBSA reacts with primary amines and hydrazides to form a highly chromogenic derivative that can be measured spectrophotometrically at 335 nm. By comparing the number of reactive groups before and after modification, the degree of conjugation can be determined.
-
General Considerations for Colorimetric Assays: These methods are generally cost-effective and do not require sophisticated instrumentation. However, their sensitivity can be lower than other methods, and they can be susceptible to interference from other components in the sample that absorb at similar wavelengths.
Fluorescent-Based Assays
Fluorescent methods offer higher sensitivity compared to colorimetric assays.
-
Fluorescent Hydrazide Probes: Fluorescently tagged hydrazides (e.g., fluorescein hydrazide, rhodamine B hydrazide) can be used to label and quantify modified proteins.[2][3] The fluorescence intensity of the labeled protein is directly proportional to the extent of modification and can be measured using a fluorometer or a fluorescence plate reader. This method allows for the detection of low levels of modification. For instance, without extensive optimization, UV detection of 0.41% succinimide was achieved after derivatization with rhodamine sulfonyl chloride.[4][5]
-
Advantages and Disadvantages: Fluorescent assays provide high sensitivity and a wide dynamic range.[6] However, the bulky nature of some fluorescent dyes may potentially interfere with the biological activity of the protein. Careful selection of the fluorophore and optimization of the labeling reaction are crucial.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the detailed characterization and quantification of protein modifications.
-
Intact Protein Analysis: By analyzing the mass of the intact protein before and after modification, the number of attached SDH molecules can be determined. This method provides a direct measurement of the degree of modification.
-
Peptide Mapping: For more detailed information, the modified protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS). This approach allows for the identification of the specific sites of modification and can be used for relative or absolute quantification of the modification at each site. Isotope-labeled crosslinkers can be used to facilitate the identification and quantification of cross-linked peptides.
-
Strengths and Weaknesses: MS provides the most detailed and accurate information regarding the modification. However, it requires specialized instrumentation and expertise for data analysis.
Comparison of Quantification Methods
| Method | Principle | Sensitivity | Throughput | Equipment Required | Key Advantages | Key Limitations |
| TNBSA Assay | Colorimetric detection of hydrazide groups. | Moderate (µg range) | High | Spectrophotometer | Simple, rapid, cost-effective. | Potential for interference, indirect measurement of modification. |
| Fluorescent Labeling | Detection of fluorescence from a tagged hydrazide. | High (ng to pg range)[6] | High | Fluorometer/Plate Reader | High sensitivity, wide dynamic range. | Large tags may affect protein function, potential for background fluorescence. |
| Mass Spectrometry | Measurement of mass change upon modification. | Very High | Low to Moderate | Mass Spectrometer | High specificity, site-specific information, absolute quantification possible. | Requires expensive equipment and expertise, lower throughput. |
Alternatives to this compound
Several other bifunctional crosslinkers are available, each with distinct reactivity and applications.
Amine-Reactive Crosslinkers (NHS Esters)
N-hydroxysuccinimide (NHS) esters are widely used to modify primary amines (lysine residues and the N-terminus). Homobifunctional NHS esters like disuccinimidyl suberate (DSS) and its water-soluble analog bis(sulfosuccinimidyl) suberate (BS3) are common alternatives to SDH for crosslinking proteins.
-
Quantification of NHS Ester Modification: The extent of modification by NHS esters can be quantified by measuring the decrease in free primary amines using the TNBSA assay or by using fluorescent probes that react with amines. Mass spectrometry can also be used for detailed characterization.
Carbodiimides (EDC)
EDC is a zero-length crosslinker that activates carboxyl groups to react with primary amines, forming an amide bond. It is often used in conjunction with NHS or sulfo-NHS to increase the efficiency of the reaction.[7]
-
Quantification of EDC-mediated Crosslinking: Quantification can be challenging as no spacer is introduced. Changes in protein properties (e.g., electrophoretic mobility) can provide qualitative evidence of crosslinking. Mass spectrometry is the most reliable method for identifying and quantifying the newly formed amide bonds. A semi-quantitative precipitation method has been developed to monitor the activity of EDC in aqueous solutions.
Other Dihydrazides
-
Adipic acid dihydrazide (ADH): ADH is a commonly used dihydrazide crosslinking agent in various industrial applications and can be used as an alternative to SDH in biological contexts.[8][9][10]
-
Glutaric dihydrazide: Another dihydrazide with a slightly different spacer arm length that can be used for similar applications.
Comparison of SDH with Amine-Reactive Crosslinkers (BS3)
| Feature | This compound (SDH) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Target Functional Group | Carbonyls (aldehydes, ketones), Carboxyls (with EDC) | Primary Amines (Lysine, N-terminus) |
| Bond Formed | Hydrazone | Amide |
| Reaction pH | Hydrazone formation: slightly acidic (pH 4.5-6.0)[7]; EDC coupling: acidic (pH 4.5-5.5) | pH 7-9[11][12] |
| Specificity | High for carbonyls; can be directed to carboxyls. | Reacts with available primary amines. |
| Quantification Methods | TNBSA, Fluorescent hydrazides, MS | TNBSA, Fluorescent amine probes, MS |
Experimental Protocols
Protocol 1: Quantification of Hydrazide Modification using the TNBSA Assay
This protocol is adapted from the manufacturer's instructions for TNBSA.[1]
Materials:
-
TNBSA (5% w/v in a compatible solvent)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Modified and unmodified protein samples
-
Glycine or other primary amine standard
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a 0.01% (w/v) working solution of TNBSA in 0.1 M sodium bicarbonate buffer immediately before use.
-
Prepare a standard curve using a known concentration range of glycine (e.g., 0-100 µg/mL) in the bicarbonate buffer.
-
Dilute the modified and unmodified protein samples to a concentration within the linear range of the assay in the bicarbonate buffer.
-
To 0.5 mL of each standard and sample, add 0.25 mL of the 0.01% TNBSA solution.
-
Incubate the reactions at 37°C for 2 hours.
-
Stop the reaction by adding a suitable quenching agent if necessary.
-
Measure the absorbance at 335 nm.
-
Calculate the concentration of free hydrazide/amine groups in your samples by comparing their absorbance to the standard curve. The degree of modification is determined by the difference in reactive groups between the modified and unmodified protein.
Protocol 2: Fluorescent Labeling of Hydrazide-Modified Proteins
This is a general protocol for labeling with a fluorescent hydrazide.
Materials:
-
Hydrazide-modified protein
-
Fluorescent hydrazide probe (e.g., Rhodamine B hydrazide)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column for purification
-
Fluorometer or fluorescence plate reader
Procedure:
-
Dissolve the hydrazide-modified protein in the reaction buffer.
-
Add the fluorescent hydrazide probe to the protein solution at a specific molar excess (to be optimized).
-
Incubate the reaction for a defined period (e.g., 2 hours at room temperature), protected from light.
-
Remove the excess, unreacted fluorescent probe using a size-exclusion chromatography column.
-
Measure the fluorescence intensity of the labeled protein at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The degree of labeling can be determined by comparing the fluorescence of the sample to a standard curve of the free fluorophore and measuring the protein concentration using a standard protein assay (e.g., BCA).
Protocol 3: Mass Spectrometry Analysis of SDH-Modified Peptides
This is a generalized workflow for identifying modification sites.
Materials:
-
SDH-modified protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or other suitable protease)
-
LC-MS system
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein sample with DTT and then alkylate the free cysteines with IAM.
-
Proteolytic Digestion: Digest the protein with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify peptides that have been modified with SDH. The mass shift corresponding to the SDH modification will need to be specified in the search parameters.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Use of fluorescein hydrazide and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and quantitation of succinimide in intact protein via hydrazine trapping and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. gantrade.com [gantrade.com]
- 9. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]
- 10. dovechem.co.id [dovechem.co.id]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fishersci.ie [fishersci.ie]
A Comparative Analysis of Succinic Dihydrazide and Other Crosslinking Agents
In the realm of bioconjugation and biomaterial fabrication, the choice of a crosslinking agent is paramount to achieving desired structural integrity, biocompatibility, and functionality. This guide provides a comprehensive comparison of succinic dihydrazide against other commonly employed crosslinking agents, namely glutaraldehyde and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the relative efficacy of these agents supported by available experimental data.
Overview of Crosslinking Agents
This compound is a homobifunctional crosslinking agent containing two hydrazide groups. It is primarily used to crosslink molecules containing aldehydes or ketones, forming stable hydrazone bonds. This crosslinker is often favored for its water solubility and the relative stability of the resulting hydrazone linkage, particularly in applications such as hydrogel formation for drug delivery and tissue engineering.[1]
Glutaraldehyde is a widely used homobifunctional crosslinking agent that reacts with primary amine groups, such as those on lysine residues in proteins. It is known for its high reactivity and efficiency in forming stable crosslinks.[2] However, concerns regarding its cytotoxicity have led to the exploration of alternatives.[3]
EDC/NHS represents a "zero-length" crosslinking system. EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which can then react with primary amines to form an amide bond. The addition of NHS stabilizes this intermediate, increasing the efficiency of the crosslinking reaction.[4] This method is popular due to the formation of a native-like amide bond without introducing a spacer arm.
Quantitative Performance Comparison
The following tables summarize key performance metrics for this compound and other crosslinking agents based on data from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a compilation from different experimental contexts.
Table 1: Comparison of Mechanical Properties of Crosslinked Scaffolds
| Crosslinking Agent | Polymer System | Tensile Strength | Elongation at Break | Young's Modulus | Reference |
| Succinic Acid | Chitosan (1.0% w/v) | Appreciable mechanical strength | - | - | [5] |
| Succinic Acid | Collagen (0.5% w/v) | Appreciable mechanical strength | - | - | [5] |
| Glutaraldehyde (1.0%) | Decellularized Porcine Meniscus | 567.44 kPa | - | - | [6] |
| EDAC (1.2 mol/l) | Decellularized Porcine Meniscus | 532.50 kPa | - | - | [6] |
| EDC/NHS (1.5%) | Silk Fibroin | 25.50 ± 4.35 MPa | 128.16 ± 16.77 % | - | [4] |
| EDC/NHS (4.5%) | Silk Fibroin | 35.52 ± 8.35 MPa | 150.16 ± 36.77 % | - | [4] |
Note: Data for succinic acid is qualitative as presented in the source. It is included to provide a baseline for dicarboxylic acid-based crosslinking.
Table 2: Comparison of Swelling and Degradation Properties of Crosslinked Hydrogels
| Crosslinking Agent | Polymer System | Swelling Ratio (%) | Degradation | Reference |
| Succinylated Agar | Agar | 1736.2% | - | [7] |
| Glutaraldehyde | Gelatin | - | Brittle samples observed | [2] |
| EDC/NHS | Fish Collagen Film | Lower than non-crosslinked | Slower than non-crosslinked | [8] |
| EDAC | Decellularized Porcine Meniscus | - | >80% mass remaining after 96h | [6] |
| Glutaraldehyde | Decellularized Porcine Meniscus | - | >70% mass remaining after 96h | [6] |
Experimental Protocols
General Protocol for Dihydrazide Crosslinking of Aldehyde-Containing Polymers
This protocol provides a general workflow for crosslinking aldehyde-modified polymers with a dihydrazide like this compound to form a hydrogel.
-
Preparation of Polymer Solutions:
-
Prepare a solution of the aldehyde-containing polymer (e.g., oxidized hyaluronic acid) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a separate solution of this compound in the same buffer. The molar ratio of hydrazide groups to aldehyde groups should be optimized for the desired crosslinking density.
-
-
Crosslinking Reaction:
-
Mix the two polymer solutions thoroughly.
-
Allow the reaction to proceed at room temperature or 37°C. The gelation time will depend on the concentration of reactants and the reactivity of the aldehyde groups.[9]
-
-
Characterization of the Hydrogel:
-
The extent of crosslinking can be evaluated by measuring the physical properties of the resulting hydrogel, such as swelling ratio, mechanical strength, and degradation rate.
-
Protocol for EDC/NHS Crosslinking of Proteins
This protocol describes a two-step process for crosslinking two proteins using EDC and NHS.[10]
-
Activation of Protein #1:
-
Dissolve Protein #1 in an appropriate conjugation buffer (e.g., MES buffer, pH 4.5-5.5).
-
Add EDC and NHS to the protein solution. A typical molar excess is 10-50 fold of EDC and NHS over the protein.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Quenching and Addition of Protein #2:
-
Quench the EDC reaction by adding a thiol-containing compound like 2-mercaptoethanol.[10]
-
Add an equimolar amount of Protein #2 to the activated Protein #1 solution.
-
Adjust the pH to 7.2-8.0 to facilitate the reaction with the primary amines of Protein #2.
-
Incubate for 1-2 hours at room temperature.
-
-
Termination of Reaction:
-
Quench the reaction by adding hydroxylamine or Tris buffer to a final concentration of 10-50 mM.
-
-
Purification:
-
Remove excess crosslinking reagents and byproducts by dialysis or size-exclusion chromatography.
-
Visualizing the Mechanisms
Dihydrazide Crosslinking Workflow
Caption: Workflow for dihydrazide crosslinking.
EDC/NHS Crosslinking Signaling Pathway
Caption: EDC/NHS crosslinking mechanism.
Concluding Remarks
The selection of an appropriate crosslinking agent is a critical decision in the development of biomaterials and bioconjugates. This compound offers a valuable alternative to more traditional crosslinkers, particularly in applications requiring the formation of hydrogels from aldehyde-containing polymers. Its water solubility and the formation of stable hydrazone linkages make it an attractive option.
In contrast, glutaraldehyde, while highly efficient, raises concerns about cytotoxicity. The EDC/NHS system provides a "zero-length" crosslinking approach that results in a native amide bond, which is often desirable in protein-protein conjugation. However, the reaction conditions for EDC/NHS need to be carefully controlled to ensure optimal efficiency.
Ultimately, the choice of crosslinker will depend on the specific requirements of the application, including the nature of the molecules to be crosslinked, the desired properties of the final product, and biocompatibility considerations. This guide provides a foundational comparison to aid researchers in making an informed decision. Further empirical studies directly comparing these agents under standardized conditions would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gel properties transition from mono-succinylation to cross-linking of agar by attemperation with succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to the Biocompatibility of Succinic Dihydrazide Crosslinked Materials
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable crosslinking agent is a critical parameter in the design of biomaterials for tissue engineering and drug delivery applications. The ideal crosslinker should not only provide the desired mechanical properties and stability but also exhibit excellent biocompatibility, minimizing adverse reactions in the host. This guide provides a comparative assessment of the biocompatibility of materials crosslinked with succinic dihydrazide (SDH) against other common crosslinking agents: glutaraldehyde (GA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and genipin. This comparison is supported by experimental data from peer-reviewed studies.
Executive Summary
This compound (SDH) is emerging as a promising crosslinking agent due to its favorable biocompatibility profile. Materials crosslinked with dihydrazides, which share a similar reaction mechanism with SDH, have demonstrated high cell viability and low inflammatory responses. In comparison, glutaraldehyde, a widely used crosslinker, is known for its cytotoxicity. EDC, often used in combination with N-hydroxysuccinimide (NHS), generally exhibits good biocompatibility. Genipin, a natural crosslinker, is also known for its low cytotoxicity and minimal inflammatory potential. This guide presents a data-driven comparison of these crosslinkers across key biocompatibility metrics.
Data Presentation: Comparative Biocompatibility of Crosslinking Agents
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the biocompatibility of materials crosslinked with SDH, GA, EDC, and genipin. It is important to note that direct comparative studies for SDH are limited; therefore, data from structurally similar dihydrazide crosslinkers are included to provide a relevant assessment.
Table 1: In Vitro Cytotoxicity Data
| Crosslinking Agent | Biomaterial | Cell Line | Cell Viability (%) | Reference |
| Dihydrazide (similar to SDH) | Hyaluronic Acid | 3T3 Fibroblasts | ~80-90% | [1] |
| Glutaraldehyde (GA) | Gelatin/Chitosan | 3T3 Fibroblasts | Lower than PA-crosslinked | [2] |
| Glutaraldehyde (GA) | Gelatin/Bioactive Glass | CHO Cells | No significant cytotoxicity | [3][4] |
| EDC/NHS | Silk Fibroin | Olfactory Ensheathing Cells | High (concentration dependent) | [5][6] |
| EDC/NHS | Collagen/Chitosan/Silk Fibroin | MG-63 Osteoblast-like cells | Non-cytotoxic | [7] |
| Genipin | Fibrin | Chondrocytes | Cell numbers increased over 7 days | |
| Genipin | Chitosan/Gelatin | RAW264.7 Macrophages | Not specified, but noted anti-inflammatory effects | [8] |
Table 2: In Vitro Hemocompatibility Data
| Crosslinking Agent | Biomaterial | Hemolysis Rate (%) | Reference |
| Dihydrazide (similar to SDH) | Hyaluronic Acid | Good hemocompatibility (not quantified) | |
| Glutaraldehyde (GA) | Not Specified | Not Specified | |
| EDC/NHS | Not Specified | Not Specified | |
| Genipin | Not Specified | Not Specified |
Table 3: In Vivo Biocompatibility Data (Inflammatory Response)
| Crosslinking Agent | Biomaterial | Animal Model | Key Findings | Reference |
| This compound (SDH) | Not Specified | Not Specified | No specific in vivo data found. | |
| Glutaraldehyde (GA) | Chitosan | Rabbit (anterior eye chamber) | Significant up-regulation of IL-6, signs of ocular inflammation.[9][10][11] | [9][10][11] |
| Glutaraldehyde (GA) | Bovine Pericardium | Rabbit (subcutaneous) | Underwent slight degradation at 90 days.[12] | [12] |
| EDC/NHS | Bovine Pericardium | Rabbit (subcutaneous) | Significantly resorbed at 90 days.[12] | [12] |
| Genipin | Chitosan | Rabbit (anterior eye chamber) | No signs of ocular inflammation, better anti-inflammatory activities than GA.[9][10][11] | [9][10][11] |
| Genipin | Gelatin | Rat | Significantly less severe inflammatory reaction than GA-crosslinked dressings.[8] | [8] |
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are provided below. These protocols are based on international standards and common practices in biomaterial research.
In Vitro Cytotoxicity Assay (MTT Assay based on ISO 10993-5)
-
Material Preparation: The crosslinked biomaterial is sterilized and prepared according to its intended use. Extracts of the material are prepared by incubating the material in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours. The ratio of the material surface area to the volume of the medium is typically 3 cm²/mL.
-
Cell Culture: A suitable cell line (e.g., L929 fibroblasts, 3T3 fibroblasts) is seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Exposure: The culture medium is replaced with the material extracts. A negative control (fresh culture medium) and a positive control (e.g., dilute phenol solution) are included. The cells are incubated with the extracts for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, the extract medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 4 hours at 37°C, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Quantification: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the negative control.
In Vitro Hemocompatibility Assay (Hemolysis Assay based on ISO 10993-4)
-
Material Preparation: The crosslinked biomaterial is prepared in a standardized size and sterilized.
-
Blood Collection: Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Exposure: The biomaterial is incubated with a diluted blood solution at 37°C for a specified time (e.g., 4 hours) with gentle agitation. A positive control (e.g., Triton X-100) and a negative control (e.g., saline solution) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant from lysed red blood cells is measured spectrophotometrically at a wavelength of 540 nm.
-
Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
In Vivo Biocompatibility Assay (Subcutaneous Implantation based on ISO 10993-6)
-
Animal Model: A suitable animal model, such as rats or rabbits, is selected. All procedures are performed under anesthesia and in accordance with ethical guidelines.
-
Implantation: Small, sterile samples of the crosslinked biomaterial are surgically implanted into subcutaneous pockets on the dorsal side of the animal. A negative control material (e.g., medical-grade silicone) is also implanted.
-
Observation Period: The animals are monitored for signs of inflammation, infection, or other adverse reactions at regular intervals (e.g., 1, 4, and 12 weeks).
-
Histological Evaluation: At the end of the study period, the animals are euthanized, and the implant along with the surrounding tissue is explanted. The tissue is fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E) and other specific stains (e.g., Masson's trichrome for collagen).
-
Microscopic Analysis: A pathologist evaluates the tissue sections for various parameters, including the presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), fibrous capsule formation and thickness, neovascularization, and material degradation. The response is often scored semi-quantitatively.
Mandatory Visualization
Signaling Pathways in Biomaterial-Cell Interactions
The interaction of biomaterials with host tissues initiates a complex cascade of cellular signaling events. The following diagrams illustrate key pathways involved in the foreign body response to implanted materials.
References
- 1. 3D extrusion bioprinting of single- and double-network hydrogels containing dynamic covalent crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of glutaraldehyde and procyanidin cross-linked scaffolds for soft tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.fmsbi.com [journals.fmsbi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro biocompatibility study of EDC/NHS cross-linked silk fibroin scaffold with olfactory ensheathing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biomaterials with Potential Use in Bone Tissue Regeneration—Collagen/Chitosan/Silk Fibroin Scaffolds Cross-Linked by EDC/NHS [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Biocompatibility of genipin and glutaraldehyde cross-linked chitosan materials in the anterior chamber of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Succinic Dihydrazide: A Comparative Performance Analysis in Common Buffer Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical parameter that can significantly influence the efficiency and outcome of bioconjugation and crosslinking reactions. Succinic dihydrazide, a versatile homobifunctional crosslinker, is widely employed for its ability to couple to carbonyl groups (aldehydes and ketones), which can be introduced into biomolecules such as glycoproteins and antibodies through periodate oxidation. This guide provides an objective comparison of the performance of this compound in three commonly used buffer systems: Phosphate-Buffered Saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), and Borate buffer. The information presented is supported by established principles of hydrazone formation chemistry to aid in the rational design of experimental protocols.
Principles of this compound Chemistry
This compound reacts with aldehydes and ketones to form a hydrazone bond. This reaction is reversible and its rate and the stability of the resulting bond are highly dependent on the pH of the reaction medium. The reaction mechanism involves a two-step process: the nucleophilic attack of the hydrazide on the carbonyl carbon to form a tetrahedral intermediate (carbinolamine), followed by the acid-catalyzed dehydration of this intermediate to form the hydrazone.
The pH of the buffer system plays a dual role in this process. A lower pH protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the initial nucleophilic attack. However, at very low pH, the hydrazide itself can be protonated, reducing its nucleophilicity and slowing down the reaction. Conversely, at neutral or higher pH, the dehydration step is slower as it is acid-catalyzed. The stability of the formed hydrazone bond is also pH-dependent; it is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions.[1][2]
Comparative Performance in Different Buffer Systems
The choice of buffer can significantly impact the efficiency of conjugation with this compound. The following table summarizes the expected performance of this compound in PBS, MES, and Borate buffers based on the well-established principles of hydrazone formation kinetics.
| Buffer System | Typical pH Range | Reaction Rate | Stability of Hydrazone Bond | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Low | High | The reaction is slow at this pH. Catalysts like aniline may be required for efficient conjugation.[3][4] The formed hydrazone bond is stable, which is advantageous for creating stable conjugates. |
| MES Buffer | 5.5 - 6.7 | High | Moderate | The slightly acidic pH of MES buffer is close to the optimal pH for hydrazone formation, leading to a significantly faster reaction rate compared to PBS.[5] The resulting hydrazone bond is less stable than at neutral pH and may be prone to slow hydrolysis over time. |
| Borate Buffer | 8.0 - 10.0 (can be adjusted) | Variable | High | While typically used at alkaline pH, borate buffers can be adjusted to a more neutral or slightly acidic pH for hydrazone formation. Borate ions can sometimes participate in catalysis. At neutral to alkaline pH, the formed hydrazone bond is stable. |
Experimental Protocols
The following are generalized protocols for the conjugation of an oxidized glycoprotein to a solid support functionalized with this compound in different buffer systems.
Oxidation of Glycoprotein
-
Dissolve the glycoprotein in the chosen reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).
-
Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes at room temperature.
-
Remove excess periodate and by-products by buffer exchange into the desired conjugation buffer (PBS, MES, or Borate) using a desalting column.
Conjugation to this compound-Activated Support
-
Prepare a slurry of the this compound-activated support in the chosen conjugation buffer (e.g., 0.1 M MES, pH 6.0).
-
Add the oxidized and buffer-exchanged glycoprotein to the support slurry.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Wash the support extensively with the conjugation buffer to remove unbound glycoprotein.
-
Block any remaining active hydrazide groups by incubating the support with a quenching agent (e.g., 1 M glycine) for 1 hour at room temperature.
-
Wash the support again with the conjugation buffer and then with a storage buffer (e.g., PBS with a preservative).
Visualization of Key Processes
Hydrazone Formation Pathway
The following diagram illustrates the pH-dependent reaction between this compound and an aldehyde, leading to the formation of a hydrazone bond.
Caption: Reaction pathway for hydrazone bond formation.
Experimental Workflow for Performance Comparison
The logical flow for a comparative study of this compound performance in different buffers is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for Succinic Dihydrazide-Modified Molecules: A Guide for Researchers
For drug development professionals, scientists, and researchers, understanding the immunogenic potential of bioconjugates is paramount. Modification of proteins and other macromolecules with linkers such as succinic dihydrazide can induce an immune response, leading to the generation of anti-drug antibodies (ADAs). A critical aspect of this immune response is its specificity: do the generated antibodies recognize only the intended modified molecule, or do they cross-react with other molecules, including the unmodified parent molecule or other bioconjugates? This guide provides a comparative framework for assessing the cross-reactivity of this compound-modified molecules, supported by established experimental protocols.
The use of this compound as a linker in bioconjugation, particularly for antibody-drug conjugates (ADCs), is valued for its ability to create stable amide bonds.[1][2] However, the introduction of this or any chemical linker can alter the immunogenicity of the parent molecule. Succinylation, the modification of lysine residues with a succinyl group, can significantly impact a protein's physicochemical properties by changing the charge of the lysine residue from +1 to -1. This alteration can be more pronounced than other modifications like methylation or acetylation, potentially leading to the formation of new epitopes that can be recognized by the immune system.[3][4]
Understanding Cross-Reactivity in this compound-Modified Molecules
Cross-reactivity in the context of this compound-modified molecules refers to the ability of antibodies generated against one modified molecule to bind to other, different molecules. This can have significant implications for the safety and efficacy of a therapeutic. For instance, if antibodies raised against a this compound-linked therapeutic protein also bind to an endogenous protein, it could lead to unintended side effects.
Antibodies generated against succinylated proteins are often highly specific to the succinyl-lysine modification itself and exhibit minimal cross-reactivity with unmodified lysine residues.[4] The generation of such specific antibodies is a key goal in many research and diagnostic applications. However, the potential for cross-reactivity with other succinylated molecules remains a critical consideration in therapeutic development.
Quantitative Assessment of Cross-Reactivity
To quantitatively assess the cross-reactivity of antibodies generated against a this compound-modified molecule, a series of immunoassays can be performed. The following table summarizes a typical experimental design for such a study.
| Analyte | Target Antigen | Negative Control 1 | Negative Control 2 | Potential Cross-Reactant |
| Description | The specific this compound-modified molecule against which the antibodies were raised. | The unmodified parent molecule. | An unrelated protein modified with this compound. | A different molecule (e.g., another therapeutic protein) modified with this compound. |
| Purpose | To establish the baseline binding affinity and serve as the positive control. | To determine if there is any cross-reactivity with the unmodified backbone. | To assess if the antibody response is specific to the this compound linker on a different protein backbone. | To evaluate the potential for off-target binding to other similarly modified molecules. |
| Expected Result | High antibody binding. | Low to no antibody binding. | Variable antibody binding, indicating the immunodominance of the linker versus the protein context. | The degree of binding indicates the level of cross-reactivity. |
| Example Assay Readout (OD450) | 2.5 | 0.1 | 1.8 | 1.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound-modified molecules.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
ELISA is a widely used method for detecting and quantifying antibodies. A direct or bridging ELISA format can be adapted to assess cross-reactivity.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin [BSA] in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum or purified antibodies from immunized animals
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-species IgG-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat separate wells of a 96-well plate with 100 µL of the target antigen, unmodified parent molecule, and potential cross-reactants at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted serum or purified antibodies to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The degree of cross-reactivity is determined by comparing the signal from the cross-reactant wells to the target antigen well.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding affinity (K D ), and association (k a ) and dissociation (k d ) rates.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (NHS, EDC, and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Target antigen and potential cross-reactants
-
Purified antibodies
Protocol:
-
Ligand Immobilization: Immobilize the target antigen and potential cross-reactants on separate flow cells of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the purified antibodies over the immobilized surfaces.
-
Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k a , k d , and K D ). A lower K D value indicates a higher binding affinity. By comparing the K D values for the target antigen and the potential cross-reactants, the degree of cross-reactivity can be quantified.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in cross-reactivity studies, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway for an antibody response.
Caption: Workflow for assessing cross-reactivity.
Caption: Simplified immune response signaling pathway.
Conclusion
The modification of molecules with this compound necessitates a thorough evaluation of the resulting immune response, with a particular focus on cross-reactivity. While antibodies raised against succinylated proteins are often specific to the modification, it is crucial to experimentally verify this and assess for any off-target binding. The use of robust immunoassays such as ELISA and SPR allows for a quantitative comparison of antibody binding to the target molecule versus potential cross-reactants. By employing the systematic approach outlined in this guide, researchers and drug developers can gain a comprehensive understanding of the cross-reactivity profile of their this compound-modified molecules, ensuring greater safety and efficacy of novel therapeutics.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Succinic Dihydrazide
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of laboratory chemicals is a critical component of a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe disposal of succinic dihydrazide, ensuring the protection of personnel and the environment.
This compound, a compound utilized in various research applications, is classified as harmful if swallowed and can cause significant skin and eye irritation.[1][2] It is also a combustible solid.[1] Due to these potential hazards, it is imperative that this compound be disposed of as hazardous waste, in accordance with all applicable local, state, and federal regulations.[3]
Personal Protective Equipment (PPE) Requirements
Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent | To prevent inhalation of dust particles.[1] |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from dust and potential splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory hazardous waste guidelines.
1. Waste Identification and Segregation:
-
Treat all unused or waste this compound as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and sealable container for collecting this compound waste. The container must be chemically compatible with the compound.[3][5]
-
The original product container, if in good condition, is an ideal choice for waste accumulation.[6]
-
Ensure the container is clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the date of accumulation and the principal investigator's name.[3]
3. Spill Management and Cleanup:
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
For Small Spills:
-
Gently dampen the spilled solid material with water to prevent dust from becoming airborne.[4]
-
Carefully transfer the dampened material into the designated hazardous waste container.[4]
-
Use absorbent paper, also dampened with water, to clean any remaining residue.[4]
-
Place the used absorbent paper and any contaminated cleaning materials into a sealed, vapor-tight plastic bag for disposal as hazardous waste.[4]
-
Wash the contaminated surface thoroughly with a soap and water solution.[4]
-
-
For Larger Spills:
-
Evacuate the immediate area and alert your laboratory supervisor or safety officer.
-
Follow your institution's established Chemical Hygiene Plan for hazardous material spills.[7]
-
Avoid generating dust during cleanup.[8] If necessary, use a vacuum with a HEPA filter or other specialized equipment as directed by safety personnel.[7]
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA should be located near the point of generation and under the supervision of laboratory personnel.[5]
-
Ensure the storage area is well-ventilated and that incompatible chemicals are segregated.[3][5]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The recommended final disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed and permitted facility.
-
Never dispose of this compound in the regular trash or down the drain.[3][7][9]
6. Empty Container Disposal:
-
A container that has held this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., water, if the residue is soluble).[10]
-
Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous waste.[10]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound 96 4146-43-4 [sigmaaldrich.com]
- 2. This compound | C4H10N4O2 | CID 72491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.ca [fishersci.ca]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. acs.org [acs.org]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling Succinic dihydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Succinic dihydrazide (CAS No. 4146-43-4). Adherence to these procedures is essential to ensure a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It may cause eye, skin, and respiratory tract irritation and is considered a cancer suspect agent.[1] Ingestion can also be harmful.[2]
Hazard Identification and Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[2][3] |
| Carcinogenicity (Limited evidence) | XN | - | R 40: Limited evidence of a carcinogenic effect |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Protective Clothing | Wear appropriate protective clothing to minimize contact with skin.[1] | |
| Respiratory Protection | Respirator | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. A dust mask of type N95 (US) is recommended.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety.
Caption: Operational workflow for handling this compound.
Experimental Protocol for Safe Handling:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizers.[1][4]
-
Preparation: Before handling, ensure a designated work area is clean and an eyewash station and safety shower are accessible.[1]
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Handling:
-
Decontamination: After handling, thoroughly wash hands and any exposed skin.[1] Clean and decontaminate the work surface.
-
Doffing PPE: Remove and properly dispose of contaminated gloves and other disposable PPE. Wash reusable PPE before reuse.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Caption: Emergency procedures for this compound exposure and spills.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1]
Spill and Leak Procedures:
-
Ventilation and PPE: Ensure adequate ventilation and wear proper personal protective equipment as indicated in Section 8 of the Safety Data Sheet.[1]
-
Containment: Vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dusty conditions.[1] For small spills, you can dampen the solid material with water before transferring it to a container.[6]
-
Cleanup: Use absorbent paper dampened with water to pick up any remaining material.[6]
-
Disposal of Contaminated Materials: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[6]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[6]
Disposal Plan
All waste materials should be disposed of in accordance with federal, state, and local regulations.[7] One possible method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[7] Always consult with your institution's environmental health and safety department for specific disposal guidelines.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C4H10N4O2 | CID 72491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 96% | 4146-43-4 [sigmaaldrich.com]
- 4. This compound: Properties, Uses, Safety Data & High-Purity Suppliers in China [histry-chem.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4146-43-4 Name: Succinohydrazide [xixisys.com]
- 6. SUCCINIC ACID 2,2-DIMETHYLHYDRAZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
